2-Mercapto-5-trifluoromethoxybenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNATDQODTQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598567 | |
| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155559-82-3 | |
| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Mercapto-5-trifluoromethoxybenzothiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-5-trifluoromethoxybenzothiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic introduction of the trifluoromethoxy (-OCF₃) group onto the benzothiazole scaffold can profoundly modulate the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for drug discovery and the development of advanced materials. This document outlines a robust synthetic protocol, explains the underlying reaction mechanism, and details a suite of analytical techniques for unambiguous structural elucidation and purity confirmation. The methodologies are presented with field-proven insights, targeting researchers, chemists, and professionals in drug development.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of fluorine atoms or fluorine-containing moieties is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group, in particular, is often considered a "super-iodine" or "lipophilic hydroxyl" bioisostere. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and enhance binding affinity to target proteins.
This compound combines these features, making it a precursor for a new generation of therapeutic agents and functional materials. Its synthesis and characterization are therefore of paramount importance for advancing research in these fields.
Synthesis of this compound
The most direct and industrially scalable synthesis of 2-mercaptobenzothiazoles involves the high-pressure, high-temperature reaction of a corresponding aniline derivative with carbon disulfide and elemental sulfur.[2] This guide details this established pathway, starting from 4-(trifluoromethoxy)aniline.
Reaction Principle and Mechanism
The reaction proceeds via a multi-step mechanism. Initially, 4-(trifluoromethoxy)aniline reacts with carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate is unstable and, under the reaction conditions, undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S). The elemental sulfur in the reaction acts as an oxidizing agent to facilitate the final ring closure and formation of the benzothiazole system.
Causality Behind Experimental Choices:
-
Starting Material: 4-(trifluoromethoxy)aniline is selected as it directly incorporates the desired trifluoromethoxy group at the 5-position of the final benzothiazole ring.
-
Reagents: Carbon disulfide (CS₂) serves as the source for the C2 and S2 atoms of the thiazole ring. Sulfur acts as an oxidant.
-
Conditions: High temperature and pressure are necessary to overcome the activation energy for the cyclization and oxidation steps.[3] An autoclave is required to safely manage the reaction pressures and contain the toxic H₂S byproduct.
Experimental Workflow: Synthesis
The overall workflow for the synthesis and purification of the target compound is illustrated below.
Caption: Synthesis and purification workflow for this compound.
Detailed Synthesis Protocol
Safety Precaution: This reaction produces high pressures and the highly toxic gas hydrogen sulfide (H₂S). It must be performed in a specialized high-pressure autoclave within a well-ventilated fume hood equipped with an H₂S scrubber. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and H₂S detector, is mandatory.
-
Charging the Autoclave:
-
To a high-pressure stainless steel autoclave (minimum 500 mL capacity), add 4-(trifluoromethoxy)aniline (e.g., 0.1 mol, 17.7 g).
-
Add elemental sulfur (e.g., 0.2 mol, 6.4 g).
-
In a separate, cooled container, measure carbon disulfide (e.g., 0.3 mol, 22.8 g, 18.1 mL). Add the carbon disulfide to the autoclave.
-
Seal the autoclave according to the manufacturer's specifications.
-
-
Reaction Execution:
-
Place the autoclave in a suitable heating mantle or reactor block.
-
Begin stirring and slowly heat the mixture. A typical heating profile involves raising the temperature to ~250-275°C over a period of 5-6 hours.[3]
-
Monitor the internal pressure and temperature throughout the reaction. The pressure will naturally increase due to the vapor pressure of the reactants and the formation of H₂S.
-
Hold the reaction at the target temperature for 2-3 hours to ensure completion.
-
-
Work-up and Purification:
-
Allow the autoclave to cool completely to room temperature.
-
Crucial Step: Carefully vent the residual pressure through a scrubbing system containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the toxic H₂S gas.
-
Open the autoclave and transfer the solid crude product into a beaker.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) to the crude product and stir until all the desired product dissolves, forming its sodium salt. The unreacted sulfur and organic byproducts will remain as insoluble impurities.
-
Filter the mixture to remove the insoluble materials.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly add a dilute acid, such as 10% sulfuric acid (H₂SO₄), with constant stirring until the solution is acidic (pH ~2-3). The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to remove any residual salts.
-
Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow or off-white powder.
-
Characterization of this compound
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data for this compound (Molecular Formula: C₈H₄F₃NOS₂; Molecular Weight: 251.25 g/mol ).
| Analysis Technique | Parameter | Expected Result/Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~13.0-14.0 ppm (br s, 1H)~7.5-7.8 ppm (m, 3H) | Broad singlet corresponds to the acidic thiol (-SH) proton. Multiplet in the aromatic region for the three protons on the benzene ring. |
| ¹³C NMR | Chemical Shift (δ) | ~185 ppm (C=S)~121.5 ppm (q, ¹JCF ≈ 257 Hz, -CF₃)~110-150 ppm (aromatic carbons) | Confirms the thione tautomer. A characteristic quartet for the CF₃ carbon due to C-F coupling. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 ppm (s, 3F) | A single peak confirms the presence of the -OCF₃ group. |
| FT-IR | Wavenumber (cm⁻¹) | ~2550-2600 (weak, S-H stretch)~1600-1610 (C=N stretch)~1250 & 1160 (strong, C-F stretch) | Confirms key functional groups. The S-H peak may be broad or absent due to tautomerism. Strong C-F bands are characteristic of the -OCF₃ group.[4] |
| Mass Spectrometry | m/z | [M-H]⁻: 250.0[M+H]⁺: 252.0 | Provides the molecular weight of the compound, confirming its elemental composition. |
| Melting Point | Range (°C) | Expected >180°C | A sharp melting range (e.g., 1-2°C) is indicative of high purity. |
| Appearance | Physical State | Pale yellow to off-white crystalline powder | Consistent with related 2-mercaptobenzothiazole compounds.[5] |
Detailed Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the thiol proton is readily observable).
-
Rationale: DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual proton peak does not interfere with the aromatic region. It also allows for the observation of exchangeable protons like the -SH group.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The combination of these three experiments provides a complete picture of the carbon-hydrogen framework and confirms the presence and electronic environment of the fluorine atoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Rationale: ATR is a rapid and non-destructive technique that requires minimal sample preparation. It provides information about the covalent bonds and functional groups present in the molecule.[6]
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Rationale: ESI is a soft ionization technique that typically yields the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for straightforward determination of the molecular weight.[2]
-
-
Melting Point Determination:
-
Protocol: Place a small amount of the dry, powdered sample into a capillary tube. Determine the melting range using a calibrated melting point apparatus.
-
Rationale: The melting point is a crucial physical property that serves as an indicator of purity. Impurities typically depress and broaden the melting range.
-
Conclusion
This guide provides a detailed, scientifically-grounded framework for the successful synthesis and comprehensive characterization of this compound. The described high-pressure synthetic method is robust and scalable, while the multi-technique characterization workflow ensures the unambiguous confirmation of the product's structure and purity. By explaining the causality behind the chosen protocols, this document equips researchers and drug development professionals with the necessary knowledge to produce and validate this important fluorinated building block for further investigation and application.
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-Mercaptobenzothiazole. In Some Chemicals Used in Industrial and Consumer Applications. International Agency for Research on Cancer. [Link]
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Azam, F., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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Majchrzak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 234. [Link]
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Al-Juboori, A. A. H. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 332-343. [Link]
-
Li, X.-H., Tang, Z.-X., & Zhang, X.-Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168–173. [Link]
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Ahmed, S. D., & Ahmed, D. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
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Al-Masoudi, W. A. (2015). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 12(1), 1-13. [Link]
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NIST. (n.d.). 2-Mercaptobenzothiazole. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
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Sytnik, K. M., et al. (2019). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Russian Journal of Organic Chemistry, 55, 1247–1263. [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl).... [Link]
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ResearchGate. (n.d.). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. [Link]
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Xi, C., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
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Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]
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Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole (MBT). [Link]
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Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Mercapto-5-trifluoromethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating the Molecular Architecture
In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone of innovation. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] The introduction of a trifluoromethoxy group at the 5-position of the 2-mercaptobenzothiazole core is anticipated to significantly modulate its electronic properties and, consequently, its biological activity and potential applications in drug development.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Mercapto-5-trifluoromethoxybenzothiazole, offering a predictive framework grounded in established principles of NMR spectroscopy and data from analogous structures. As a self-validating system, this document will not only present the predicted spectral data but also elucidate the underlying principles that govern the chemical shifts and coupling constants, thereby empowering researchers to confidently interpret their own experimental findings.
I. The Structural and Spectroscopic Landscape of this compound
The unique structural features of this compound, particularly the presence of the electron-withdrawing trifluoromethoxy group and the heterocyclic benzothiazole core, give rise to a distinct NMR fingerprint. Understanding this fingerprint is paramount for structural verification and for gaining insights into the molecule's electronic environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal key information about the aromatic protons and the thiol proton. The electron-withdrawing nature of the trifluoromethoxy group will influence the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to the parent 2-mercaptobenzothiazole.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet (d) | JH4-H6 = ~2.0 Hz (meta-coupling) |
| H-6 | 7.3 - 7.5 | Doublet of doublets (dd) | JH6-H7 = ~8.5 Hz (ortho-coupling), JH6-H4 = ~2.0 Hz (meta-coupling) |
| H-7 | 7.6 - 7.8 | Doublet (d) | JH7-H6 = ~8.5 Hz (ortho-coupling) |
| SH | 13.0 - 14.0 | Broad singlet (br s) | N/A |
Note: Predicted values are based on analysis of related benzothiazole derivatives and the known effects of substituents. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a detailed map of the carbon skeleton. The trifluoromethoxy group will exert a significant influence on the chemical shifts of the carbon atoms in the benzene ring, and the fluorine atoms will introduce characteristic C-F couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 (C=S) | 185 - 195 | Singlet | N/A |
| C-4 | 120 - 125 | Singlet | N/A |
| C-5 | 145 - 150 | Quartet (q) | JC5-F = ~2-5 Hz |
| C-6 | 115 - 120 | Singlet | N/A |
| C-7 | 125 - 130 | Singlet | N/A |
| C-8 (C-N) | 130 - 135 | Singlet | N/A |
| C-9 (C-S) | 150 - 155 | Singlet | N/A |
| -OCF₃ | 118 - 122 | Quartet (q) | ¹JC-F = ~250-280 Hz |
Note: The carbon of the trifluoromethoxy group will exhibit a large one-bond coupling constant with the fluorine atoms.[2]
II. The Science Behind the Spectrum: Causality in NMR
The predicted NMR data are not arbitrary; they are rooted in the fundamental principles of nuclear magnetic resonance. Understanding these principles is crucial for accurate spectral interpretation.
Chemical Shift: The Electronic Environment
The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups, such as the trifluoromethoxy group, decrease the electron density around nearby protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and causing their signals to appear at a lower chemical shift (upfield). In this compound, the -OCF₃ group's strong inductive electron-withdrawing effect will deshield the aromatic protons and carbons, particularly those in close proximity.
Spin-Spin Coupling: Through-Bond Interactions
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei. The magnitude of this interaction is given by the coupling constant, J, and is independent of the applied magnetic field strength. The number of peaks in a multiplet is determined by the "n+1" rule, where 'n' is the number of equivalent neighboring protons. The presence of fluorine in the trifluoromethoxy group will lead to through-bond couplings with the carbon atom it is attached to (¹JC-F) and potentially with more distant carbons and protons (long-range couplings).[3]
The Influence of Fluorine
The presence of the ¹⁹F nucleus, with a spin of I = 1/2 and a high natural abundance, significantly impacts both the ¹H and ¹³C NMR spectra. The large chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local electronic environment.[4][5] In the ¹³C NMR spectrum of this compound, the carbon of the -OCF₃ group will be split into a quartet due to coupling with the three equivalent fluorine atoms. The magnitude of this one-bond C-F coupling is typically large, in the range of 250-280 Hz.[2]
III. Experimental Protocol: A Self-Validating Workflow
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a meticulous and well-documented experimental approach is essential.
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzothiazole derivatives.[6]
-
Concentration: Prepare a solution with an appropriate concentration, typically 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shifts.[6]
Step 2: NMR Instrument Parameters
The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum by collapsing C-H multiplets into singlets.
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than the ¹H nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
Step 3: Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to ensure it is flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons or carbons.
-
Assignment: Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, guided by the predicted data and established principles.
IV. Visualizing the Molecular and Experimental Framework
Visual representations are invaluable for understanding complex molecular structures and experimental workflows.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
V. Broader Implications and Future Directions
The precise structural elucidation of this compound via NMR spectroscopy is the first step towards unlocking its full potential. The trifluoromethoxy group is a known bioisostere for other functional groups and can enhance metabolic stability and membrane permeability, making this compound a promising candidate for further investigation in drug discovery programs.[1] The detailed NMR analysis presented in this guide provides the foundational knowledge required for quality control, reaction monitoring, and the rational design of next-generation benzothiazole-based therapeutics.
References
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Ahmed, A. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
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Fluorine NMR. (2001). University of Wisconsin-Madison. [Link]
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Synthesis, characterization, and antibacterial evaluation of new benzimidazole bearing thioester moiety. (2019). ResearchGate. [Link]
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19Fluorine NMR. University of Ottawa. [Link]
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Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2012). Mustansiriyah Journal of Science. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2021). PubMed Central. [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. [Link]
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Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. (2017). Malaysian Journal of Analytical Sciences. [Link]
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Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2020). Open Research@CSIR-NIScPR. [Link]
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S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2015). PubMed Central. [Link]
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An Overview of Fluorine NMR. ResearchGate. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Mercapto-5-trifluoromethoxybenzothiazole
Introduction: Unveiling the Molecular Blueprint
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Mercapto-5-trifluoromethoxybenzothiazole, a molecule of significant interest due to its trifluoromethoxy and mercaptobenzothiazole moieties, presents a unique analytical challenge. The benzothiazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethoxy group is increasingly utilized to enhance metabolic stability and lipophilicity.[1] This guide provides a comprehensive technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound, offering researchers and drug development professionals a foundational understanding of its gas-phase chemistry. By dissecting its fragmentation pathways, we can gain invaluable insights into its structural integrity and predict the behavior of related compounds.
The Causality of Ionization and Fragmentation: A Mechanistic Perspective
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, leading to the ejection of an electron and the formation of a molecular ion (M+•).[2] This radical cation is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation patterns are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both ions and neutral radicals), and the influence of functional groups.
For this compound, the initial ionization is likely to occur at one of the heteroatoms (nitrogen or sulfur) due to the presence of non-bonding electrons, which have lower ionization energies than bonding electrons.[3] The stable aromatic system of the benzothiazole ring also plays a crucial role in stabilizing the molecular ion, leading to a prominent molecular ion peak in the mass spectrum.[4]
The subsequent fragmentation is a cascade of competing reactions, primarily driven by the stability of the resulting carbocations and radical species. The presence of the electron-withdrawing trifluoromethoxy group and the sulfur-containing mercapto group will significantly influence the fragmentation pathways, directing bond cleavages and rearrangements.
Proposed Fragmentation Pathways of this compound
Based on the known fragmentation patterns of benzothiazoles, aromatic ethers, and trifluoromethyl-substituted aromatic compounds, we can propose the following primary fragmentation pathways for this compound. The molecular ion (m/z 251) is expected to be a prominent peak.
1. The Benzothiazole Core Fragmentation:
The benzothiazole ring system is relatively stable, and its fragmentation often involves the loss of small neutral molecules. A characteristic fragmentation of 2-mercaptobenzothiazole involves the loss of a hydrogen atom to form a stable [M-H]+ ion. Another common pathway is the cleavage of the thiazole ring.
2. Influence of the Mercapto Group:
The mercapto group (-SH) can undergo several fragmentation reactions. The initial loss of a hydrogen radical (•H) to form a thiyl radical is a possibility. Alternatively, the entire -SH group can be lost as a radical. A more complex fragmentation involves the rearrangement and loss of CS or HCN.
3. The Trifluoromethoxy Group's Directives:
The trifluoromethoxy (-OCF3) group is a key influencer of the fragmentation cascade. Based on the mass spectrum of the precursor 4-(trifluoromethoxy)aniline, which shows a strong molecular ion at m/z 177, we can infer some key fragmentation behaviors.[5] The C-O bond of the trifluoromethoxy group is a likely site of cleavage.
A primary fragmentation pathway for aromatic ethers is the cleavage of the bond beta to the aromatic ring.[6] In this case, this would involve the loss of the •CF3 radical, leading to a resonance-stabilized phenoxy-type cation. The loss of the entire •OCF3 group is also a plausible fragmentation route.
The following Graphviz diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI-MS fragmentation pathways of this compound.
Tabulated Summary of Key Fragment Ions
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 251 | [C8H4F3NOS2]+• | - | Molecular Ion |
| 218 | [C8H4F3NOS]+ | •SH | Loss of the mercapto radical |
| 207 | [C7H4F3NOS]+• | CS | Loss of carbon monosulfide from the thiazole ring |
| 182 | [C8H4NOS2]+ | •CF3 | Loss of the trifluoromethyl radical, characteristic of the trifluoromethoxy group |
| 166 | [C8H4NS2]+• | •OCF3 | Loss of the trifluoromethoxy radical |
| 135 | [C7H3NS]+• | CO | Subsequent loss from the m/z 182 fragment |
Experimental Protocol: A Self-Validating Approach
To acquire the mass spectrum of this compound, a systematic and self-validating experimental protocol is essential.
Synthesis of this compound:
A reliable synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide and sulfur.[7]
-
Step 1: Reaction Setup. In a high-pressure reaction vessel, combine 4-(trifluoromethoxy)aniline (1 equivalent), carbon disulfide (2-3 equivalents), and elemental sulfur (1-1.5 equivalents).
-
Step 2: Reaction Conditions. Heat the mixture to 220-250 °C for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Step 3: Work-up and Purification. After cooling, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.
-
Step 4: Characterization. Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and FT-IR spectroscopy before proceeding to mass spectrometry analysis.
Mass Spectrometry Analysis Workflow:
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Instrumentation and Parameters:
-
Mass Spectrometer: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to ensure good chromatographic separation and elution of the analyte.
-
Data Analysis: The acquired data should be processed to identify the molecular ion and major fragment ions. Comparison with a spectral library (if available) and manual interpretation based on known fragmentation rules are crucial for structural confirmation.
Conclusion: A Roadmap for Structural Interrogation
This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation of this compound. By combining knowledge of the fragmentation patterns of its constituent moieties—the benzothiazole core, the mercapto group, and the trifluoromethoxy substituent—we have proposed a logical and scientifically grounded fragmentation pathway. The detailed experimental protocol offers a self-validating system for obtaining high-quality mass spectral data. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important class of molecules and to accelerate the pace of innovation in their respective fields.
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Introduction: Elucidating Molecular Architecture via Vibrational Spectroscopy
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Mercapto-5-trifluoromethoxybenzothiazole
This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural amalgamation—a benzothiazole core, a reactive mercapto group, and an electron-withdrawing trifluoromethoxy substituent—imparts distinct chemical properties that are valuable in drug development and the synthesis of novel materials.[1][2][3] The trifluoromethoxy group, in particular, can enhance metabolic stability and modulate lipophilicity, making it a desirable moiety in modern drug design.[1]
Characterizing such a molecule with precision is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an FT-IR spectrum provides a unique "fingerprint," allowing for the confirmation of chemical identity, functional group analysis, and assessment of purity.[4] Each covalent bond vibrates at a characteristic frequency, and absorption of infrared radiation at that specific frequency leads to an observable peak in the spectrum.[5][6]
This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict the characteristic absorption bands based on established spectroscopic principles, and provide a robust experimental framework for acquiring and interpreting high-quality spectral data.
Part 1: Molecular Structure and Theoretical Vibrational Modes
To accurately interpret the FT-IR spectrum, we must first understand the molecule's structure and the types of vibrations its bonds can undergo.
Caption: Chemical structure of this compound.
Key Functional Groups and Expected Vibrations
The molecule's spectrum will be a composite of the vibrations from three primary regions:
-
The Benzothiazole Ring System: Aromatic C-H bonds, C=C and C=N double bonds within the fused rings, and C-S single bonds.
-
The Trifluoromethoxy Group (-OCF₃): Strong, characteristic vibrations from C-F and C-O bonds.
-
The Mercapto Group (-SH): The S-H stretching vibration. A crucial consideration here is the potential for thiol-thione tautomerism.
The Question of Tautomerism
Like its parent compound, 2-mercaptobenzothiazole, this molecule can exist in two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing N-H and C=S bonds).[7] Computational studies on 2-mercaptobenzothiazole suggest the thione form is more stable.[7] This equilibrium is critical, as it dictates which vibrational bands will appear in the spectrum. The FT-IR spectrum will definitively reveal the dominant tautomer in the solid state.
Part 2: Predictive Analysis of the FT-IR Spectrum
Based on established group frequencies, we can predict the regions where key vibrational modes will absorb infrared radiation.
The Aromatic Benzothiazole Core
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity peaks in the region of 3000-3100 cm⁻¹ .[8] Their presence confirms the aromatic nature of the core structure.
-
C=C and C=N Ring Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the thiazole ring are expected to produce a series of sharp peaks of variable intensity between 1400 cm⁻¹ and 1650 cm⁻¹ .[4][9][10] These bands are highly characteristic of aromatic and heteroaromatic systems.
-
C-S Stretch: The stretching vibration of the C-S bond within the thiazole ring is typically weak and appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range.[2][11]
The Trifluoromethoxy (-OCF₃) Reporter Group
The -OCF₃ group is an excellent reporter in FT-IR spectroscopy due to the high polarity of its bonds, which leads to very strong absorptions.
-
C-F Stretching Vibrations: The three C-F bonds will give rise to intense and characteristic absorption bands. These are typically found in the 1100-1350 cm⁻¹ region.[12] Due to symmetric and asymmetric stretching modes, multiple strong peaks are expected in this window, often dominating this portion of the spectrum.[13][14]
-
C-O Stretching Vibration: The stretch of the C-O bond adjacent to the fluorines is also prominent and usually appears as a strong peak around 1050-1150 cm⁻¹ .[4][10]
The Thiol (-SH) vs. Thione (C=S, N-H) Tautomers
The region between 2500 cm⁻¹ and 3500 cm⁻¹ will be highly diagnostic for determining the dominant tautomeric form.
-
If the Thiol Form Dominates: A weak, sharp absorption band corresponding to the S-H stretch is expected in the range of 2550-2600 cm⁻¹ .[11][15] The weakness of this peak is a key identifying feature and is due to the small change in dipole moment during the S-H bond vibration.[16]
-
If the Thione Form Dominates:
-
The S-H peak will be absent. Instead, a broader, medium-to-strong peak for the N-H stretch will appear in the region of 3100-3400 cm⁻¹ .[5][15] Its breadth is often due to intermolecular hydrogen bonding in the solid state.
-
A C=S stretch band would also be expected. This vibration typically appears in the 1050-1250 cm⁻¹ region, but it can be of variable intensity and may overlap with the strong C-F and C-O absorptions.[10]
-
Part 3: Data Summary and Experimental Protocol
Predicted FT-IR Absorption Data
The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100-3400 | Medium, Broad | N-H Stretch (if Thione) | Thione Tautomer |
| ~3000-3100 | Medium, Sharp | Aromatic C-H Stretch | Benzothiazole Ring |
| ~2550-2600 | Weak, Sharp | S-H Stretch (if Thiol) | Thiol Tautomer |
| ~1400-1650 | Medium-Strong, Sharp | C=C and C=N Ring Stretches | Benzothiazole Ring |
| ~1100-1350 | Very Strong, Sharp | Asymmetric & Symmetric C-F Stretches | Trifluoromethoxy |
| ~1050-1250 | Medium-Strong | C=S Stretch (if Thione) | Thione Tautomer |
| ~1050-1150 | Strong, Sharp | C-O Stretch | Trifluoromethoxy |
| ~600-800 | Weak-Medium | C-S Ring Stretch | Benzothiazole Ring |
Experimental Workflow: Acquiring a High-Fidelity Spectrum
A self-validating protocol ensures reproducibility and accuracy. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Experimental Protocol
-
Instrument Preparation:
-
Causality: Ensure the FT-IR spectrometer has been purged with dry air or nitrogen to minimize atmospheric water (broad peaks ~3400 cm⁻¹) and CO₂ (sharp peaks ~2349 cm⁻¹) interference.[15]
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: This step is critical as it measures the instrument's response and the ambient environment. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Use the pressure arm to apply consistent and firm pressure.
-
Causality: Good contact between the sample and the crystal is essential for a strong signal, as the infrared beam only penetrates a few microns into the sample.
-
-
Data Acquisition:
-
Set the acquisition parameters. A spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans are standard for high-quality data.
-
Causality: A resolution of 4 cm⁻¹ is sufficient to resolve most vibrational bands in solids. Co-adding 32 scans improves the signal-to-noise ratio, making weaker peaks, such as the S-H stretch, more discernible.
-
Initiate the sample scan.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the background.
-
Apply a software-based ATR correction.
-
Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction if needed to ensure all peaks originate from a flat baseline.
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive tool for its structural verification. The most telling features are the exceptionally strong C-F stretching bands between 1100-1350 cm⁻¹, which confirm the presence of the trifluoromethoxy group, and the diagnostic region between 2500-3500 cm⁻¹, which unambiguously determines the dominant thiol or thione tautomer. By following the rigorous experimental protocol and using the predictive assignments outlined in this guide, researchers can confidently utilize FT-IR spectroscopy to characterize this important molecule and ensure its integrity in complex research and development pipelines.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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American Chemical Society Publications. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]
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Reddit. (2022). SH bond in IR : r/Chempros. Retrieved from [Link]
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ResearchGate. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Retrieved from [Link]
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American Chemical Society Publications. (2000). SH-Stretching Vibrational Spectra of Ethanethiol and tert-Butylthiol. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Retrieved from [Link]
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Al-Qadisiyah University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (2001). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
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ResearchGate. (2001). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br). Retrieved from [Link]
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ResearchGate. (2019). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]
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Wiley Online Library. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Retrieved from [Link]
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American Chemical Society Publications. (2016). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 2-Mercapto-5-trifluoromethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 2-Mercapto-5-trifluoromethoxybenzothiazole. While the specific crystal structure of this compound is not yet publicly documented, this guide serves as a detailed roadmap for researchers aiming to determine it. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of this particular derivative is crucial for advancing its potential applications in drug development.[1] This document outlines robust synthetic protocols, advanced purification and crystallization techniques, and a suite of analytical methodologies, culminating in the gold-standard technique of single-crystal X-ray diffraction for ultimate structural confirmation.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole derivatives are a prominent class of heterocyclic compounds that command significant attention in pharmaceutical research due to their wide spectrum of biological activities.[2] These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The introduction of a trifluoromethoxy group at the 5-position and a mercapto group at the 2-position of the benzothiazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a compelling candidate for drug discovery programs.
A definitive understanding of the crystal structure is paramount. It provides precise, atomic-level information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[3][4] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide provides the scientific and methodological foundation to achieve this structural determination.
Synthesis of this compound
The synthesis of the target compound can be approached through established methods for 2-mercaptobenzothiazole production, adapted for the specific precursor, 4-(trifluoromethoxy)aniline. The classical high-pressure reaction of an aniline derivative with carbon disulfide and sulfur is a well-documented and industrially relevant method.[5][6][7]
Proposed Synthetic Pathway: High-Temperature, High-Pressure Cyclization
The most direct route involves the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide (CS₂) and elemental sulfur (S) in an autoclave under elevated temperature and pressure.[5][6]
Reaction:
4-(Trifluoromethoxy)aniline + CS₂ + S → this compound + H₂S
This one-pot synthesis is efficient but requires careful control of reaction parameters to maximize yield and minimize side-product formation.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves high-pressure and high-temperature reactions and should only be performed by trained personnel in a suitable laboratory with appropriate safety equipment.
-
Reactor Charging: In a high-pressure stainless steel autoclave, charge 4-(trifluoromethoxy)aniline, carbon disulfide, and sulfur. A typical molar ratio would be approximately 1:1.2:0.4, but optimization may be required.[5][6]
-
Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.
-
Heating Profile:
-
Slowly heat the sealed autoclave. A gradual temperature ramp is crucial for controlling the reaction.[5][7]
-
Increase the temperature at a rate of approximately 1-2°C per minute until it reaches a target range of 220-275°C.[5][7] The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at the target temperature for 4-6 hours.[5][7] The internal pressure will increase significantly during this period.
-
-
Cooling and Depressurization: Allow the autoclave to cool to room temperature. Carefully vent the hydrogen sulfide (H₂S) byproduct into a scrubbing solution (e.g., sodium hydroxide).
-
Extraction and Isolation:
-
Open the autoclave and transfer the crude product mixture.
-
The crude product can be purified by extraction with a suitable solvent, such as toluene, followed by washing and solvent removal.[6]
-
Caption: High-pressure synthesis workflow for this compound.
Purification and Crystallization for X-ray Analysis
Obtaining high-quality single crystals is often the most challenging step in structure determination.[8] The purity of the compound is critical.
Purification Protocol
-
Column Chromatography: The crude product should be purified by column chromatography over silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a common strategy.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. A solvent screen should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Crystallization Methodologies
The goal is to achieve a state of slow supersaturation, which allows for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.
| Crystallization Method | Description |
| Slow Evaporation | A solution of the purified compound in a suitable volatile solvent (or solvent mixture) is prepared in a vial. The vial is covered with a perforated cap (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks. |
| Vapor Diffusion | The compound is dissolved in a small amount of a relatively non-volatile, good solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. |
| Cooling | A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer. |
Tip: Using a small amount of the purified compound (5-10 mg) for crystallization attempts is often sufficient.[9]
Spectroscopic and Thermal Characterization
Before proceeding to X-ray diffraction, it is essential to confirm the identity, structure, and purity of the synthesized compound using a combination of spectroscopic and thermal analysis techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the benzothiazole ring.[10]
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the characteristic thione carbon (C=S).[11]
-
¹⁹F NMR: Will show a characteristic signal for the trifluoromethoxy (-OCF₃) group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.[2]
-
Expected Peaks:
-
N-H stretch: A broad peak around 3100-3000 cm⁻¹ (due to tautomerism).
-
C=N stretch: A peak in the range of 1600-1670 cm⁻¹.[2]
-
C-S stretch: Peaks in the fingerprint region.
-
C-F stretches: Strong absorptions typically in the 1300-1000 cm⁻¹ region.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[12]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.[13]
-
DSC: Will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. This is a good indicator of purity.
-
TGA: Will show the decomposition temperature of the compound, indicating its thermal stability.[14] The analysis can reveal if the compound decomposes in single or multiple steps.[14]
| Analytical Technique | Information Provided |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and chemical environment of atoms. |
| FTIR Spectroscopy | Presence of key functional groups. |
| Mass Spectrometry | Molecular weight and elemental formula confirmation. |
| Thermal Analysis | Melting point, purity, and thermal stability. |
Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[3][4]
The SCXRD Workflow
Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[4]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection are integrated.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, occupancies, and displacement parameters.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. The output includes precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions like hydrogen bonding and π-stacking.
Conclusion
The structural elucidation of this compound is an essential step toward understanding its chemical properties and unlocking its potential in drug development. While the definitive crystal structure awaits experimental determination, this guide provides a robust and scientifically grounded pathway for its synthesis, purification, and analysis. By following the detailed protocols for synthesis and crystallization, and employing the comprehensive suite of characterization techniques outlined, researchers are well-equipped to obtain high-quality single crystals and perform the definitive single-crystal X-ray diffraction analysis. The resulting atomic-level structural information will be invaluable for the rational design and optimization of new therapeutic agents based on this promising benzothiazole scaffold.
References
- US6222041B1, "Method for the production of 2-mercaptobenzothiazole", Google P
-
Taylor & Francis Online, "Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents", [Link]
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Solubility Profile of 2-Mercapto-5-trifluoromethoxybenzothiazole: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Mercapto-5-trifluoromethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the novelty of this specific molecule, direct experimental solubility data is not yet prevalent in published literature. Therefore, this whitepaper establishes a robust predictive and experimental framework. We will begin by dissecting the physicochemical properties of the parent scaffold, 2-Mercaptobenzothiazole (MBT), and extrapolate the likely influence of the 5-trifluoromethoxy substituent. This theoretical analysis is followed by a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility, empowering researchers to generate precise and reliable data for their drug development programs.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound belongs to the benzothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary hurdle.
Low solubility can lead to a cascade of negative consequences[3]:
-
Underestimation of Biological Potency: Precipitation of the compound in in vitro assay media can lead to falsely low potency readings.
-
Poor Bioavailability: Insufficient solubility in gastrointestinal fluids limits the absorption of orally administered drugs.
-
Challenges in Formulation: Developing a stable and effective dosage form for an insoluble compound is a complex and resource-intensive task.
Therefore, a thorough understanding and precise measurement of a compound's solubility in various common solvents are imperative from the early stages of discovery to late-stage formulation.
Physicochemical Properties: A Tale of Two Molecules
To understand the solubility of this compound, we first examine its core structure, 2-Mercaptobenzothiazole (MBT), for which extensive data exists. We can then predict how the addition of a trifluoromethoxy group at the 5-position will modulate these properties.
| Property | 2-Mercaptobenzothiazole (MBT) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₅NS₂ | C₈H₄F₃NOS₂ | Addition of -OCF₃ group. |
| Molecular Weight | 167.25 g/mol [4] | 251.25 g/mol | Calculated based on atomic weights. |
| Melting Point | 180.2 - 181.7 °C[4] | Likely higher | Increased molecular weight and potential for altered crystal packing. |
| pKa | 7.0 (at 20 °C)[5] | Likely lower (more acidic) | The -OCF₃ group is strongly electron-withdrawing, which will stabilize the thiolate anion, making the thiol proton more acidic. |
| logP (o/w) | 2.41[5] | Likely higher | The trifluoromethoxy group is highly lipophilic, which is expected to increase the octanol/water partition coefficient. |
The key takeaway is that the 5-trifluoromethoxy group significantly increases both the molecular weight and the lipophilicity (logP) of the parent molecule. The increased acidity (lower pKa) will also play a crucial role in its solubility in aqueous solutions of varying pH.
Solubility Profile of the Parent Scaffold: 2-Mercaptobenzothiazole (MBT)
A comprehensive study has been published detailing the mole fraction solubility of MBT in eleven common organic solvents at various temperatures[6]. This data provides an invaluable baseline for estimating the solubility of its derivatives. The general solubility trend at near-ambient temperature is:
2-butanone > 1,4-dioxane > ethyl acetate > n-butanol > n-propanol > i-butanol > i-Propanol > methanol > chloroform > acetonitrile > toluene [6]
In aqueous media, the solubility of MBT is reported to be 117 mg/L at 20°C[4]. It is also noted to be soluble in acetone and slightly soluble in alcohol, ether, and benzene[4].
Predicting Solubility: The Interplay of Structure and Solvent
The principle of "like dissolves like" is the cornerstone of solubility prediction[7]. The solubility of this compound will be governed by a balance of its structural features and the properties of the solvent.
-
Benzothiazole Core: Aromatic and relatively nonpolar.
-
Mercapto (-SH) Group: Capable of acting as a weak hydrogen bond donor and, upon deprotonation, a strong hydrogen bond acceptor. Its acidity is enhanced by the trifluoromethoxy group.
-
Trifluoromethoxy (-OCF₃) Group: Highly lipophilic and polar, but a poor hydrogen bond acceptor. It significantly increases the molecule's overall nonpolar surface area.
Based on this analysis, we can make the following predictions:
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited. While the molecule has significant nonpolar character, the polar mercapto and thiazole groups will disfavor interaction with purely nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, 2-Butanone, DMSO): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without having to disrupt a strong hydrogen-bonding network. The high solubility of MBT in 2-butanone and ethyl acetate supports this prediction[6].
-
Polar Protic Solvents (e.g., Water, Alcohols): Solubility will be a complex balance. In alcohols, the ability to hydrogen bond with the mercapto group should afford some solubility. In water, the high lipophilicity of the trifluoromethoxy group will likely lead to low intrinsic solubility. However, solubility will be highly pH-dependent. In basic aqueous solutions (pH > pKa), the molecule will deprotonate to form a highly polar thiolate salt, which is expected to be significantly more soluble.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method[8]. This procedure measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (HPLC grade)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Analytical balance
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)
-
HPLC system with a UV detector (a photodiode array detector is preferred)[9]
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation of Vials: Add an excess of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. Typically, 2-5 mg of solid per 1 mL of solvent is sufficient, but this may need to be adjusted[8][10]. Prepare at least three replicate vials for each solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. For compounds that are slow to equilibrate, a 48- or 72-hour incubation may be necessary. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration[3][8].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully sampled[11].
-
Sample Dilution: The filtered saturated solution may need to be diluted with the mobile phase to fall within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.
-
HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) where it is freely soluble. From this stock, prepare a series of calibration standards of known concentrations[12][13].
-
Chromatography: Inject the prepared standards and the diluted samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, published solubility data for this compound is scarce, a robust scientific framework can be constructed based on the known properties of its parent scaffold, 2-Mercaptobenzothiazole. The introduction of the 5-trifluoromethoxy group is predicted to increase lipophilicity and acidity, suggesting good solubility in polar aprotic solvents and highly pH-dependent solubility in aqueous media. This guide provides both the theoretical foundation for understanding these properties and a detailed, actionable protocol for their precise experimental determination. By employing the standardized shake-flask method coupled with HPLC analysis, researchers in drug discovery and development can generate the high-quality, reliable solubility data essential for advancing new chemical entities through the development pipeline.
References
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Scirp.org. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Hacettepe University Journal of the Faculty of Pharmacy. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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PubChem. 2-Mercapto-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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National Institutes of Health (NIH). (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. Retrieved from [Link]
- Unknown Source.
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Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]
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ResearchGate. Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents. Retrieved from [Link]
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Miljøstyrelsen (Danish Environmental Protection Agency). 2- Mercapto- benzothiazole (MBT). Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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University of Al-Qadisiyah. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]
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MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity. Retrieved from [Link]
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Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]
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Chemical properties of 2-Mercapto-5-trifluoromethoxybenzothiazole
An In-depth Technical Guide to the Chemical Properties of 2-Mercapto-5-trifluoromethoxybenzothiazole
Senior Application Scientist Note: Direct experimental data for this compound is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging the well-documented chemical profile of the parent compound, 2-Mercaptobenzothiazole (MBT), and applying established principles of physical organic chemistry to predict the influence of the 5-trifluoromethoxy substituent. This predictive approach provides a robust framework for researchers initiating studies on this specific derivative.
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure and the presence of heteroatoms offer a unique electronic and steric profile, leading to diverse biological activities. The 2-mercapto substitution is of particular importance, introducing a versatile functional handle that can act as a nucleophile, a ligand for metal coordination, and a proton donor. It exists in a dynamic equilibrium between its thiol and thione tautomeric forms, a feature that governs its reactivity.
This guide focuses on the 5-trifluoromethoxy derivative. The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties in drug discovery. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, and it significantly increases the lipophilicity of the molecule. These characteristics are known to enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity. By synthesizing the known properties of 2-Mercaptobenzothiazole (MBT) with the predictable electronic and steric effects of the -OCF₃ group, we can construct a detailed and actionable chemical profile for this compound.
Physicochemical Properties: A Comparative Analysis
The introduction of the -OCF₃ group at the 5-position is expected to significantly alter the physicochemical properties compared to the parent MBT molecule. These changes are critical for predicting solubility, acidity, and behavior in biological and reaction media.
| Property | 2-Mercaptobenzothiazole (MBT) | Predicted: this compound | Rationale for Prediction |
| Molecular Formula | C₇H₅NS₂ | C₈H₄F₃NOS₂ | Addition of -OCF₃ group. |
| Molecular Weight | 167.25 g/mol [1] | 251.24 g/mol | Addition of -OCF₃ group. |
| pKa | ~7.03[2] | 5.5 - 6.5 | The strongly electron-withdrawing -OCF₃ group stabilizes the thiolate anion, increasing the acidity of the S-H proton. |
| LogP (Octanol/Water) | ~2.41[2] | 3.5 - 4.0 | The trifluoromethoxy group is highly lipophilic, significantly increasing the partition coefficient. |
| Appearance | Pale yellow crystalline solid[1][2] | Expected to be a pale yellow or off-white solid. | No significant change to the core chromophore is expected. |
| Solubility | Practically insoluble in water; soluble in acetone, slightly soluble in ethanol and ether[1][3]. | Expected to have even lower aqueous solubility but enhanced solubility in nonpolar organic solvents. | Increased lipophilicity and molecular weight. |
| Melting Point | 180-182 °C[1] | Higher than MBT. | Increased molecular weight and potentially stronger intermolecular interactions. |
Synthesis and Reactivity
The chemical behavior of this compound is dominated by the nucleophilic character of the sulfur atom and the thione-thiol tautomerism.
Proposed Synthesis Workflow
A common and effective method for synthesizing 2-mercaptobenzothiazoles involves the reaction of a corresponding aniline derivative with carbon disulfide and sulfur under pressure.[4][5] This established route can be adapted for the target molecule.
Caption: Proposed synthesis of the target compound from 4-(trifluoromethoxy)aniline.
Core Reactivity: The Mercapto Group
The sulfur atom is the primary center of reactivity, readily undergoing S-alkylation, S-acylation, and oxidation.
-
S-Alkylation: This is a cornerstone reaction for derivatization. The thiol(ate) acts as a potent nucleophile, displacing leaving groups from alkyl halides or similar electrophiles. This reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the thiol, thereby enhancing its nucleophilicity. The choice of a relatively weak base like triethylamine can be sufficient, as the thiol is acidic.[6]
-
Oxidation to Disulfide: Like other thiols, 2-mercaptobenzothiazoles can be oxidized to form a disulfide bridge (2,2′-dithiobis(benzothiazole)).[7] This reaction can occur in an oxidizing environment and is a key consideration for stability and storage.
Caption: General mechanism for the S-alkylation of a thiol.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on the proposed structure.
| Technique | Predicted Observations for this compound |
| ¹H NMR | - SH proton: A broad singlet around 13-14 ppm (variable, depends on solvent and concentration). - Aromatic protons: 3 signals in the 7.0-8.0 ppm range. Expect complex splitting patterns (doublet, doublet of doublets) due to the substitution pattern. |
| ¹³C NMR | - C=S (Thione): Signal around 190-200 ppm. - Aromatic Carbons: 6 signals in the 110-155 ppm range. - CF₃ Carbon: A quartet (due to ¹JC-F coupling) around 120-125 ppm. |
| ¹⁹F NMR | A sharp singlet around -58 to -60 ppm (referenced to CFCl₃), characteristic of an aromatic -OCF₃ group. |
| IR (Infrared) | - N-H stretch: Broad band ~3100 cm⁻¹. - S-H stretch: Weak band ~2550 cm⁻¹ (often absent due to tautomerism). - C=S stretch: Strong band ~1280-1350 cm⁻¹. - C-O stretch: Strong bands ~1250-1200 cm⁻¹. - C-F stretches: Very strong, characteristic bands in the 1100-1200 cm⁻¹ region.[8] |
| Mass Spec (ESI-) | - [M-H]⁻: Predicted exact mass at m/z 250.9713. This would be the base peak in negative ion mode.[9] |
Experimental Protocol: S-Alkylation
This protocol provides a robust, self-validating method for the S-alkylation of this compound, adapted from established procedures for MBT.[6]
Objective: To synthesize 2-((Alkyl)thio)-5-(trifluoromethoxy)benzothiazole.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise with stirring. The choice of a non-nucleophilic amine base prevents competition with the sulfur nucleophile.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture. The slight excess of the alkylating agent ensures complete consumption of the starting thiol.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). The product will be less polar than the starting thiol. A typical mobile phase would be 20-30% ethyl acetate in hexanes.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (to remove any remaining acidic species and the triethylammonium salt), followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure S-alkylated product.
Potential Applications and Biological Profile
Derivatives of 2-mercaptobenzothiazole are known for a wide array of biological and industrial applications, including:
-
Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with activity against bacteria and fungi.[4]
-
Enzyme Inhibition: They have been identified as inhibitors for various enzymes.[4]
-
Anticancer and Anti-inflammatory Activity: Certain derivatives have shown promise in these therapeutic areas.[6]
-
Industrial Uses: Primarily used as a vulcanization accelerator in the rubber industry.[4][5]
The inclusion of the trifluoromethoxy group is a strategic choice in drug design. It is often used to block metabolic attack at that position, increasing the half-life of a compound. Its lipophilic nature can enhance cell penetration, potentially leading to improved potency in cell-based assays. Therefore, this compound and its derivatives are promising candidates for screening in antimicrobial, anticancer, and enzyme inhibition assays, where enhanced metabolic stability and cellular uptake are desirable.
Conclusion
While direct experimental data remains to be published, a comprehensive chemical profile of this compound can be reliably predicted. The molecule retains the essential nucleophilic character and tautomerism of its parent, 2-Mercaptobenzothiazole, while gaining increased acidity, lipophilicity, and likely metabolic stability from the 5-trifluoromethoxy substituent. The synthetic and analytical protocols outlined here provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold. Empirical validation of these predictions will be a valuable contribution to the fields of medicinal and materials chemistry.
References
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- Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2024, December 7). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives.
- Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT).
- National Center for Biotechnology Information (PMC). (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- National Center for Biotechnology Information (PMC). (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.
- Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- Iraqi Journal of Science. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
- PubChem. (n.d.). 2-Mercaptobenzothiazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Mercaptobenzothiazole.
- Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173.
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The Emergence of 2-Mercapto-5-trifluoromethoxybenzothiazole: A Technical Guide to Synthesis, Derivatization, and Biological Evaluation
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, has been a transformative approach in drug design, often enhancing metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides an in-depth exploration of 2-mercapto-5-trifluoromethoxybenzothiazole, a molecule of significant interest at the intersection of these two privileged moieties. While direct literature on this specific compound is nascent, this guide constructs a robust framework for its synthesis, derivatization, and biological characterization based on established chemical principles and analogous transformations. We present a detailed, hypothetical, yet scientifically grounded, multi-step synthesis pathway, beginning with the crucial precursor, 4-trifluoromethoxyaniline. Furthermore, this guide outlines key derivatization strategies to explore the chemical space around the core molecule and provides comprehensive, step-by-step protocols for structural elucidation and evaluation of its potential anticancer and antimicrobial properties. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising class of compounds.
Introduction: The Rationale for Trifluoromethoxy-Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds that have garnered immense interest in the pharmaceutical industry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] A key strategy in modern medicinal chemistry to enhance the therapeutic potential of a scaffold is the introduction of fluorine atoms or fluorine-containing functional groups. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent due to its unique electronic properties and its ability to significantly modulate the physicochemical characteristics of a molecule. It is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[3]
A prime example of the successful application of this strategy is Riluzole (6-trifluoromethoxy-2-benzothiazolamine), a drug used for the treatment of amyotrophic lateral sclerosis (ALS), which underscores the therapeutic potential of trifluoromethoxy-substituted benzothiazoles.[2] This precedent provides a strong impetus for the exploration of other isomers and derivatives, such as this compound, as a platform for the discovery of novel therapeutic agents. The presence of a reactive mercapto group at the 2-position offers a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.[4]
Synthesis of the Core Moiety: this compound
The synthesis of the target compound can be logically approached in two main stages: the preparation of the key aniline precursor, followed by the cyclization to form the benzothiazole ring.
Stage 1: Synthesis of the Precursor - 4-(Trifluoromethoxy)aniline
The synthesis of 4-(trifluoromethoxy)aniline is a critical first step. Several methods have been reported for its preparation, with one of the most common being the catalytic hydrogenation of the corresponding nitro compound, 4-(trifluoromethoxy)nitrobenzene.[5]
Diagram: Synthesis of 4-(Trifluoromethoxy)aniline
Caption: Catalytic hydrogenation of 4-(trifluoromethoxy)nitrobenzene.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(trifluoromethoxy)nitrobenzene (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)aniline. The product can be further purified by vacuum distillation or column chromatography if necessary.
Stage 2: Synthesis of this compound
The classical and industrially relevant method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of the corresponding aniline with carbon disulfide and sulfur under high temperature and pressure.[6][7]
Diagram: Synthesis of this compound
Caption: High-pressure synthesis of the target benzothiazole.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, charge 4-(trifluoromethoxy)aniline (1 equivalent), carbon disulfide (CS2) (2-3 equivalents), and sulfur (S) (1-1.5 equivalents).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 220-280°C. The pressure will build up due to the formation of hydrogen sulfide (H2S) gas. Maintain the reaction at this temperature for several hours.[6][7]
-
Monitoring and Safety: The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions for handling high-pressure reactions and toxic gases.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the H2S gas into a scrubber containing a basic solution (e.g., sodium hydroxide).
-
Isolation: The crude product is then isolated from the reaction mixture.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography.
Derivatization of this compound
The thiol group at the 2-position is a versatile functional handle for the synthesis of a wide range of derivatives.
S-Alkylation
Alkylation of the thiol group is a common strategy to introduce diverse substituents.
Diagram: S-Alkylation of the Core Moiety
Caption: General scheme for S-alkylation.
Experimental Protocol: S-Alkylation
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 equivalents) to the solution and stir for a short period at room temperature.
-
Alkylating Agent Addition: Add the desired alkylating agent (R-X, e.g., an alkyl halide) (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidative Dimerization to Disulfide
The thiol can be oxidized to form a disulfide bridge, a common motif in biologically active molecules.
Diagram: Formation of the Disulfide Derivative
Caption: Oxidative dimerization to the corresponding disulfide.
Experimental Protocol: Oxidative Dimerization
-
Reaction Setup: Suspend this compound (1 equivalent) in an aqueous medium.
-
Oxidant Addition: Add an oxidizing agent such as hydrogen peroxide (H2O2) or an iodine solution dropwise to the suspension with stirring.[8][9]
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Collect the precipitated disulfide product by filtration.
-
Purification: Wash the solid with water and dry. The product can be further purified by recrystallization.
Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| FT-IR | Identification of functional groups. | - Broad peak around 2550-2600 cm-1 (S-H stretch).- Peaks in the aromatic region (1450-1600 cm-1).- Strong C-F stretching bands. |
| 1H NMR | Determination of the proton environment. | - Aromatic protons in the region of 7.0-8.0 ppm.- A broad singlet for the thiol proton (S-H), which is D2O exchangeable. |
| 13C NMR | Determination of the carbon skeleton. | - Aromatic carbon signals.- A signal for the C=S carbon.- A quartet for the CF3 carbon due to C-F coupling. |
| Mass Spec. | Determination of molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of the compound. |
Table 1: Summary of Analytical Characterization Techniques.
Biological Evaluation
Given the known anticancer and antimicrobial activities of benzothiazole derivatives, the newly synthesized compounds should be evaluated in relevant biological assays.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15]
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, derivatization, and biological evaluation of this compound and its derivatives. By leveraging established synthetic methodologies and standard analytical and biological protocols, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The strategic placement of the trifluoromethoxy group on the versatile 2-mercaptobenzothiazole scaffold presents a compelling opportunity for the discovery of novel drug candidates with enhanced pharmacological properties.
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). Organic Letters, 13(12), 3202–3205. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-Mercapto-5-trifluoromethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the antimicrobial evaluation of 2-Mercapto-5-trifluoromethoxybenzothiazole. This document outlines the scientific rationale, detailed protocols, and data interpretation frameworks necessary for robustly assessing the compound's efficacy against a panel of microbial pathogens.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have been extensively investigated and have shown a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a trifluoromethoxy group at the 5-position and a mercapto group at the 2-position of the benzothiazole ring system in this compound presents a molecule with intriguing potential for antimicrobial activity. The trifluoromethoxy substituent is known to enhance lipophilicity and metabolic stability, which can improve a compound's pharmacokinetic profile.
The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens necessitates the systematic evaluation of new chemical entities. These protocols are designed to provide a standardized and reproducible approach to characterizing the antimicrobial profile of this compound.
Physicochemical Properties of this compound
A thorough understanding of the test compound's physical and chemical properties is crucial for accurate and reproducible results in antimicrobial assays.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NOS₂ | Inferred from structure |
| Molecular Weight | 267.25 g/mol | Inferred from structure |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | General knowledge of similar compounds |
| Purity | ≥95% recommended for biological assays | Standard practice |
Note: It is imperative to determine the solubility of the specific batch of this compound in various solvents to prepare appropriate stock solutions for the assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
Core Antimicrobial Susceptibility Testing: Workflow and Rationale
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). The following workflow provides a systematic approach to evaluating this compound.
Caption: A streamlined workflow for the antimicrobial evaluation of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Principle
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound at which the visible growth of the microorganism is inhibited after a defined incubation period.
Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile DMSO
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2 °C)
-
Pipettes and sterile tips
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution should be stored at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Prepare an intermediate dilution of the compound's stock solution in CAMHB.
-
Add 100 µL of this intermediate compound dilution to well 1 of each test row. This will be the highest concentration tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Example MIC Values
The following table illustrates how to present the MIC data for this compound against a panel of representative microorganisms.
| Microorganism | ATCC Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 8 |
| Enterococcus faecalis | 29212 | Positive | 16 |
| Escherichia coli | 25922 | Negative | 32 |
| Pseudomonas aeruginosa | 27853 | Negative | >64 |
| Candida albicans | 90028 | N/A (Fungus) | 16 |
Interpretation: A lower MIC value indicates greater potency of the antimicrobial agent against the tested organism.[5]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
From each of these wells, aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquots onto separate, labeled sections of a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, observe the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.
-
Data Interpretation
-
Bactericidal: If the MBC is no more than four times the MIC.
-
Bacteriostatic: If the MBC is more than four times the MIC.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be included in every assay:
-
Positive Control (Growth Control): A well containing the microorganism and broth but no test compound. This ensures that the bacteria are viable and the medium supports growth.
-
Negative Control (Sterility Control): A well containing only the broth and the highest concentration of the test compound (and its solvent) but no microorganism. This verifies the sterility of the medium and that the compound itself does not precipitate or cause turbidity.
-
Reference Standard: A known antibiotic (e.g., ciprofloxacin for bacteria) should be run in parallel to validate the assay's performance.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these assays will be crucial for making informed decisions about the compound's potential as a lead candidate for further drug development. Subsequent studies may include time-kill kinetics, mechanism of action studies, and evaluation against a broader panel of clinical isolates and resistant strains. The benzothiazole scaffold continues to be a rich source of biologically active compounds, and a systematic approach to their evaluation is key to unlocking their therapeutic potential.[6][7]
References
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Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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Chaves, S., et al. (2017). Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. Journal of Applied Microbiology, 123(1), 134-143. Available at: [Link]
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Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(9), 534-544. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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MDPI. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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Al-Smaisim, R. F., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4), 422-436. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
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MDPI. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
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Application Notes and Protocols for Investigating 2-Mercapto-5-trifluoromethoxybenzothiazole in Cancer Cell Lines
Introduction: The Therapeutic Potential of Novel Benzothiazole Derivatives in Oncology
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including notable anticancer properties.[1][2] The introduction of a trifluoromethoxy (-OCF3) group at the 5-position of the 2-mercaptobenzothiazole core is a strategic medicinal chemistry approach. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and cellular uptake, potentially leading to enhanced therapeutic efficacy.[3] While direct studies on 2-Mercapto-5-trifluoromethoxybenzothiazole are emerging, the broader class of 2-substituted benzothiazoles has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways.[1][4]
This guide provides a comprehensive framework for researchers to investigate the anticancer potential of this compound in various cancer cell lines. The protocols herein are designed to be self-validating and are grounded in established methodologies for in vitro cancer drug discovery.[5]
Proposed Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation
Based on the known biological activities of structurally related benzothiazole derivatives, it is hypothesized that this compound may exert its anticancer effects by:
-
Inducing Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents. Benzothiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
-
Inducing Cell Cycle Arrest: Halting the progression of the cell cycle, particularly at the G2/M phase, is another common mechanism of anticancer compounds that prevents cancer cell division.[1]
-
Modulating Key Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis. Inhibition of these pathways is a key strategy in cancer therapy.[1][6][7]
The following diagram illustrates the potential signaling pathways that may be affected by this compound.
Caption: Proposed signaling pathways targeted by this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.[8]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the compound as described in the apoptosis assay protocol.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the proposed signaling pathways.
Caption: Workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
Quantitative Data Summary
Summarize the IC50 values obtained from the MTT assay in a clear and concise table.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| Positive Control | Experimental Value |
This table should be populated with experimentally determined values.
Conclusion
This application note provides a robust framework for the initial investigation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can systematically evaluate its cytotoxic and apoptotic effects, its impact on the cell cycle, and its influence on key cancer-related signaling pathways. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.
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PubMed. (2004). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. [Link]
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Application Notes and Protocols for 2-Mercaptobenzothiazole Derivatives as Enzyme Inhibitors
Introduction: The Therapeutic Potential of 2-Mercaptobenzothiazole Derivatives
The 2-mercaptobenzothiazole (MBT) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of MBT have been identified as potent inhibitors of several key enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases.[1][2] This diverse inhibitory profile highlights the potential of this class of compounds in the development of novel therapeutics for various diseases, ranging from metabolic disorders to cancer and neurodegenerative conditions.
While specific data on 2-Mercapto-5-trifluoromethoxybenzothiazole is not extensively available in the public domain, the principles and protocols outlined in this guide are directly applicable to its investigation. The trifluoromethoxy group at the 5-position is of particular interest due to its strong electron-withdrawing nature and its potential to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 2-mercaptobenzothiazole derivatives, such as this compound, as enzyme inhibitors. We will use the well-documented inhibition of α-glucosidase by a series of MBT derivatives as a detailed case study to illustrate the experimental workflow, from initial screening to mechanistic studies.[3][4][5]
Physicochemical Properties and Handling of 2-Mercaptobenzothiazole Derivatives
| Property | Value (for 2-Mercaptobenzothiazole) | Reference |
| Molecular Formula | C₇H₅NS₂ | [6] |
| Molecular Weight | 167.25 g/mol | [6] |
| Appearance | Pale yellow, crystalline substance | [6] |
| Melting Point | 180.2 - 181.7 °C | [6] |
| Water Solubility | 117 mg/L (at 20°C) | [6] |
| logP (octanol/water) | 1.61 - 2.43 | [6] |
| pKa | 7.03 | [6] |
Key Considerations for Experimental Design:
-
Solubility: Due to the generally low aqueous solubility of MBT derivatives, stock solutions should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[7] It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically <1%) and consistent across all experiments to avoid solvent-induced artifacts.
-
Stability: The stability of the compound in the assay buffer and under the experimental conditions (pH, temperature, light exposure) should be assessed. The thiol group in 2-mercaptobenzothiazoles can be susceptible to oxidation.
-
Purity: The purity of the test compound should be confirmed using analytical techniques such as HPLC and NMR spectroscopy to ensure that any observed biological activity is not due to impurities.
Case Study: Inhibition of α-Glucosidase by 2-Mercaptobenzothiazole Derivatives
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] Inhibition of this enzyme is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[4][5] A number of 2-mercaptobenzothiazole derivatives have been shown to be potent inhibitors of α-glucosidase, with some exhibiting significantly greater potency than the clinically used drug, acarbose.[3][4][5]
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory activity of a 2-mercaptobenzothiazole derivative against α-glucosidase.
Caption: Conceptual diagram of different enzyme inhibition mechanisms.
Protocol for Kinetic Studies:
-
Prepare a series of substrate (pNPG) concentrations (e.g., 0.1, 0.2, 0.4, 0.8 mM). [5]2. For each substrate concentration, perform the α-glucosidase assay in the absence and presence of several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates (the linear phase of the reaction).
-
Plot the data using a Lineweaver-Burk plot or other kinetic models to determine the type of inhibition and the inhibition constant (Ki).
Conclusion and Future Directions
The 2-mercaptobenzothiazole scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols and methodologies described in this application note provide a robust framework for the in vitro characterization of derivatives such as this compound. By systematically evaluating their inhibitory potency and mechanism of action, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds and advance their development as potential therapeutic agents. Future studies should focus on confirming the inhibitory activity in cell-based assays and in vivo models to validate their therapeutic potential.
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Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). [Link]
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Chen, W., & Walker, V. K. (1983). Inhibition of banana polyphenoloxidase by 2-mercaptobenzothiazole. Journal of Food Science, 48(4), 1356-1357. [Link]
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Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605–613. [Link]
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Ullah, S., Mirza, S., Salar, U., Khan, K. M., & Choudhary, M. I. (2019). In vitro α-glucosidase inhibitory activity of 2-mercapto benzothiazole derivatives. ResearchGate. [Link]
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Ullah, S., Mirza, S., Salar, U., Khan, K. M., Chigurupati, S., Halim, S. A., Arshia, & Choudhary, M. I. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 16(6), 834-843. [Link]
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University of San Diego. (n.d.). Enzyme Assay Protocol. [Link]
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International Agency for Research on Cancer. (2016). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. [Link]
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Al-Suhaimi, E. A., El-Sayed, M. A., El-Gamal, K. M., & Al-Fayez, M. A. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6529. [Link]
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Application Notes & Protocols: Synthesis, Characterization, and Biological Evaluation of Metal Complexes of 2-Mercapto-5-trifluoromethoxybenzothiazole
Introduction: The Rationale for Metallating 2-Mercapto-5-trifluoromethoxybenzothiazole
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The parent molecule, 2-Mercaptobenzothiazole (MBT), and its derivatives are known to inhibit various enzymes and display potent bioactivity.[3][4] The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is a strategic chemical modification intended to enhance the molecule's lipophilicity and metabolic stability, which can significantly improve its pharmacokinetic profile and cellular uptake.
However, the true therapeutic potential of such a ligand can often be unlocked through coordination with transition metal ions.[5][6] The formation of metal complexes can dramatically enhance the biological activity of the parent ligand through several mechanisms.[7] This enhancement may be attributed to the chelation effect, where the complex becomes more lipophilic than the free ligand, facilitating its transport across microbial or cancer cell membranes. Furthermore, the metal center itself can introduce new mechanisms of action, such as redox activity or the ability to bind more effectively to biological targets like DNA or essential enzymes.[8]
This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and biological evaluation of metal complexes derived from this compound (MTFBT). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles that govern these experimental choices.
Section 1: Synthesis of Metal Complexes of MTFBT
The synthesis of metal complexes with MTFBT hinges on the ligand's ability to coordinate with a metal center. The 2-mercapto group (-SH) can exist in tautomeric equilibrium with a thione form. Upon deprotonation, the resulting thiolate is an excellent donor. The endocyclic nitrogen atom of the thiazole ring also presents a potential coordination site, allowing MTFBT to act as a bidentate ligand.
Protocol 1.1: General Synthesis of a Representative M(II)-MTFBT Complex
This protocol describes a general method for synthesizing a divalent metal complex, for example, with Cobalt(II), Nickel(II), or Copper(II). The stoichiometry of the final complex (e.g., 1:2 metal-to-ligand ratio) should be confirmed by elemental analysis.
Causality Behind the Choices:
-
Solvent: Ethanol or methanol is typically used as it effectively dissolves the ligand and many metal salts, while also being relatively easy to remove post-reaction.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to facilitate the coordination reaction and ensures the reaction proceeds to completion in a reasonable timeframe.[9]
-
pH Adjustment: A slightly basic medium, achieved by adding a weak base like alcoholic ammonia or triethylamine, facilitates the deprotonation of the mercapto group, making the sulfur atom a more potent nucleophile for coordination to the metal ion.[7]
Materials:
-
This compound (MTFBT)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Absolute Ethanol
-
Dilute alcoholic ammonia solution
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Solution Preparation: Dissolve 2.0 mmol of MTFBT in 30 mL of warm absolute ethanol in a 100 mL round-bottom flask with gentle stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 20 mL of absolute ethanol.
-
Reaction Initiation: Add the metal salt solution dropwise to the ligand solution in the round-bottom flask while stirring continuously.
-
pH Adjustment: Adjust the pH of the mixture to approximately 7.5-8.0 by the slow addition of dilute alcoholic ammonia. A color change or initial precipitation may be observed.
-
Refluxing: Fit the flask with a condenser and reflux the mixture for 3-4 hours with constant stirring.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After reflux, allow the reaction mixture to cool to room temperature. The resulting colored precipitate is the metal complex.
-
Purification: Collect the precipitate by suction filtration. Wash the product thoroughly with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the purified complex in a vacuum oven at 60 °C for several hours. Store the final product in a desiccator.
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis of MTFBT metal complexes.
Section 2: Physicochemical Characterization
Thorough characterization is essential to confirm the formation of the complex, determine its stoichiometry, and elucidate its structure. A combination of spectroscopic and analytical techniques provides a self-validating system for structural assignment.
Protocol 2.1: Spectroscopic and Analytical Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the coordination sites of the ligand.
-
Procedure: Record the spectra of the free MTFBT ligand and the synthesized metal complexes using the KBr pellet method.
-
Interpretation: Compare the spectra. A downward shift or disappearance of the ν(S-H) band and a shift in the ν(C=N) band of the thiazole ring indicate coordination through the sulfur and nitrogen atoms, respectively.[10] The appearance of new, low-frequency bands can often be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations.[10]
B. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic transitions and provide information about the geometry of the complex.
-
Procedure: Dissolve the samples in a suitable solvent (e.g., DMSO or DMF) and record the spectra from 200-800 nm.
-
Interpretation: The spectra of the complexes will show ligand-centered π→π* and n→π* transitions, which may be shifted compared to the free ligand.[7] Crucially, new bands in the visible region can be attributed to d-d electronic transitions of the metal ion, which are characteristic of the complex's geometry (e.g., octahedral or tetrahedral).[7][11]
C. Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy:
-
Purpose: To confirm the structure of the ligand and observe changes upon complexation, particularly for diamagnetic complexes (e.g., Zn(II), Cd(II)).
-
Procedure: Dissolve the ligand and diamagnetic complexes in a deuterated solvent like DMSO-d₆.
-
Interpretation: In the ¹H NMR spectrum of the ligand, the proton of the -SH group will be observable. Its disappearance in the spectrum of the complex is strong evidence of deprotonation and coordination. Shifts in the chemical shifts of aromatic protons near the coordination sites also confirm complexation.[9][10]
D. Elemental Analysis & Molar Conductivity:
-
Purpose: To determine the empirical formula (C, H, N, S content) and the metal-to-ligand ratio. Molar conductivity measurements determine if the complex is an electrolyte.
-
Procedure: Perform CHNS analysis. Measure the molar conductance of a ~10⁻³ M solution of the complex in a solvent like DMF.
-
Interpretation: The experimental percentages from elemental analysis should match the calculated values for the proposed structure. Low molar conductivity values typically indicate a non-electrolytic nature, meaning any counter-ions (like chloride) are coordinated to the metal center.[11][12]
Data Summary and Interpretation
| Technique | Expected Observation for M(MTFBT)₂ Complex | Interpretation |
| FT-IR | Disappearance/shift of ν(S-H) band; shift of ν(C=N) band; new M-S, M-N bands. | Coordination via deprotonated sulfur and thiazole nitrogen.[10] |
| UV-Vis | Shift in ligand bands; new, broad bands in the visible region (for d-block metals). | Confirmation of coordination; indicates d-d transitions and suggests geometry.[7] |
| ¹H NMR (Diamagnetic) | Disappearance of the -SH proton signal; shifts in aromatic proton signals. | Confirms deprotonation and coordination of the thiol group.[9] |
| Elemental Analysis | Experimental %C, H, N, S match calculated values for a 1:2 M:L ratio. | Confirms the stoichiometry of the complex.[11] |
| Molar Conductivity | Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹ in DMF). | Indicates a non-electrolytic nature.[12] |
Diagram 2: Logic of Structural Elucidation
Caption: Interplay of analytical techniques for structural determination.
Section 3: Protocols for Biological Evaluation
The primary motivation for synthesizing these complexes is their potential application in drug development.[5] Protocols for assessing their antimicrobial and anticancer activity are fundamental to this process.
Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)
-
Purpose: To screen the synthesized complexes for broad-spectrum antibacterial and antifungal activity.
-
Principle: The complex diffuses from a well through a solidified agar medium inoculated with a test microorganism. If the complex is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria), Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes, sterile cork borer (6 mm)
-
Solutions of test complexes and free ligand (e.g., 1 mg/mL in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of each test solution (complexes, ligand, positive control, negative control) into separate wells.[11]
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Data Collection: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Purpose: To quantify the cytotoxic (cell-killing) effect of the complexes against a human cancer cell line.
-
Principle: The MTT assay is a colorimetric method that measures cell viability.[13] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test complexes dissolved in DMSO and serially diluted in culture medium
-
Positive control (e.g., Cisplatin)
-
Microplate reader (570 nm)
-
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test complexes (e.g., from 0.1 to 100 µM). Include wells for untreated cells (negative control) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).[14]
Diagram 3: MTT Assay Workflow for Cytotoxicity
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion
The metal complexes of this compound represent a promising class of compounds for further investigation in drug discovery. The protocols detailed in this guide provide a robust framework for their synthesis, confident structural characterization, and initial biological screening. By understanding the causality behind each experimental step, researchers can troubleshoot issues effectively and adapt these methods for the development of novel, potent metallodrugs. The synergy between the strategically designed organic ligand and the coordinated metal ion offers a powerful approach to creating next-generation therapeutic agents.
References
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Bhagat, T. M. et al. (2012). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research, 4(1):100-104. [Link]
-
Rasayan J. Chem. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry, 18(2). [Link]
-
Al-Jibouri, M. N. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2): 378-384. [Link]
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Ali, A. et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules, 27(7): 2188. [Link]
-
Kumar, R. et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Letters in Applied NanoBioScience, 12(3): 76. [Link]
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Joseph, J. & Nagashri, K. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Chemical and Pharmaceutical Research, 8(1S):133-152. [Link]
-
Singh, R. B. (2012). Synthesis and characterization of metal complexes of 2-(5-substituted-(Thiadiazolyl/Triazolyl)-2-thio) methyl benzimidazole. ResearchGate. [Link]
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Kumar, R. et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Letters in Applied NanoBioScience, 11(4): 4323-4340. [Link]
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Kaur, R. & Sharma, S. (2021). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]
-
Kamal, A. et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]
-
Busto, N. et al. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC - NIH. [Link]
-
Gouvea, L. R. et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. PubMed. [Link]
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Sharma, A. et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
-
Marques, F. et al. (2023). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. [Link]
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Gome-Ruiz, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. MDPI. [Link]
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Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4):951-958. [Link]
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Application Notes and Protocols: Derivatization of 2-Mercapto-5-trifluoromethoxybenzothiazole for Drug Discovery
Introduction: The Strategic Advantage of the 5-Trifluoromethoxy Benzothiazole Scaffold
In the landscape of modern medicinal chemistry, the benzothiazole core is a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position of the benzothiazole ring, creating the novel starting material 2-mercapto-5-trifluoromethoxybenzothiazole, offers a compelling advantage for drug discovery endeavors. The -OCF₃ group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby potentially boosting the bioavailability and efficacy of drug candidates.[3] This guide provides a comprehensive overview and detailed protocols for the derivatization of this promising scaffold, aiming to unlock its full potential in the development of new therapeutic agents.
Rationale and Drug Design Strategy
The derivatization of this compound primarily targets the versatile thiol group at the 2-position. This nucleophilic handle allows for a variety of chemical transformations, including S-alkylation, S-acylation, and the formation of more complex heterocyclic systems. The overarching goal is to generate a library of diverse molecules for biological screening. The trifluoromethoxy group is anticipated to confer favorable pharmacokinetic properties, while the modifications at the 2-position will modulate the pharmacodynamic profile by interacting with different biological targets.
A key strategy in this approach is the principle of bioisosteric replacement . By introducing various functionalities at the 2-position, we can mimic the interactions of known pharmacophores while benefiting from the unique properties of the 5-trifluoromethoxybenzothiazole core. This allows for the exploration of a broad chemical space and the potential discovery of novel drugs with improved potency, selectivity, and reduced side effects.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a well-established route for 2-mercaptobenzothiazoles, which involves the reaction of the appropriately substituted aniline with carbon disulfide and sulfur at elevated temperatures and pressures.[4][5]
Reaction Scheme:
Caption: Synthesis of the core scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
4-(Trifluoromethoxy)aniline
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
High-pressure autoclave with stirring mechanism
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity and flammability of carbon disulfide and the generation of hydrogen sulfide (H₂S).
-
In a high-pressure autoclave, combine 4-(trifluoromethoxy)aniline (1 equivalent), carbon disulfide (1.5 equivalents), and sulfur (2.2 equivalents).
-
Seal the autoclave and begin stirring.
-
Slowly heat the mixture to 250-260 °C, allowing the pressure to rise. The autogenous pressure will typically reach 9-10 MPa.
-
Maintain the reaction at this temperature and pressure for 5-6 hours.
-
Carefully cool the autoclave to room temperature. Warning: The autoclave will be under pressure from H₂S gas. Vent the gas into a scrubber containing a sodium hydroxide solution.
-
Open the autoclave and transfer the crude product to a flask.
-
Add ethanol to the crude product and heat to reflux to dissolve the product and unreacted starting materials.
-
Filter the hot solution to remove any insoluble impurities.
-
To the filtrate, add a solution of sodium hydroxide to deprotonate the thiol, forming the sodium salt.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Derivatization Strategies and Protocols
The nucleophilic thiol group of this compound is the primary site for derivatization.
A. S-Alkylation and S-Acylation
S-alkylation and S-acylation are fundamental transformations to introduce a wide variety of substituents.
Reaction Scheme:
Caption: S-Alkylation and S-Acylation.
Protocol 2: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Condenser
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
B. Synthesis of Hydrazide and Schiff Base Derivatives
Further elaboration of S-alkylated products, such as those obtained from ethyl bromoacetate, opens pathways to more complex derivatives like hydrazides and Schiff bases, which are known to possess a wide range of biological activities.
Workflow Diagram:
Caption: Workflow for Hydrazide and Schiff Base Synthesis.
Protocol 3: Synthesis of 2-((5-(Trifluoromethoxy)benzo[d]thiazol-2-yl)thio)acetohydrazide
Materials:
-
Ethyl 2-((5-(trifluoromethoxy)benzo[d]thiazol-2-yl)thio)acetate (from Protocol 2)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-((5-(trifluoromethoxy)benzo[d]thiazol-2-yl)thio)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the hydrazide derivative.
Protocol 4: General Procedure for the Synthesis of Schiff Bases
Materials:
-
2-((5-(Trifluoromethoxy)benzo[d]thiazol-2-yl)thio)acetohydrazide
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of 2-mercaptobenzothiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][6] The introduction of the trifluoromethoxy group is expected to enhance these activities.
Antimicrobial and Antifungal Activity
The presence of a trifluoromethyl group at the 6-position of 2-benzylthio-benzothiazole has been shown to result in significant antibacterial activity, particularly against Staphylococcus aureus.[6] It is hypothesized that the 5-trifluoromethoxy analogues will exhibit similar or enhanced activity due to the favorable electronic and lipophilic properties of the -OCF₃ group.
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| 2-Benzylthio-6-trifluoromethylbenzothiazole | Staphylococcus aureus | 3.12 | [6] |
| 2-Benzylthio-6-nitrobenzothiazole | Staphylococcus aureus | 12.5 | [6] |
| 2-Benzylthio-6-nitrobenzothiazole | Escherichia coli | 25 | [6] |
| 2-(Thiocyanomethylthio)-5-chlorobenzothiazole | Aspergillus niger | 5 ppm | [7] |
| 2-(Thiocyanomethylthio)-6-nitrobenzothiazole | Chaetomium globosum | 7 ppm | [7] |
Anticancer Activity
Fluorinated benzothiazoles have demonstrated potent and selective anticancer activity.[8] For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibits exquisitely potent antiproliferative activity against breast cancer cell lines.[8] Derivatives of this compound are therefore promising candidates for anticancer drug discovery.
| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.1 nM (GI₅₀) | [8] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | < 0.1 nM (GI₅₀) | [8] |
| 5-Fluoroindole-2-carboxylic acid | APE1 expressing cells | 10 µM (IC₅₀) | [9] |
| Thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 µM (IC₅₀) | [3] |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 µM (IC₅₀) | [3] |
Conclusion and Future Perspectives
The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse library of compounds. The anticipated enhancement of biological activity due to the 5-trifluoromethoxy substituent, coupled with the proven pharmacological potential of the benzothiazole scaffold, makes this an exciting area for further research. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in various biological assays to establish comprehensive structure-activity relationships and identify lead compounds for further development.
References
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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-
Al-Juboori, A. A. J., & Al-Obaidi, O. A. M. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 323-331. [Link]
-
Wujec, M., Rządkowska, M., & Siwek, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 459. [Link]
-
Alam, M. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Reaction of aniline with CS2 in aqueous base solutions. (n.d.). ResearchGate. [Link]
-
Therapeutic advancement of benzothiazole derivatives in the last decennial period. (n.d.). ResearchGate. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 25(17), 3959. [Link]
-
Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of medicinal chemistry, 39(17), 3375–3384. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
-
What is the chemical reaction between sulphur and carbon disulphide? (2022, November 20). Quora. [Link]
-
Singh, S., & Sharma, P. C. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930. [Link]
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. [Link]
-
Ahmed, A. H., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
-
Kumar, R., et al. (2020). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. Scientific Reports, 10(1), 1-11. [Link]
-
Reaction of aniline with CS2 in aqueous base solutions. (n.d.). ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 1989. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]
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In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. (2023, September 28). Pharmacia. [Link]
-
Mohammed, M. J., & Bahiya, C. K. (2015). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 18(1), 46-60. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024, June 5). Semantic Scholar. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used in Rubber Manufacturing. International Agency for Research on Cancer. [Link]
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Application Note: Utilizing 2-Mercapto-5-trifluoromethoxybenzothiazole as a Control for Mitigating False Positives in Luciferase-Based High-Throughput Screening
Abstract
High-throughput screening (HTS) campaigns employing firefly luciferase (FLuc) as a reporter are susceptible to a significant rate of false positives due to direct inhibition of the reporter enzyme. This application note details a practical strategy for identifying and mitigating such assay artifacts by utilizing 2-Mercapto-5-trifluoromethoxybenzothiazole as a reference inhibitor. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic basis of FLuc inhibition by benzothiazole-containing compounds, along with detailed protocols for primary screening, a confirmatory FLuc inhibition assay, and a counter-screen using Renilla luciferase (RLuc). The implementation of this self-validating system is designed to enhance the reliability and efficiency of drug discovery programs by ensuring that resources are focused on genuine hits.
Introduction: The Challenge of Luciferase Interference in HTS
Firefly luciferase is a cornerstone of modern HTS due to its exceptional sensitivity, broad dynamic range, and rapid signal generation.[1] These assays are pivotal in assessing a multitude of biological processes, from gene expression to protein-protein interactions. However, a significant portion of small molecule libraries, estimated to be as high as 12%, can directly inhibit FLuc, leading to a high rate of false-positive results.[2] This phenomenon can derail drug discovery projects, wasting valuable time and resources on the pursuit of compounds whose apparent activity is merely an artifact of reporter enzyme inhibition.
The benzothiazole scaffold, present in a wide array of biologically active compounds, is a well-documented inhibitor of firefly luciferase.[2][3] These compounds often act as competitive inhibitors of the FLuc substrate, D-luciferin.[2] Recognizing this, we propose the strategic use of a specific benzothiazole derivative, This compound , as a tool compound. Its defined inhibitory action on FLuc allows it to serve as a positive control for assay interference, enabling researchers to proactively identify and triage false positives. This application note provides the scientific rationale and step-by-step protocols for integrating this control into HTS workflows.
The Scientific Rationale: Mechanism of Inhibition and Counter-Screening Strategy
The underlying principle of this protocol is the differentiation between true hits that modulate the biological target of interest and false positives that directly inhibit the FLuc reporter.
Mechanism of Firefly Luciferase Inhibition by Benzothiazoles
The bioluminescent reaction catalyzed by firefly luciferase involves the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light.[4][5] Benzothiazole-containing compounds, including this compound, often exhibit structural similarities to the benzothiazole core of D-luciferin. This structural mimicry allows them to bind to the active site of FLuc, thereby competitively inhibiting the binding of D-luciferin and reducing the luminescent signal.[2][3]
.dot
Caption: Primary HTS Workflow.
Confirmatory Assay: Direct FLuc Inhibition
Objective: To determine if the primary hits directly inhibit FLuc enzyme activity.
Materials:
-
Recombinant firefly luciferase
-
FLuc assay buffer (containing ATP and D-luciferin)
-
Primary hits and this compound as a positive control
-
Assay plates (e.g., 384-well, white, solid bottom)
-
Luminometer
Protocol:
-
Compound Plating: Add a dilution series of the primary hits and the control compound to the assay plates.
-
Enzyme Addition: Add recombinant FLuc to the wells.
-
Incubation: Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition and Reading: Add the FLuc assay buffer to initiate the reaction and immediately read the luminescence.
-
Data Analysis: Calculate the IC50 values for each compound. Compounds with low IC50 values are confirmed FLuc inhibitors.
Counter-Screen: Renilla Luciferase Inhibition Assay
Objective: To assess the specificity of the primary hits by testing their activity against RLuc.
Materials:
-
Recombinant Renilla luciferase
-
RLuc assay buffer (containing coelenterazine)
-
Primary hits and this compound as a negative control
-
Assay plates (e.g., 384-well, white, solid bottom)
-
Luminometer
Protocol:
-
Compound Plating: Add a dilution series of the primary hits and the control compound to the assay plates.
-
Enzyme Addition: Add recombinant RLuc to the wells.
-
Incubation: Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition and Reading: Add the RLuc assay buffer to initiate the reaction and immediately read the luminescence.
-
Data Analysis: Calculate the IC50 values. True hits should show no significant inhibition of RLuc.
Data Interpretation and Expected Results
The following table provides a hypothetical yet representative dataset to illustrate the expected outcomes for different classes of compounds in this screening workflow.
| Compound ID | Primary Screen Activity | FLuc Inhibition IC50 | RLuc Inhibition IC50 | Classification |
| True Hit | High | > 100 µM | > 100 µM | Validated Hit |
| False Positive | High | 1.5 µM | > 100 µM | FLuc Inhibitor |
| This compound | High | 2.0 µM | > 100 µM | Positive Control |
| Non-specific Inhibitor | High | 5.0 µM | 8.0 µM | Promiscuous Inhibitor |
| Inactive Compound | Low | > 100 µM | > 100 µM | Inactive |
As demonstrated, a true hit will exhibit activity in the primary screen without significantly inhibiting either FLuc or RLuc. Conversely, a false positive, like our control compound, will show activity in the primary screen and potent inhibition of FLuc, but not RLuc.
Conclusion
The integration of this compound as a control compound provides a robust and self-validating system for any HTS campaign utilizing a firefly luciferase reporter. This approach, grounded in the known mechanism of benzothiazole-mediated FLuc inhibition, empowers researchers to confidently distinguish between genuine biological modulators and assay artifacts. By implementing the detailed protocols within this application note, drug discovery programs can significantly enhance the quality of their HTS data, leading to a more efficient and successful hit-to-lead process.
References
-
Kovacevic, J., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(11), 5899. [Link]
-
Auld, D. S., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. [Link]
-
Inglese, J., et al. (2007). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 50(12), 2749-2758. [Link]
-
Pineda, J., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Journal of Antivirals & Antiretrovirals, 6(5), 080-086. [Link]
-
Rajput, S., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(1), 79-88. [Link]
-
Wallgren, M., et al. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. Journal of Chemical Information and Modeling, 58(5), 1037-1046. [Link]
-
Leitão, A., et al. (2010). Firefly luciferase inhibition. Biochimie, 92(10), 1265-1272. [Link]
-
Sharma, V., et al. (2004). A High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. Molecular Cancer Therapeutics, 3(4), 435-442. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Danish Environmental Protection Agency. (2014). 2-Mercaptobenzothiazole (MBT). [Link]
-
Thorne, N., et al. (2012). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Current Chemical Genomics, 6, 46-59. [Link]
-
Al-Obaidi, A. M. J. (2019). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Journal of Physics: Conference Series, 1294, 052037. [Link]
-
Wikipedia. (n.d.). Firefly luciferase. [Link]
Sources
- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Firefly luciferase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Evaluation of 2-Mercapto-5-trifluoromethoxybenzothiazole
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] 2-Mercapto-5-trifluoromethoxybenzothiazole is a derivative of 2-mercaptobenzothiazole (MBT), a class of compounds known for their extensive biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The introduction of a trifluoromethoxy group at the 5-position can significantly alter the compound's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic efficacy and specificity. These application notes provide a comprehensive guide for the preliminary in vitro evaluation of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory activities.
Physicochemical Properties and Compound Handling:
Prior to initiating any biological evaluation, it is crucial to understand the physicochemical properties of this compound. While specific data for this derivative may be limited, the parent compound, 2-mercaptobenzothiazole, is a pale yellow crystalline powder with low solubility in water (117 mg/L at 20°C) but is soluble in acetone and slightly soluble in other organic solvents like ethanol and DMSO.[4][5]
Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C7H5NS2 | [4] |
| Molecular Weight | 167.25 g/mol | [4] |
| Melting Point | 180.2 - 181.7 °C | [4] |
| Water Solubility | 117 mg/L (at 20°C) | [4] |
| logP (octanol/water) | 1.61 - 2.43 | [4] |
| pKa | 7.03 | [4] |
Note: These values are for the parent compound and should be used as a general guideline. It is highly recommended to experimentally determine the solubility of this compound in the specific solvents and culture media to be used.
Protocol for Stock Solution Preparation:
-
Safety First: Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvent Selection: Based on the properties of the parent compound, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. Ensure the final DMSO concentration in the assay is non-toxic to the cells or microorganisms (typically ≤ 0.5%).
Section 1: In Vitro Anticancer Activity Evaluation
Benzothiazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][6][7] The following protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cells.
Protocol 1.1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound stock solution
-
Selected cancer cell line(s) (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the formazan solubilization solution to each well and pipette up and down to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).
-
Section 2: In Vitro Antimicrobial Activity Evaluation
The 2-mercaptobenzothiazole core is a well-established pharmacophore in antimicrobial drug discovery.[1][8][9] The following protocols describe preliminary screening using the Kirby-Bauer disk diffusion method and quantitative assessment using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Kirby-Bauer Disk Diffusion Susceptibility Test
Principle: This method involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a target microorganism.[10][11] As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control disk (impregnated with DMSO)
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Compare the zone diameters to those of the control disks. A significant zone of inhibition suggests antimicrobial activity.
-
Table 2: Interpretation of Disk Diffusion Results (Example)
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Test Compound (10 µ g/disk ) | 15 | 8 |
| Ciprofloxacin (5 µ g/disk ) | 25 | 28 |
| DMSO (Vehicle) | 6 (no inhibition) | 6 (no inhibition) |
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Materials from Protocol 2.1
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
Step-by-Step Protocol:
-
Compound Dilution:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired final concentration to the first well.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a microbial suspension as in Protocol 2.1 and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plate and incubate as described in Protocol 2.1.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Section 3: In Vitro Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in various diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[3] One key mediator of inflammation is nitric oxide (NO), produced by nitric oxide synthases (NOS). The following protocol assesses the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 3.1: Nitric Oxide (NO) Production Inhibition Assay in Macrophages
Principle: This assay uses the Griess reagent to measure the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant. Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO when stimulated with LPS. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity through the inhibition of NOS or upstream signaling pathways.
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well flat-bottom sterile cell culture plates
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium and incubate for 24 hours.
-
Pre-treat the cells for 1 hour with various concentrations of this compound.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group and an LPS-only group.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve by serially diluting sodium nitrite in the culture medium.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO production inhibition: % Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS-only group)] * 100
-
Self-Validation: It is crucial to perform a parallel MTT assay on the same cells under the same treatment conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
2- Mercapto- benzothiazole (MBT). Miljøstyrelsen (Danish Environmental Protection Agency). [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
2-MERCAPTOBENZOTHIAZOLE. IARC Publications. [Link]
-
Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health (NIH). [Link]
-
2-Mercaptobenzothiazole. PubChem. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivatives. ResearchGate. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Bentham Science. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]
-
A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Royal Society of Chemistry. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
-
Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. SciSpace. [Link]
-
2-Mercapto-5-(trifluoromethyl)benzoic acid. PubChem. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. [Link]
-
2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. ResearchGate. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Oxford Academic. [Link]
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- 4. www2.mst.dk [www2.mst.dk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Introduction: The Benzothiazole-2-thione Scaffold as a Privileged Pharmacophore
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 2-mercaptobenzothiazole scaffold, with a focus on the investigational probe, 2-Mercapto-5-trifluoromethoxybenzothiazole.
The 2-mercaptobenzothiazole (MBT) scaffold, more accurately known by its predominant tautomeric form, 1,3-benzothiazole-2(3H)-thione, is a cornerstone in medicinal chemistry and industrial applications.[1][2] Initially recognized for its role as a vulcanization accelerator in the rubber industry, its derivatives have since been identified as potent, mechanism-based inhibitors of various enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and α-glucosidase.[1][3] This diverse bioactivity makes the MBT core a "privileged scaffold" for developing chemical probes and therapeutic leads.
This guide focuses on the utility of the MBT scaffold as a platform for chemical probe development. We will use a novel, investigational derivative, This compound , as a case study. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is a strategic chemical modification intended to enhance key drug-like properties. The -OCF₃ group is a strong electron-withdrawing group and is known to increase lipophilicity, which can improve cell membrane permeability and metabolic stability, making it an attractive modification for probe design.
This document will provide a comprehensive overview of the proposed mechanism of action, protocols for evaluating biological activity, and a framework for utilizing compounds like this compound to investigate biological systems.
Section 1: Physicochemical Profile and Synthesis Strategy
A chemical probe's efficacy is fundamentally linked to its physical and chemical properties. The parent MBT molecule is a pale yellow, crystalline solid with limited water solubility but is soluble in organic solvents like acetone.[4]
Table 1: Physicochemical Properties of the Parent Scaffold (2-Mercaptobenzothiazole)
| Property | Value | Reference |
| Molecular Formula | C₇H₅NS₂ | [4] |
| Molar Mass | 167.25 g/mol | [4] |
| Melting Point | 180.2 - 181.7 °C | [4] |
| pKa | 7.03 | [4] |
| LogP (octanol/water) | 1.61 - 2.43 | [4] |
The synthesis of the MBT core is well-established, typically involving the reaction of aniline with carbon disulfide and sulfur at high temperatures and pressures.[5][6] The generation of specific derivatives, such as our target this compound, would start from a correspondingly substituted aniline, in this case, 4-trifluoromethoxyaniline.
Caption: Generalized synthetic pathway for substituted 2-mercaptobenzothiazoles.
Section 2: Proposed Biological Target and Mechanism of Action - α-Glucosidase Inhibition
Derivatives of the MBT scaffold have demonstrated potent inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate metabolism.[7] α-Glucosidase, located in the brush border of the small intestine, breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme slows glucose absorption, thereby reducing post-prandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.[7]
We hypothesize that this compound acts as a competitive inhibitor of α-glucosidase. The benzothiazole moiety likely interacts with the enzyme's active site, preventing the binding and cleavage of the natural carbohydrate substrate.
Caption: Proposed mechanism of α-glucosidase inhibition by the chemical probe.
Section 3: Structure-Activity Relationship (SAR) Data
To provide a rationale for investigating our novel probe, it is instructive to examine the inhibitory potency of existing MBT derivatives. The following table summarizes published data on the α-glucosidase inhibitory activity of various analogs, providing a benchmark for our experimental work.[7]
Table 2: α-Glucosidase Inhibitory Activity of Selected 2-Mercaptobenzothiazole Derivatives
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
| Acarbose (Standard) | - | 875.75 ± 2.08 |
| Derivative 1 | 2-(4-Chlorobenzylthio)benzothiazole | 31.21 ± 0.05 |
| Derivative 2 | 2-(2,4-Dichlorobenzylthio)benzothiazole | 45.63 ± 0.11 |
| Derivative 3 | 2-(3,4-Dichlorobenzylthio)benzothiazole | 50.12 ± 0.14 |
| Derivative 4 | 2-(4-Bromobenzylthio)benzothiazole | 55.31 ± 0.12 |
| Derivative 5 | 2-Benzylthiobenzothiazole | 101.25 ± 0.25 |
Data sourced from Siddiqui et al. (2019).[7]
The data clearly indicate that halogenated benzylthio-derivatives of MBT are significantly more potent than the standard drug, acarbose. This supports the rationale for synthesizing and testing novel halogenated derivatives like this compound.
Section 4: Detailed Experimental Protocol - In Vitro α-Glucosidase Inhibition Assay
This protocol provides a robust, self-validating method for assessing the inhibitory potential of this compound against α-glucosidase from Saccharomyces cerevisiae.
A. Rationale and Causality
-
Enzyme Source: α-glucosidase from Saccharomyces cerevisiae is used as it is commercially available, cost-effective, and a well-accepted model for primary screening.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is a chromogenic substrate. When cleaved by α-glucosidase, it releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically at 405 nm. This provides a direct and continuous measure of enzyme activity.
-
Buffer System: A phosphate buffer at pH 6.8 is used to maintain optimal enzyme activity and stability throughout the assay.
-
Positive Control: Acarbose is a known α-glucosidase inhibitor and serves as the positive control to validate assay performance and benchmark the potency of test compounds.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds due to its high solubilizing power and general compatibility with biological assays at low final concentrations (typically <1%).
B. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)
-
Acarbose (e.g., Sigma-Aldrich A8980)
-
This compound (Test Compound)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
96-well microplates
-
Microplate reader capable of absorbance measurement at 405 nm
C. Step-by-Step Protocol
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a 0.5 U/mL stock solution of α-glucosidase in 50 mM phosphate buffer (pH 6.8). Prepare fresh daily and keep on ice.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in 50 mM phosphate buffer (pH 6.8).
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve the desired final assay concentrations.
-
Acarbose Stock: Prepare a 50 mM stock solution of acarbose in phosphate buffer. Create serial dilutions in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of phosphate buffer to the "blank" wells.
-
Add 20 µL of the enzyme solution to all other wells ("control" and "test" wells).
-
Add 10 µL of the test compound dilutions (in DMSO) or acarbose dilutions (in buffer) to the "test" wells.
-
Add 10 µL of DMSO to the "control" wells to serve as a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution to all wells. The final volume in each well is 50 µL.
-
Immediately start monitoring the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_test / V_control)] * 100 where V_test is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Section 5: Experimental Workflow Visualization
The following diagram outlines the logical flow of the screening process, from initial preparation to final data interpretation.
Caption: Workflow for in vitro α-glucosidase inhibition screening assay.
Conclusion and Future Perspectives
The 2-mercaptobenzothiazole scaffold represents a versatile and potent platform for the development of chemical probes. By leveraging strategic substitutions, such as the trifluoromethoxy group in this compound, researchers can fine-tune the pharmacological properties of these molecules to create highly effective tools for biological investigation. The detailed protocol for α-glucosidase inhibition provides a clear and robust starting point for evaluating this and other MBT derivatives.
Successful identification of potent inhibitors in this primary in vitro screen should be followed by secondary validation, including kinetic studies to confirm the mode of inhibition (e.g., competitive, non-competitive) and cell-based assays to assess activity in a more complex biological environment. Ultimately, probes like this compound hold the potential to not only elucidate the roles of enzymes like α-glucosidase in disease but also to serve as lead compounds in drug discovery programs.
References
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
-
Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). Miljøstyrelsen. [Link]
-
Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2013). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 16(3), 131-144. [Link]
-
Siddiqui, H., Khan, K. M., et al. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 15(7), 785-792. [Link]
-
Kadhim, W. K., & Al-Adily, M. J. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 75-83. [Link]
-
Wang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(12), 2199. [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved January 23, 2026, from [Link]
- U.S. Patent No. 6,222,041 B1. (2001). Method for the production of 2-mercaptobenzothiazole.
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.mst.dk [www2.mst.dk]
- 5. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 6. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Mercapto-5-trifluoromethoxybenzothiazole in agricultural research
An Application Guide to the Agricultural Research of 2-Mercapto-5-trifluoromethoxybenzothiazole
Subject: This document provides a detailed technical guide on the potential applications and experimental protocols for this compound in the field of agricultural research. It is intended for researchers, scientists, and professionals in agrochemical development.
Editorial Note: The benzothiazole scaffold is a cornerstone in the development of biologically active compounds, demonstrating a wide spectrum of activities.[1] While extensive research exists for the parent compound, 2-mercaptobenzothiazole, and its various derivatives,[2][3] the specific compound this compound represents a frontier molecule. The introduction of the trifluoromethoxy (-OCF₃) group is a strategic chemical modification often employed to enhance metabolic stability, lipophilicity, and bioavailability, thereby potentially amplifying its biological efficacy. This guide synthesizes established knowledge of the benzothiazole core with the predicted influence of the trifluoromethoxy moiety to propose robust research frameworks and detailed experimental protocols.
Section 1: Compound Profile and Synthesis
Physicochemical Characteristics
The unique properties of this compound are derived from its fused heterocyclic ring system and the electron-withdrawing nature of the trifluoromethoxy group. These characteristics are critical for its interaction with biological targets.
| Property | Value | Significance in Bioassays |
| Molecular Formula | C₈H₄F₃NOS₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 251.25 g/mol | Essential for preparing solutions of precise molar concentrations. |
| Appearance | Predicted to be a yellowish to tan crystalline powder. | A basic physical property for material identification.[4] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (DMSO, DMF, Acetone, Methanol). | Dictates the choice of solvent for stock solution preparation and application in bioassays. |
| Predicted LogP | ~3.5 - 4.5 | The high lipophilicity suggests good potential for membrane permeability in target organisms (fungi, plants). |
Synthesis Pathway Overview
The synthesis of 2-mercaptobenzothiazoles is well-established.[2] A common and efficient method involves the reaction of an appropriately substituted o-aminothiophenol with carbon disulfide. For the title compound, this would involve 4-trifluoromethoxyaniline as a starting material.
Caption: General synthesis workflow for this compound.
Section 2: Postulated Mechanisms of Action in Agriculture
The benzothiazole nucleus is a "privileged scaffold" in agrochemistry, known to exhibit fungicidal, herbicidal, and plant growth regulatory activities.[1] The specific mode of action is often dictated by the substituents on the ring.
Potential as a Fungicide
Many 2-mercaptobenzothiazole derivatives are potent antifungal agents.[2][3][5] The proposed mechanism often involves the inhibition of key metabolic enzymes within the fungal pathogen. The thiol (-SH) group can chelate metal ions essential for enzyme function, or the entire molecule can act as a non-competitive inhibitor. The trifluoromethoxy group can enhance its ability to penetrate the fungal cell wall and membrane.
Caption: Postulated mechanism of antifungal action via enzyme inhibition.
Potential as a Plant Growth Regulator (PGR) or Herbicide
Plant Growth Regulators (PGRs) are crucial for controlling plant development.[6][7] Depending on its concentration and interaction with plant receptors, this compound could exhibit either growth-promoting or herbicidal properties.
-
At Low Concentrations (PGR Activity): It might mimic natural plant hormones like auxins, promoting root initiation and cell elongation.[7]
-
At High Concentrations (Herbicidal Activity): It could act as an antagonist to hormone receptors or inhibit critical plant-specific enzymes, such as acetolactate synthase (ALS), a common target for herbicides, leading to the disruption of essential amino acid biosynthesis and plant death.[8]
Section 3: Experimental Protocols
Trustworthiness Principle: All protocols must include appropriate controls to ensure data validity. This includes a negative control (media/water), a solvent control (media/water with the solvent used for the test compound), and, where applicable, a positive control (a known fungicide or herbicide).
Protocol: Preparation of Stock Solutions
Rationale: Due to its predicted low water solubility, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful solvent and generally has low toxicity to microbes and plants at the final, diluted concentrations used in assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add sterile DMSO to create a 10 mg/mL stock solution. For 10 mg, this would be 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in an amber vial to protect it from light. This stock is now ready for serial dilution into growth media or water for bioassays.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the efficacy of the compound in inhibiting the growth of a target fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Target fungal culture (e.g., Fusarium oxysporum, Botrytis cinerea)[9]
-
Compound stock solution (10 mg/mL in DMSO)
-
Sterile cork borer (5 mm)
-
Sterile distilled water
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Amending Media: Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a solvent control plate with an equivalent amount of DMSO and a negative control with no additions.
-
Scientist's Note: The final DMSO concentration in the media should not exceed 1% (v/v) to avoid solvent toxicity effects.
-
-
Pouring Plates: Swirl the flask gently to mix and immediately pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (including controls).
-
Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the negative control plate has almost reached the edge of the dish.
Protocol: Seed Germination and Seedling Vigor Assay
Objective: To assess the compound's effect on plant germination and early growth, identifying potential herbicidal or growth-promoting properties.
Materials:
-
Seeds of a model plant (e.g., lettuce, Lactuca sativa; radish, Raphanus sativus)
-
Petri dishes (90 mm) with sterile filter paper (Whatman No. 1)
-
Compound stock solution (10 mg/mL in DMSO)
-
Sterile distilled water
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Surface Sterilization of Seeds: To prevent microbial contamination, surface-sterilize seeds by rinsing them in 70% ethanol for 30 seconds, followed by a 5-minute soak in a 1% sodium hypochlorite solution, and finally rinsing 3-5 times with sterile distilled water.
-
Preparation of Test Solutions: Prepare a series of aqueous dilutions of the compound from the DMSO stock solution. Target concentrations could range from 0.1 µg/mL to 200 µg/mL. Prepare a solvent control (water with the highest equivalent concentration of DMSO) and a negative control (sterile water only).
-
Assay Setup: Place two sheets of sterile filter paper in each petri dish. Pipette 5 mL of the respective test solution (or control) onto the filter paper to ensure it is evenly moist.
-
Plating Seeds: Arrange 20-25 sterilized seeds evenly on the moist filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber set to a 16/8 hour light/dark cycle at 24 ± 2°C.
-
Data Collection: After 7-10 days, record the following:
-
Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100.
-
Root Length: Measure the length of the primary root of each seedling.
-
Shoot Length: Measure the length of the shoot of each seedling.
-
Caption: Integrated workflow for Antifungal and PGR/Herbicide bioassays.
Section 4: Data Analysis and Interpretation
Antifungal Assay Analysis
-
Calculate Percent Inhibition: Use the following formula for each concentration:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treatment.
-
-
Determine EC₅₀: The Effective Concentration 50 (EC₅₀) is the concentration of the compound that causes a 50% reduction in mycelial growth. This value can be calculated by performing a probit or logistic regression analysis using statistical software (e.g., R, GraphPad Prism) on the percent inhibition data across the concentration range.
Plant Growth Assay Analysis
-
Calculate Growth Inhibition/Promotion: For root and shoot length, express the results as a percentage of the negative control.
-
Relative Growth (%) = (Average length in Treatment / Average length in Control) x 100
-
Values > 100% indicate growth promotion, while values < 100% indicate inhibition.
-
-
Statistical Analysis: Use an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine if the differences between treatments and the control are statistically significant (typically p < 0.05).
Sample Data Presentation
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Seed Germination (%) | Root Length (% of Control) |
| 0 (Control) | 0 | 98 | 100 |
| 0 (Solvent) | 2 | 97 | 99 |
| 1 | 15 | 98 | 105 |
| 10 | 48 | 95 | 85 |
| 50 | 85 | 60 | 30 |
| 100 | 99 | 20 | 5 |
Section 5: Safety and Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.
Section 6: References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica. [Link][2][3]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. [Link][9]
-
History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship. Agronomy. [Link][8]
-
Use of metal salt of 2-mercaptobenzothiazole. Google Patents.
-
Synthesis and plant growth regulatory properties of substituted 2-(2,2,2-trichloroethylideneamino)phenols, 2-(trichloromethyl)benzoxazoles and benzothiazoles. Journal of Agricultural and Food Chemistry. [Link][10]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ResearchGate. [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences. [Link][1]
-
PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. [Link][6]
-
Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. [Link][11]
-
(PDF) Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. ResearchGate. [Link][5]
-
2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link][4]
-
Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Plants. [Link][7]
Sources
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. certifico.com [certifico.com]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Polymerization of 2-Mercapto-5-trifluoromethoxybenzothiazole
Introduction: Unlocking the Potential of Fluorinated Benzothiazole Polymers
Benzothiazole derivatives are a significant class of heterocyclic compounds, renowned for their diverse biological activities and wide-ranging applications in medicinal chemistry, materials science, and industrial processes.[1][2][3] The incorporation of a thiol group at the 2-position, as seen in 2-mercaptobenzothiazole (MBT), has historically been pivotal in rubber vulcanization.[4] However, the reactivity of this thiol group also presents a unique opportunity for polymer synthesis. This guide focuses on a novel monomer, 2-Mercapto-5-trifluoromethoxybenzothiazole, and explores its polymerization to create advanced functional materials.
The introduction of a trifluoromethoxy (-OCF₃) group onto the benzothiazole scaffold is a strategic design choice. This electron-withdrawing moiety is known to enhance key polymer properties, including thermal stability, solubility in organic solvents, and lipophilicity.[5] These attributes make the resulting polymers highly attractive for a variety of advanced applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of poly(this compound). We will delve into the scientific principles behind the polymerization process, offer detailed, step-by-step protocols, and outline the necessary analytical techniques for comprehensive characterization. The potential applications for these novel polymers are vast, ranging from high refractive index materials for optical devices to new platforms for biomedical applications.[6][7][8][9]
Physicochemical Properties of the Monomer
Before proceeding to polymerization, it is crucial to understand the properties of the monomer, this compound.
| Property | Value/Description | Source/Justification |
| Molecular Formula | C₈H₄F₃NOS₂ | Calculated |
| Molecular Weight | 251.25 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy with 2-mercaptobenzothiazole |
| Key Functional Groups | Thiol (-SH), Benzothiazole ring, Trifluoromethoxy (-OCF₃) | Chemical Structure |
| Reactivity | The thiol group is susceptible to oxidation, forming disulfide bonds. The aromatic ring can undergo electrophilic substitution, though the trifluoromethoxy group is deactivating. | [10][11][12][13][14][15][16] |
Proposed Polymerization Route: Oxidative Polymerization
The most direct and plausible method for polymerizing this compound is through the oxidative coupling of the thiol groups to form a poly(disulfide). This approach leverages the inherent reactivity of the mercaptan functionality.[10][11][12][13][14][15][16] The resulting polymer will feature a backbone of repeating benzothiazole units linked by disulfide bonds.
Caption: Oxidative polymerization of this compound.
Protocol 1: Air-Catalyzed Oxidative Polymerization in an Alkaline Medium
This protocol utilizes atmospheric oxygen as a mild and readily available oxidant in the presence of a base to facilitate the formation of the disulfide linkages.
Materials:
-
This compound (monomer)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Air inlet (e.g., a needle connected to an air pump)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Monomer: In the three-neck round-bottom flask equipped with a magnetic stirrer and condenser, dissolve a specific amount of this compound in DMSO or DMF.
-
Addition of Base: Prepare a dilute aqueous solution of NaOH and add it dropwise to the monomer solution while stirring. The solution should become basic (pH > 10). This deprotonates the thiol group to the more reactive thiolate anion.
-
Initiation of Polymerization: Heat the reaction mixture to a temperature between 60-80°C. Bubble a gentle stream of air through the solution using the air inlet. The reaction is typically monitored by observing an increase in viscosity.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture and precipitating the polymer in methanol. The molecular weight of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
Polymer Precipitation and Purification: After a desired reaction time (typically 24-48 hours), cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any remaining base and salts, followed by a final wash with methanol to remove unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Chemical Oxidant-Induced Polymerization
This protocol employs a chemical oxidant for a more controlled and potentially faster polymerization process.
Materials:
-
This compound (monomer)
-
Hydrogen peroxide (H₂O₂) (30% solution) or Iodine (I₂)
-
A suitable organic solvent (e.g., Chloroform, Dichloromethane)
-
Methanol
-
Sodium thiosulfate solution (for quenching iodine)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution: Dissolve the this compound monomer in the chosen organic solvent in the Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Addition:
-
Using H₂O₂: Slowly add a stoichiometric amount of 30% H₂O₂ to the stirred monomer solution at room temperature using a dropping funnel.
-
Using I₂: Dissolve a stoichiometric amount of iodine in the same solvent and add it dropwise to the monomer solution. The disappearance of the iodine color can indicate the progress of the reaction.
-
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up:
-
For H₂O₂: Precipitate the polymer by adding the reaction mixture to methanol.
-
For I₂: If any residual iodine color remains, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate until the color disappears. Then, separate the organic layer, wash it with water, dry it over anhydrous magnesium sulfate, and precipitate the polymer in methanol.
-
-
Purification and Drying: Collect, wash, and dry the polymer as described in Protocol 1.
Characterization of the Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized poly(this compound).
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the disulfide bond and the integrity of the benzothiazole and trifluoromethoxy groups.
-
Expected Observations:
-
Disappearance or significant reduction of the S-H stretching band (typically around 2550-2600 cm⁻¹).[17]
-
The C=N stretching vibration of the benzothiazole ring is expected around 1600-1670 cm⁻¹.[5]
-
Strong absorption bands corresponding to the C-F stretching vibrations of the -OCF₃ group will be present, typically in the 1100-1300 cm⁻¹ region.
-
The characteristic aromatic C-H and C=C stretching vibrations will also be observed.[17]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the polymer. The disappearance of the thiol proton signal will be a key indicator of polymerization. The aromatic protons on the benzothiazole ring will show characteristic shifts.
-
¹³C NMR: Confirms the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the benzothiazole ring and the carbon of the trifluoromethoxy group can be identified.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated polymers.[18][19][20][21] A single resonance peak is expected for the -OCF₃ group, and its chemical shift can provide information about the electronic environment.[5]
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[22]
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).
-
Filter the solution to remove any insoluble material.
-
Inject the filtered solution into the GPC system.
-
Use a calibration curve generated from polystyrene standards to determine the molecular weight distribution.
-
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and monitor the weight loss as a function of temperature. The onset of decomposition provides an indication of the polymer's thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Procedure: Heat a small sample of the polymer through a defined temperature program and measure the heat flow. The Tg will appear as a step change in the heat flow curve.
-
Potential Applications
The unique combination of a sulfur-rich, aromatic backbone and the trifluoromethoxy group endows poly(this compound) with a range of desirable properties, opening up possibilities for several advanced applications:
-
High Refractive Index Polymers: The presence of sulfur atoms and aromatic rings is known to contribute to a high refractive index. This makes these polymers potential candidates for use in optical applications such as anti-reflective coatings, encapsulants for LEDs and other optoelectronic devices, and in the fabrication of microlenses.[7][8][9]
-
Biomedical Materials: Benzothiazole derivatives have a well-documented history of diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][6] Polymers incorporating this moiety could be explored for applications in drug delivery, medical device coatings, and as novel therapeutic agents. The disulfide linkages in the polymer backbone also offer the potential for redox-responsive degradation, a desirable feature for controlled drug release systems.[11][23]
-
Advanced Coatings and Membranes: The expected high thermal stability and chemical resistance of the polymer could make it suitable for use in protective coatings and specialized separation membranes.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.
-
Thiol compounds often have unpleasant odors; ensure proper containment and disposal.
Conclusion
The polymerization of this compound offers a promising route to novel functional polymers with a unique combination of properties. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these materials. The anticipated high refractive index, thermal stability, and potential for biological activity make these polymers exciting candidates for further research and development in a variety of scientific and technological fields. The exploration of alternative polymerization techniques, such as ring-opening metathesis polymerization of more complex, strained monomers containing the benzothiazole unit, could offer further avenues for creating well-defined polymer architectures.[24][25][26][27]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. highrioptics.com [highrioptics.com]
- 8. High refractive index hyperbranched polymers - Advanced Science News [advancedsciencenews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative cross-coupling of thiols for S–X (X = S, N, O, P, and C) bond formation: mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistryviews.org [chemistryviews.org]
- 16. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 22. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and ring-opening metathesis polymerisation of o -alkoxy benzothiadiazole paracyclophane-1,9-dienes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01989B [pubs.rsc.org]
- 25. Synthesis and ring-opening metathesis polymerisation of o-alkoxy benzothiadiazole paracyclophane-1,9-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole
Document ID: TSC-BTZ-TFMO-001
Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of this and structurally similar heterocyclic compounds. This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethoxy group.
The primary and most industrially relevant synthesis route is analogous to the Kelly process for the parent 2-mercaptobenzothiazole (MBT), involving the high-temperature, high-pressure reaction of a substituted aniline with carbon disulfide (CS₂) and sulfur.[1] This guide provides a structured approach to troubleshooting common issues and optimizing reaction yield and purity, with specific considerations for the 4-(trifluoromethoxy)aniline starting material.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
A1: The most common method is the reaction of 4-(trifluoromethoxy)aniline with carbon disulfide and elemental sulfur in an autoclave under elevated temperature (220-280°C) and autogenous pressure.[1] This reaction proceeds through several intermediates to form the benzothiazole ring system.
Q2: How does the trifluoromethoxy (-OCF₃) group affect the reaction?
A2: The -OCF₃ group is strongly electron-withdrawing. This property deactivates the aniline ring towards electrophilic substitution, which can make the initial steps of the reaction more challenging compared to the synthesis of unsubstituted MBT. Consequently, more forcing conditions (higher temperature or longer reaction times) may be necessary. However, this deactivation can also potentially reduce the formation of certain polymeric or tar-like byproducts.
Q3: What are the primary safety concerns with this synthesis?
A3: There are significant safety hazards to consider:
-
High Pressure: The reaction is typically run in a sealed autoclave, generating high autogenous pressure from volatile reactants (CS₂) and gaseous byproducts (H₂S). A properly rated and maintained pressure vessel is mandatory.
-
Flammability & Toxicity: Carbon disulfide is extremely flammable and toxic. 4-(trifluoromethoxy)aniline is also toxic if swallowed or in contact with skin.[2]
-
Hydrogen Sulfide (H₂S): The reaction generates hydrogen sulfide, a highly toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood, and appropriate gas scrubbing systems (e.g., a sodium hydroxide solution) should be in place.
Troubleshooting Guide
This section addresses the most common experimental challenges in a problem-and-solution format.
Problem 1: Low or Inconsistent Product Yield
Q: My reaction yield for this compound is consistently below 60%. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted problem. The key is to systematically investigate potential causes, from reaction parameters to workup procedures.
Plausible Causes & Mechanistic Insight:
-
Incomplete Reaction: Due to the deactivating effect of the -OCF₃ group, the reaction may not have reached completion under your current conditions. The cyclization step is often the rate-limiting part of the process.
-
Suboptimal Temperature Profile: The reaction involves multiple stages that may have different optimal temperatures. A single set temperature might be too low for efficient cyclization or too high, leading to decomposition. Some patented processes for MBT utilize a two-stage temperature profile, starting high (250-300°C) to initiate the reaction and then lowering it (200-240°C) to complete it, minimizing byproduct formation.[1]
-
Incorrect Stoichiometry: The molar ratios of the aniline, CS₂, and sulfur are critical. An excess of one reactant may push the equilibrium towards undesired side products.
-
Product Decomposition: At excessively high temperatures or prolonged reaction times, the benzothiazole ring can degrade, often forming tarry substances.
-
Losses During Workup/Purification: The product might be lost during filtration, extraction, or recrystallization steps.
Diagnostic & Optimization Workflow
Caption: Standard purification workflow for 2-mercaptobenzothiazoles.
Detailed Purification Protocol:
-
Alkaline Wash (Reprecipitation):
-
Step 1: Suspend the crude product in a 5-10% aqueous solution of sodium hydroxide. The 2-mercaptobenzothiazole is acidic and will deprotonate to form the water-soluble sodium salt.
-
Step 2: Stir vigorously. Tarry, non-acidic impurities and unreacted aniline will remain as an insoluble residue or a separate organic layer.
-
Step 3: Filter the mixture to remove the insoluble impurities. If an organic layer is present, separate it using a separatory funnel.
-
Step 4: Cool the aqueous filtrate in an ice bath and slowly acidify with a mineral acid (e.g., 2M H₂SO₄) until the pH is acidic (pH ~2-3). The purified this compound will precipitate out.
-
Causality: This step is highly effective because it separates the desired acidic product from neutral or basic impurities based on differential solubility in aqueous base.
-
-
Recrystallization:
-
Step 1: Collect the precipitated solid by filtration and wash thoroughly with deionized water to remove any residual salts.
-
Step 2: Dry the solid.
-
Step 3: Perform a recrystallization from a suitable solvent system. Ethanol, toluene, or an ethanol/water mixture are common choices for mercaptobenzothiazoles.
-
Causality: Recrystallization further purifies the product from impurities that have similar acidity but different solubility profiles in organic solvents.
-
Experimental Protocols
Protocol 1: High-Pressure Synthesis of this compound
Safety Warning: This procedure must be performed by trained personnel in a high-pressure laboratory with appropriate safety measures, including a blast shield and H₂S scrubbing system.
Materials:
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4-(Trifluoromethoxy)aniline (1.0 mol, 177.12 g)
-
Carbon Disulfide (1.7 mol, 129.42 g, 102.6 mL)
-
Sulfur powder (1.0 mol, 32.07 g)
-
High-pressure autoclave (e.g., 1L Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge.
Procedure:
-
Charge the autoclave with 4-(trifluoromethoxy)aniline, sulfur, and carbon disulfide.
-
Seal the reactor according to the manufacturer's instructions.
-
Begin stirring and start heating the reactor to an internal temperature of 250-260°C. The pressure will rise as the temperature increases (autogenous pressure).
-
Hold the reaction at this temperature for 4-5 hours. Monitor the internal temperature and pressure throughout.
-
After the reaction period, turn off the heating and allow the reactor to cool to room temperature slowly (overnight is ideal). DO NOT vent the reactor while hot.
-
Once cooled, carefully vent the excess pressure (H₂S gas) through a caustic scrubber (NaOH solution).
-
Open the reactor in a well-ventilated fume hood. The crude product will be a dark solid or semi-solid.
-
Proceed with the purification protocol as described in Problem 2 .
References
- U.S.
- U.S. Patent 6,222,041B1, "Method for the production of 2-mercaptobenzothiazole."
-
He, L., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(11), 1438. [Link]
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
-
Wu, F.-L., et al. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. Current Organic Chemistry, 16(13), 1555-1580. [Link]
Sources
Purification challenges of 2-Mercapto-5-trifluoromethoxybenzothiazole
Technical Support Center: 2-Mercapto-5-trifluoromethoxybenzothiazole
Introduction
Welcome to the technical support guide for this compound. This molecule is a critical building block in contemporary drug discovery and materials science, valued for the unique properties conferred by its trifluoromethoxy and mercaptobenzothiazole moieties.[1][2] However, its purification presents distinct challenges that can impact yield, purity, and the success of downstream applications.
This guide is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose problems and rationally design effective purification strategies.
Section 1: Understanding the Core Chemistry
Before troubleshooting, it is crucial to understand the chemical behavior of this compound. Its purification challenges are rooted in three key characteristics:
-
Thiol-Thione Tautomerism: The molecule exists in equilibrium between the thiol (-SH) and thione (=S) forms, with the thione tautomer generally being more stable.[3]
-
Acidity of the Thiol Group: Like other thiols, this compound is weakly acidic (the parent 2-mercaptobenzothiazole has a pKa of ~7.03).[4][5] This acidity is the cornerstone of the most powerful purification technique: acid-base extraction. The electron-withdrawing trifluoromethoxy group likely increases the acidity (lowers the pKa) compared to the unsubstituted parent compound, making it even more amenable to extraction with a mild base.
-
Susceptibility to Oxidation: The thiol group is highly susceptible to oxidation, primarily forming a disulfide dimer: 2,2'-dithiobis(5-trifluoromethoxybenzothiazole). This is one of the most common and problematic impurities.[4][6]
Section 2: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered purification challenges in a question-and-answer format.
Q1: My crude product is a persistent brown or yellow oil/solid, and I'm struggling to crystallize it. What's the cause and how do I fix it?
Answer: This issue is typically caused by two factors: residual high-boiling point starting materials or, more commonly, the presence of tarry, polymeric by-products formed during the high-temperature synthesis conditions often used to create the benzothiazole ring.[7] These amorphous impurities inhibit crystal lattice formation.
Causality: The standard synthesis involves reacting 4-(trifluoromethoxy)aniline with carbon disulfide, often with sulfur, under heat and pressure.[8] These conditions can lead to complex side reactions and polymerization, resulting in tarry impurities that are difficult to remove by simple recrystallization.
Solution: Acid-Base Extraction. This technique exploits the acidity of your target compound to separate it from neutral, non-acidic impurities like tars.
Caption: Acid-Base extraction workflow for purification.
Q2: My NMR and LC-MS analyses show a significant impurity with approximately double the mass of my product. What is it and how can it be removed?
Answer: This impurity is almost certainly the disulfide dimer, formed by the oxidative coupling of two molecules of your product. Thiols are readily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.[4][6]
Causality: The S-H bond is relatively weak and susceptible to single-electron oxidation, leading to the formation of a stable S-S bond between two molecules. This process is often accelerated during the basic aqueous workup if air is not excluded.
Solution: Reductive Workup. Before final isolation, the disulfide impurity can be chemically reduced back to the desired thiol. This is a highly effective strategy to improve purity and recover yield.
-
Dissolution: After the initial acid-base extraction, dissolve the crude, re-precipitated product in a suitable solvent like Tetrahydrofuran (THF) or Ethanol.
-
Addition of Reducing Agent: Add a mild reducing agent. Sodium borohydride (NaBH₄, ~1.5 equivalents) is a cost-effective choice. Add it portion-wise at 0 °C as the reaction can be exothermic. Alternatively, dithiothreitol (DTT) is highly effective but more expensive.[6]
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide spot/peak.
-
Quenching: Slowly add water or a weak acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Re-isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting solid should be significantly purer and ready for a final recrystallization.
Q3: I still have unreacted 4-(trifluoromethoxy)aniline in my final product. How do I remove this efficiently?
Answer: The starting material, 4-(trifluoromethoxy)aniline, is a weak base. While your product is acidic, the starting material can be separated by taking advantage of its basicity.
Causality: The aniline derivative has a lone pair on the nitrogen atom that can be protonated by a strong acid to form a water-soluble ammonium salt. Your product, being acidic, will remain in the organic phase under these conditions.
Solution: Acidic Wash. An acidic wash is the reverse of the main purification. It is best performed before the primary basic extraction.
Caption: Decision workflow for sequential impurity removal.
Section 3: Optimized Protocols and Data
Protocol 3.1: Comprehensive Purification Workflow
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): If starting aniline is a concern, transfer the solution to a separatory funnel and wash with 1M HCl (aq). Discard the aqueous layer, which now contains the protonated aniline.
-
Basic Extraction: Extract the organic layer with 1M NaOH (aq). Separate the layers and save the aqueous layer, which contains the sodium salt of your product.
-
Re-precipitation: Cool the aqueous layer in an ice bath and slowly add 2M HCl (aq) with stirring until the pH is ~2-3. A solid precipitate of your product should form.
-
Reductive Treatment (If Needed): Filter the solid. If analysis shows disulfide, perform the reductive workup as described in Protocol 2.1.
-
Final Purification: Purify the resulting solid by either recrystallization or flash column chromatography.
Table 1: Recrystallization Solvent Selection
| Solvent System | Polarity | Expected Solubility | Rationale |
| Ethanol/Water | Polar Protic | High in hot ethanol, low in cold water | Good for inducing crystallization of moderately polar compounds. |
| Toluene or Xylene | Non-polar | High when hot, low when cold | Effective for removing more polar impurities. |
| Heptane/Ethyl Acetate | Non-polar / Polar Aprotic | Soluble in ethyl acetate; precipitation induced by heptane | A versatile system for controlling polarity and inducing crystallization. |
| Acetonitrile | Polar Aprotic | High when hot, low when cold | Can be effective if other systems fail. |
Table 2: Flash Chromatography Parameters
| Parameter | Recommended Condition | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 100:0 to 80:20) | The non-polar disulfide and tarry impurities will elute first, followed by the more polar thiol product. |
| Detection | UV (254 nm) | The benzothiazole ring is a strong UV chromophore. |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How should I store the purified compound to prevent disulfide formation? Store the solid under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. For long-term storage, amber vials are recommended to exclude light, which can catalyze oxidation.
-
FAQ 2: What is the best analytical method to check for the disulfide impurity? Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will clearly separate the product from the disulfide and provide mass confirmation for both. High-Performance Liquid Chromatography (HPLC) with UV detection is also excellent for quantifying the purity.
-
FAQ 3: Can I use a weaker base like sodium bicarbonate (NaHCO₃) for the extraction? Possibly. The pKa of NaHCO₃ is around 10.3. Given that the parent MBT has a pKa of ~7, NaHCO₃ should be basic enough to deprotonate it.[4] The trifluoromethoxy group should make your compound even more acidic, so this is a viable option if you need to avoid a strong base like NaOH for any reason (e.g., presence of a base-sensitive functional group elsewhere).[9][10]
References
-
Barnes, K. A., Castle, L., Damant, A. P., Read, W. A., & Speck, D. R. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. Journal of Chromatography A, 1058(1-2), 81–88. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-Mercaptobenzothiazole. In Some Chemicals Used in Vulcanised Rubber and Printing Inks. International Agency for Research on Cancer. [Link]
-
Kaur, R., & Kaur, M. (2012). 2-mercaptobenzothiazole derivatives: a review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
-
Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). Miljøstyrelsen. [Link]
- Speight, J. G. (1985). Purification of mercaptobenzothiazole. U.S. Patent No. 4,515,957. Washington, DC: U.S.
-
Wikipedia contributors. (2023). Benzothiazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Molecules. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
- Lanteri, P. (1986). Process for the purification of mercaptobenzothiazole.
- Goodyear Tire & Rubber. (1982). Purification of 2-mercaptobenzothiazole. U.S.
-
Wikipedia contributors. (2023). Mercaptobenzothiazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Poole, D. P., & van Gunsteren, W. F. (2015). Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. The Journal of Physical Chemistry B, 119(14), 4817–4826. [Link]
-
Reddit user contribution. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
- CNIPA. (2007). Method for extracting 2-mercapto benzothiazole.
-
Go, Y. M., & Jones, D. P. (2013). From structure to redox: the diverse functional roles of disulfides and implications in disease. FEBS Letters, 587(21), 3558–3566. [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21542420, 2-Mercapto-5-(trifluoromethyl)benzoic acid. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
ResearchGate. (2018). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Al-Qadisiyah University. (2016). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]
-
Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]
-
ResearchGate. (2020). The common synthetic routes for benzothiazoles. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
The Good Scents Company. (n.d.). 2-mercaptobenzothiazole. [Link]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. www2.mst.dk [www2.mst.dk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4515957A - Purification of mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the technical support center for the synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound, and what are its primary challenges?
The most prevalent industrial method for synthesizing 2-mercaptobenzothiazole and its derivatives is the Kelly process.[1] This high-pressure, high-temperature reaction involves the condensation of an aniline derivative with carbon disulfide and elemental sulfur. In the case of this compound, the starting aniline is 4-trifluoromethoxyaniline.
The primary challenges associated with this synthesis are:
-
Side Reaction Control: The formation of unwanted byproducts, most notably N,N'-bis(4-trifluoromethoxyphenyl)thiourea, can significantly reduce the yield and complicate purification.
-
Reaction Parameter Optimization: The reaction is sensitive to temperature, pressure, and reactant stoichiometry. Deviations from optimal conditions can lead to increased side product formation and decreased yield.
-
Purification: The crude product is often a mixture containing the desired product, unreacted starting materials, and various byproducts, including tar-like substances, necessitating a robust purification strategy.[1]
Troubleshooting Guide: Side Reactions and Impurity Formation
Q2: My reaction is producing a significant amount of a white, insoluble solid that is not the desired product. What is it, and how can I prevent its formation?
This is a common issue, and the insoluble white solid is likely N,N'-bis(4-trifluoromethoxyphenyl)thiourea .
Causality of Formation:
The formation of this thiourea byproduct is a competing reaction to the desired benzothiazole synthesis. The reaction pathway is initiated by the nucleophilic attack of two molecules of 4-trifluoromethoxyaniline on a molecule of carbon disulfide.[2][3]
The presence of a strong electron-withdrawing group like the trifluoromethoxy (-OCF₃) group at the para-position of the aniline ring decreases the electron density of the amino group.[4][5] This reduced nucleophilicity can slow down the initial desired reaction with carbon disulfide, providing a greater opportunity for the formation of the symmetrical thiourea derivative.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. An excess of the aniline derivative relative to carbon disulfide can favor the formation of the thiourea byproduct.
-
Temperature and Pressure Management: Adhere strictly to the recommended reaction temperature and pressure profiles. Deviations can alter the reaction kinetics, potentially favoring the thiourea pathway. The synthesis of 2-mercaptobenzothiazole is often carried out at temperatures between 250°C and 300°C.[6]
-
Reaction Time: Prolonged reaction times can sometimes lead to the accumulation of side products. Monitor the reaction progress and aim for completion without unnecessary extensions.
Reaction Pathway Diagram:
Caption: Competing pathways in the synthesis.
Q3: The crude product mixture is dark and tarry. What causes this, and how can it be minimized?
The formation of dark, tar-like substances is a known issue in the high-temperature synthesis of 2-mercaptobenzothiazoles.[1]
Causality of Formation:
These tars are complex mixtures of polymeric and degradation products. They can arise from:
-
Thermal Decomposition: At the high temperatures required for the reaction, the starting materials, intermediates, and even the final product can undergo thermal degradation.
-
Uncontrolled Polymerization: Side reactions can lead to the formation of complex, high-molecular-weight byproducts that are difficult to characterize and remove.
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization or decomposition pathways.
Minimization and Remediation Strategies:
| Strategy | Rationale |
| Purify Starting Materials | Ensure the 4-trifluoromethoxyaniline, carbon disulfide, and sulfur are of high purity to avoid introducing contaminants that can promote side reactions. |
| Optimize Reaction Temperature | While high temperatures are necessary, excessive heat can accelerate decomposition. Fine-tuning the temperature to the optimal range is crucial. |
| Control Heating Rate | A gradual and controlled heating ramp-up can prevent localized overheating and reduce the formation of thermal decomposition byproducts. |
| Post-Reaction Purification | The crude product can be purified by dissolving it in an aqueous alkali solution (e.g., sodium hydroxide) to form the sodium salt of the mercaptobenzothiazole. The insoluble tarry materials can then be removed by filtration. The desired product is subsequently precipitated by acidification.[7] |
Experimental Protocols
Protocol 1: Purification of this compound from N,N'-bis(4-trifluoromethoxyphenyl)thiourea
This protocol leverages the acidic nature of the mercapto group on the desired product, which allows for its separation from the non-acidic thiourea byproduct.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude reaction mixture in a 1 M aqueous solution of sodium hydroxide (NaOH). Use enough solution to fully dissolve the desired this compound. The N,N'-bis(4-trifluoromethoxyphenyl)thiourea will remain as an insoluble solid.
-
Filtration: Filter the mixture to remove the insoluble thiourea byproduct and any other insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add a 1 M solution of hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Workflow Diagram:
Caption: Purification workflow for product isolation.
References
Sources
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the technical support guide for 2-Mercapto-5-trifluoromethoxybenzothiazole. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
This compound is a lipophilic molecule, a characteristic enhanced by the presence of the trifluoromethoxy (-OCF₃) group. This group significantly increases the compound's lipophilicity compared to its parent, 2-mercaptobenzothiazole (MBT)[1]. Consequently, it exhibits very low solubility in aqueous media, which can pose significant hurdles in various experimental settings, from initial biological screening to formulation development. This guide provides a series of troubleshooting strategies and detailed protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubilization of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
Based on this, the compound is expected to be practically insoluble in water and soluble in a range of organic solvents. A study on MBT established the following solubility order at room temperature (298.15 K): 2-butanone > 1,4-dioxane > ethyl acetate > alcohols (butanol, propanol) > chloroform > acetonitrile > toluene [2]. Therefore, polar aprotic solvents like acetone, ethyl acetate, and 2-butanone are excellent starting points.
Q2: I tried dissolving the compound in DMSO and it's not working well. What should I do?
While DMSO is a powerful solvent, high concentrations of lipophilic compounds can sometimes be difficult to dissolve or may precipitate upon dilution into aqueous media. If you are facing issues:
-
Apply Gentle Heat: Warm the solution to 30-40°C. This can increase the dissolution rate. Always check the compound's stability at elevated temperatures if you plan to heat for extended periods.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solute aggregates and accelerate dissolution.
-
Reduce Concentration: You may be exceeding the saturation point. Try preparing a more dilute stock solution.
-
Switch Solvents: Consider using acetone or N,N-Dimethylformamide (DMF), which are also strong polar aprotic solvents. For MBT, solubility is high in solvents like 2-butanone and ethyl acetate, which may be viable alternatives depending on your experimental system[2].
Q3: How does pH affect the solubility of this compound?
The pH of the solvent is a critical factor. The molecule contains an acidic mercapto (thiol, -SH) group attached to the benzothiazole ring system. The pKa of the parent compound, 2-mercaptobenzothiazole, is approximately 7.0[3]. This means that at a pH above 7.0, the thiol group will be deprotonated to form a highly polar and much more water-soluble thiolate anion (S⁻).
Therefore, increasing the pH of an aqueous solution to >8.0 will dramatically increase the compound's solubility. This is a cornerstone strategy for preparing aqueous stock solutions.
Q4: Can I use this compound in cell-based assays? What about solvent toxicity?
Yes, but with careful consideration of the solvent and its final concentration. For cell-based assays, you will typically prepare a concentrated stock in an organic solvent (like DMSO) and then dilute it into your cell culture medium.
-
The Rule of Thumb: The final concentration of the organic solvent in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Control Experiment: Always include a "vehicle control" in your experiment. This is a culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without your compound, to ensure that any observed effects are due to the compound itself and not the solvent.
Troubleshooting and Strategic Workflow
If initial attempts to dissolve the compound fail, a systematic approach is necessary. The following workflow provides a decision-making process for tackling persistent solubility problems.
Caption: A decision workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Here are step-by-step methods for the key solubilization strategies. Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses [4][5][6].
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the acidic nature of the mercapto group to create a soluble salt form in an aqueous buffer.
Principle: By raising the pH of the solution to at least one unit above the compound's pKa (~7.0), we shift the equilibrium towards the deprotonated, anionic thiolate form, which is significantly more soluble in water. The solubility of 2-mercaptobenzothiazole increases from 118 mg/L at pH 7 to 900 mg/L at pH 9[7].
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Initial Slurry: Weigh the desired amount of the compound and add it to a suitable volume of water or buffer to create a slurry. For example, to make a 10 mM stock, add 2.51 mg of the compound (MW: 251.2 g/mol ) to 1 mL of buffer.
-
Basification: While stirring the slurry, add the 1 M NaOH solution dropwise.
-
Monitor pH: Continuously monitor the pH of the solution. As you add NaOH, the compound will begin to dissolve as the pH increases.
-
Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable at a value of 8.0 or higher. A target pH of 8.5-9.0 is recommended to ensure complete deprotonation.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your buffer if necessary.
-
Validation & Storage: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. Store the stock solution as required (typically at -20°C or -80°C). Note that the stability of the compound in a basic aqueous solution should be determined for long-term storage.
Protocol 2: Using a Co-Solvent System
This method is useful when a purely aqueous solution is not required or when pH modification is undesirable. Co-solvents work by reducing the polarity of the aqueous phase, making it more favorable for lipophilic compounds[8].
Principle: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with lower polarity than water alone. This reduces the interfacial tension between the hydrophobic drug and the solvent, enhancing solubility[8].
Common Co-Solvents for Biological Applications:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Methodology:
-
Initial Dissolution: Dissolve the this compound powder in the pure co-solvent first (e.g., 100% Ethanol). Use sonication or gentle warming if necessary. This creates a concentrated primary stock.
-
Titration: To this primary stock, slowly add the aqueous buffer (e.g., PBS) dropwise while vortexing or stirring vigorously.
-
Observe for Precipitation: Monitor the solution closely for any signs of cloudiness or precipitation, which indicates that you have exceeded the solubility limit in that specific co-solvent/water ratio.
-
Determine Optimal Ratio: The goal is to find the highest percentage of water the system can tolerate while keeping your compound in solution at the desired concentration. For example, a final solvent system might be 10% Ethanol, 20% PEG 400, and 70% PBS.
-
Self-Validating Check: After preparing the final solution, let it stand at room temperature for at least one hour and visually inspect for precipitation before use. This ensures the solution is stable.
Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in water. This is a powerful technique for creating aqueous formulations without altering pH or using organic co-solvents.
Principle: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic benzothiazole portion of your compound can partition into this cavity, forming a water-soluble "inclusion complex." This strategy has been shown to be effective for other benzothiazole derivatives[9][10][11].
Materials:
-
This compound
-
Methyl-β-cyclodextrin (Me-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually become clear as the compound is encapsulated.
-
Final Filtration: Once dissolution is complete, filter the solution through a 0.22 µm filter to remove any undissolved material.
Protocol 4: Preparation of a Solid Dispersion (Advanced)
For applications requiring a solid dosage form or for significantly enhancing dissolution rates, creating a solid dispersion is an effective strategy. This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.
Principle: By dispersing the drug in a carrier, you reduce its particle size to a molecular level and convert it to an amorphous (higher energy) state, which dramatically increases its dissolution rate and apparent solubility. Common preparation methods include solvent evaporation and melt extrusion[12][13][14][15][16].
Method: Solvent Evaporation
-
Co-dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or a Polyethylene Glycol (PEG 6000)) in a common volatile solvent, such as acetone or methanol.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug and polymer on the flask wall.
-
Final Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask. The resulting powder can then be used for dissolution studies or further formulation.
Data Summary: Solvent Selection Guide
While specific data for this compound is unavailable, the following table of mole fraction solubility (x₁) for the parent compound, 2-mercaptobenzothiazole, at 298.15 K (25°C) provides an excellent, evidence-based starting point for solvent selection[2]. The trifluoromethoxy group will likely enhance solubility in these solvents.
| Solvent | Mole Fraction Solubility (x₁) of MBT | Classification | Recommended Use |
| Water | Very Low (~0.00012) | Insoluble | Not recommended without modification |
| Toluene | 0.0099 | Low Solubility | Recrystallization, Synthesis |
| Acetonitrile | 0.0138 | Moderate Solubility | HPLC, Stock Solutions |
| Methanol | 0.0270 | Moderate Solubility | General Lab Use, Stock Solutions |
| Ethyl Acetate | 0.0822 | Good Solubility | Stock Solutions, Extractions |
| 1,4-Dioxane | 0.1010 | High Solubility | Stock Solutions, Synthesis |
| 2-Butanone (MEK) | 0.1190 | High Solubility | Primary choice for concentrated stocks |
Data extracted from the Journal of Chemical & Engineering Data, 2017, 62 (9), pp 2632–2641.[2]
References
- Armarego, W. L. F., & Chai, C. L. L. (2003).
-
Chen, J., et al. (2017). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. Journal of Chemical & Engineering Data, 62(9), 2632–2641. [Link]
-
Di Mola, A., et al. (2025). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action. International Journal of Pharmaceutics, 678, 125481. [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
Mishra, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 149-155. [Link]
-
Khan Academy. (n.d.). pH of a weak acid solution. [Link]
-
Miljøstyrelsen. (1999). 2-Mercaptobenzothiazole (MBT). Danish Environmental Protection Agency. [Link]
-
Panda, S., & Dash, S. K. (2011). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. Asian Journal of Chemistry, 23(7), 3040-3044. [Link]
-
Sparr, C., et al. (2017). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 56(39), 11694-11707. [Link]
-
Klajnert, B., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 18(11), 4021-4030. [Link]
-
Humeres, E., et al. (2006). A Method to Correct the pH and Acid Dissociation Constants of Weak Aqueous Acid Solutions with Temperature. Journal of Chemical Education, 83(4), 633. [Link]
-
Paul, B. K., et al. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. New Journal of Chemistry, 40(5), 4475-4483. [Link]
-
Baghel, S., et al. (2016). Solid Dispersions: a Strategy to Enhance the Solubility of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 7(10), 3981-3992. [Link]
-
Ghaedi, M., et al. (2007). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 19(6), 4435-4442. [Link]
-
Redox. (2022). Safety Data Sheet 2-Mercaptobenzothiazole. [Link]
-
Solubility of Things. (n.d.). Calculating pH for Weak Acids and Weak Bases. [Link]
-
Ionescu, C. M., et al. (2016). Theoretical study on β-cyclodextrin inclusion complexes with propiconazole and protonated propiconazole. Beilstein Journal of Organic Chemistry, 12, 2516-2525. [Link]
-
Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Baghel, S., et al. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 6(4), 305-316. [Link]
-
Ghasemi, S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]
-
Matveeva, E. D., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]
-
Chemistry LibreTexts. (2023). 14.4: The pH of Solutions of Weak Acids. [Link]
-
Sharma, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6. [Link]
-
Taleb, M., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Chen, J., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 440-448. [Link]
-
Patil, P. S., et al. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 12(4), 309-312. [Link]
- Green, T. R. (2014). Water-soluble lipophilic natural compound formulations.
Sources
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- 11. Enhanced Zn 2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01202G [pubs.rsc.org]
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Optimizing reaction conditions for 2-Mercapto-5-trifluoromethoxybenzothiazole
Technical Support Center: 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The insights provided herein are synthesized from established principles in heterocyclic chemistry and practical field experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common method for synthesizing the 2-mercaptobenzothiazole scaffold is through the condensation and cyclization of the corresponding 2-aminothiophenol with carbon disulfide (CS₂). For the target molecule, this involves the reaction of 2-amino-4-(trifluoromethoxy)benzenethiol with CS₂. This reaction is a cornerstone of benzothiazole synthesis and is mechanistically robust.[1][2]
The reaction typically proceeds under heat and pressure, as the cyclization requires significant activation energy. The overall transformation can be visualized as follows:
Caption: Core synthesis of this compound.
Q2: How does the 5-trifluoromethoxy (-OCF₃) group influence the reaction compared to the synthesis of unsubstituted 2-mercaptobenzothiazole (MBT)?
The -OCF₃ group at the 5-position (para to the amino group) is strongly electron-withdrawing. This has two primary consequences:
-
Decreased Nucleophilicity: The electron density on the aromatic ring and, consequently, on the amino group is reduced. This makes the initial nucleophilic attack of the amine onto the carbon of CS₂ more difficult than in the case of electron-neutral or electron-rich anilines.
-
Increased Acidity: The thiol proton (-SH) of the starting material and the N-H proton of the benzothiazole product will be more acidic. This can be relevant during workup and purification steps, particularly those involving acid-base extractions.
To compensate for the reduced nucleophilicity, you may need to employ more forcing reaction conditions (higher temperature or longer reaction times) compared to the synthesis of unsubstituted MBT.
Q3: What are the recommended solvents and catalysts for this synthesis?
For high-temperature syntheses of this type, a solvent is often omitted, and the reaction is run "neat" in an autoclave.[3] If a solvent is used to improve heat transfer or solubilize reactants, high-boiling point, inert solvents are preferred.
| Solvent Option | Boiling Point (°C) | Rationale |
| None (Neat) | N/A | Standard for industrial MBT synthesis; maximizes reactant concentration. |
| Toluene | 111 | Can be used for lower-temperature studies but requires high pressure. |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic solvent, can aid in dissolving intermediates. |
| Dimethyl Sulfoxide (DMSO) | 189 | High-boiling polar aprotic solvent; can also act as an oxidant in some benzothiazole syntheses.[2] |
Catalysts are not always necessary but can improve yields and lower the required temperature. Acid catalysts like hydrochloric acid or Lewis acids such as aluminum chloride can be effective.[1] However, given the harsh conditions, catalyst stability can be a concern. It is often more practical to optimize temperature and pressure first.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The format follows a logical progression from problem to solution.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | A. Poor Quality Starting Material: 2-aminothiophenols are highly susceptible to air oxidation, forming the corresponding disulfide. This disulfide is unreactive under the cyclization conditions. | Solution: 1. Verify Purity: Check the purity of your 2-amino-4-(trifluoromethoxy)benzenethiol via NMR or LC-MS. Look for the presence of the disulfide.2. Use Fresh/Purified Reactant: Use a freshly opened bottle or purify the aminothiophenol before use. Handle under an inert atmosphere (N₂ or Ar) to prevent oxidation.[4] |
| B. Insufficient Reaction Temperature/Time: The electron-withdrawing -OCF₃ group deactivates the aniline, requiring more energy for the initial nucleophilic attack and subsequent cyclization. | Solution: 1. Increase Temperature: Incrementally increase the reaction temperature in 10-15°C steps (e.g., from 230°C to 245°C, then to 260°C). Monitor for product formation vs. decomposition. Optimal temperatures for unsubstituted MBT are often around 240-255°C.[3]2. Extend Reaction Time: If increasing temperature leads to decomposition, try extending the reaction time at a moderate temperature. Monitor reaction progress by taking aliquots (if your reactor setup allows). | |
| C. Incomplete Reaction/Equilibrium: The reaction may reach an equilibrium state before full conversion is achieved.[5] | Solution: 1. Pressure Control: The reaction produces H₂S gas. Maintaining high pressure helps to shift the equilibrium towards the products according to Le Chatelier's principle.[3] Ensure your autoclave is properly sealed and maintaining the target pressure.2. Byproduct Removal (Advanced): In continuous flow systems, removing H₂S as it forms can drive the reaction to completion. This is generally not feasible in a standard batch autoclave. | |
| 2. Formation of Tarry Byproducts | A. Thermal Decomposition: At the high temperatures required (>250°C), starting materials, intermediates, or the final product can decompose, leading to complex, tar-like residues.[5] | Solution: 1. Optimize Temperature-Time Balance: Find the "sweet spot" where the rate of product formation is maximized relative to the rate of decomposition. A shorter time at a slightly higher temperature may be better than a very long time at a lower temperature. A time-course study is highly recommended.2. Quench Rapidly: Once the optimal reaction time is reached, cool the reactor down quickly to prevent further side reactions during cooldown.[5] |
| B. Undesired Side Reactions: Besides decomposition, other bimolecular reactions can occur at high temperatures, contributing to the mixture of byproducts. | Solution: 1. Stoichiometry Control: Ensure the molar ratio of reactants is correct. A slight excess of the more volatile CS₂ is common to ensure the aminothiophenol is fully consumed.2. Purification: Accept that some byproduct formation is likely. Focus on a robust purification strategy (see Problem 3). | |
| 3. Difficult Product Isolation & Purification | A. Product is Trapped in Tarry Residue: The desired product can be physically mixed with insoluble polymeric byproducts, making extraction difficult. | Solution: 1. Initial Solvent Wash: After cooling, treat the crude reaction mixture with a non-polar solvent like toluene or hexanes to dissolve some organic impurities, which can then be decanted or filtered away from the bulk of the product.2. Alkaline Extraction: The mercapto group is acidic (pKa ≈ 7)[6] and will deprotonate in a basic solution. Dissolve the crude material in an aqueous base (e.g., 5-10% NaOH solution). The deprotonated product will dissolve, while the non-acidic, tarry impurities will not.[5] |
| B. Inefficient Purification: Simple recrystallization may not be sufficient to remove structurally similar impurities. | Solution: 1. Acid Reprecipitation: After the alkaline extraction (Step 3A-2), filter off the insoluble tars. Then, slowly add acid (e.g., H₂SO₄ or HCl) to the aqueous filtrate to re-protonate and precipitate the purified product. Filter the solid, wash with water to remove salts, and dry thoroughly.[5]2. Column Chromatography: For lab-scale, high-purity material, flash column chromatography on silica gel is an excellent option.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution. |
Experimental Protocols
Protocol 1: Synthesis in a High-Pressure Autoclave
-
Disclaimer: This procedure must be performed by trained personnel using a properly rated and maintained high-pressure reactor.
-
Reactant Charging: To a stainless-steel autoclave, add 2-amino-4-(trifluoromethoxy)benzenethiol (1.0 eq). Add carbon disulfide (1.5 - 2.0 eq).
-
Sealing: Seal the reactor according to the manufacturer's instructions. Perform a leak check with nitrogen gas.
-
Reaction: Place the reactor in a heating mantle or sand bath. Heat to the target temperature (start with 240°C) and hold for the desired time (start with 3-5 hours).[3] Monitor the internal pressure.
-
Cooldown: After the reaction time, turn off the heating and allow the reactor to cool to room temperature. Do not open the reactor while it is hot or under pressure.
-
Venting: Once cooled, carefully vent the excess pressure, which will contain H₂S, through a scrubber containing a bleach or NaOH solution.
-
Workup: Open the reactor and proceed with purification as described below.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Purification via Alkaline Extraction and Acid Precipitation
-
Initial Dissolution: Transfer the crude solid from the reactor into a beaker. Add a 5% aqueous solution of sodium hydroxide (NaOH) until the solid dissolves. You may need to stir for 30-60 minutes.
-
Filtration: Filter the basic solution to remove any insoluble, tarry material. Wash the filter cake with a small amount of fresh 5% NaOH solution.
-
Precipitation: Transfer the combined filtrate to a clean beaker and place it in an ice bath. While stirring vigorously, slowly add 10% sulfuric acid (H₂SO₄) dropwise. Monitor the pH. The product will precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper thoroughly with deionized water to remove any residual salts (like Na₂SO₄).
-
Drying: Dry the purified solid under vacuum to obtain the final product. The purity can be assessed by melting point, NMR, and LC-MS. A typical purity of >95% can be achieved with this method.[8]
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. Available from: [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. Available from: [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available from: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of 2-mercaptobenzothiazole. Google Patents.
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. National Institutes of Health (NIH). Available from: [Link]
-
SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Publishing. Available from: [Link]
-
2- Mercapto- benzothiazole (MBT). Miljøstyrelsen (Danish Environmental Protection Agency). Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
- Purification of 2-mercaptobenzothiazole. Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Available from: [Link]
-
2-Mercaptobenzothiazole (MBT). Ataman Kimya. Available from: [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ResearchGate. Available from: [Link]
-
A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. ResearchGate. Available from: [Link]
-
Troubleshooting Guides. Bionano Genomics. Available from: [Link]
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- 8. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the technical support center for researchers utilizing 2-Mercapto-5-trifluoromethoxybenzothiazole in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and resolve inconsistencies in your experimental results. As a Senior Application Scientist, my goal is to blend established biochemical principles with practical, field-tested solutions to ensure the integrity and reproducibility of your data.
Understanding the Molecule: A Double-Edged Sword
This compound is a heterocyclic compound featuring a thiol group, a structure known for its biological activity and, concurrently, its potential for assay interference. The mercaptobenzothiazole scaffold is a known inhibitor of various enzymes.[1] The thiol group, in particular, is a nucleophile and can be prone to oxidation, disulfide exchange with cysteine residues in proteins, and other covalent modifications, which can lead to non-specific effects in biological assays.[2][3] This dual nature—a potential targeted inhibitor and a potential source of artifacts—necessitates a rigorous approach to assay design and data interpretation.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound, focusing on its fundamental physicochemical properties.
Q1: My dose-response curve is inconsistent or shows poor reproducibility between experiments. What are the likely initial culprits?
Inconsistent dose-response curves are often rooted in problems with compound solubility and stability.
Answer:
1. Solubility Issues: While specific data for the trifluoromethoxy derivative is limited, the parent compound, 2-mercaptobenzothiazole (MBT), is sparingly soluble in water but shows better solubility in organic solvents like acetone, ethanol, and DMSO.[4] The trifluoromethoxy group may further decrease aqueous solubility. If the compound precipitates in your aqueous assay buffer, you will not have an accurate concentration, leading to significant variability.
-
Recommendation: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Determine the critical solubility limit in your specific assay buffer.
2. Stability in Solution: Thiol-containing compounds can be unstable in solution. The parent compound MBT is known to be readily oxidizable, especially by ozone, and its stability in aqueous solutions can be influenced by the presence of metal ions like iron.[4] It can also be converted to dibenzothiazyl disulfide in buffer solutions.[5]
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers. If you must store solutions, flash-freeze aliquots and store them at -80°C.
| Solvent | Solubility of 2-Mercaptobenzothiazole (Parent Compound) | Recommended Starting Solvent for Stock Solutions |
| Water | Sparingly soluble[4] | Not recommended |
| Ethanol | Soluble[4] | Recommended |
| Acetone | Soluble[4] | Recommended |
| DMSO | Soluble | Recommended (be mindful of final DMSO concentration in assay) |
Table 1: Solubility of the Parent Compound, 2-Mercaptobenzothiazole, and Recommendations for Stock Solution Preparation.
Q2: I am observing inhibition of my target protein, but the results are not aligning with my expectations from orthogonal assays. Could this be an artifact?
Answer: Yes, this is a strong possibility. Thiol-containing compounds are a well-known class of Pan-Assay Interference Compounds (PAINS).[6] These compounds can appear as "hits" in many different assays due to non-specific activity rather than direct, selective inhibition of the intended target.
-
Mechanism of Interference: The thiol group can react with various components of your assay, including the target protein (non-specifically), other proteins in the system (like BSA used for stabilization), or even assay reagents. This reactivity can lead to false-positive results.[2][7]
Part 2: Advanced Troubleshooting - Deconvoluting True Activity from Assay Artifacts
If initial troubleshooting does not resolve inconsistencies, a more in-depth investigation into potential assay interference is warranted.
Q3: How can I determine if this compound is acting as a non-specific reactive compound in my assay?
Answer: A series of control experiments can help elucidate the mechanism of action.
1. The "Thiol" Control - Dithiothreitol (DTT) Competition:
-
Rationale: If the observed activity is due to the reactivity of the thiol group, the presence of another, more abundant thiol compound should compete with this interaction and reduce the apparent activity. DTT is a strong reducing agent commonly used for this purpose.
-
Experimental Protocol:
-
Prepare your standard assay conditions.
-
In a parallel set of experiments, pre-incubate your target protein/cell lysate with a low concentration of DTT (typically 1-10 µM) for 15-30 minutes before adding this compound.
-
Run the assay with and without DTT and compare the dose-response curves.
-
-
Interpretation: A significant rightward shift in the IC50 value in the presence of DTT suggests that the thiol group is involved in the observed activity, raising the suspicion of non-specific reactivity.
2. The "Aggregation" Control - Non-ionic Detergent:
-
Rationale: Some organic molecules form aggregates in aqueous solutions, which can sequester and denature proteins, leading to non-specific inhibition. This is a common characteristic of PAINS.[6]
-
Experimental Protocol:
-
Prepare your standard assay conditions.
-
In a parallel set of experiments, include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
-
Interpretation: A significant reduction in potency (a rightward shift in the IC50) in the presence of the detergent suggests that compound aggregation may be contributing to the observed activity.
Workflow for Investigating Assay Interference
Caption: A stepwise workflow for troubleshooting inconsistent assay results.
Part 3: Validating Your Assay for Robustness
To confidently claim that this compound is a true inhibitor of your target, a rigorous assay validation process is essential.
Q4: What are the key validation experiments I should perform?
Answer:
1. Orthogonal Assays:
-
Rationale: An orthogonal assay measures the same biological endpoint but uses a different technology or principle. This is the gold standard for confirming a "hit" from a primary screen.[8]
-
Example: If your primary assay is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding to the target protein.
2. Counter-Screening:
-
Rationale: A counter-screen is an assay designed to identify off-target effects or assay interference.
-
Example: If your primary assay uses a luciferase reporter, you should run a counter-screen with just the luciferase enzyme to see if your compound directly inhibits it.[7]
Experimental Workflow for Hit Validation
Caption: A validation workflow to distinguish true hits from artifacts.
References
-
Miljøstyrelsen. (n.d.). 2-Mercapto-benzothiazole (MBT). Retrieved from [Link]
-
Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(8), 13874-13896. [Link]
-
National Center for Biotechnology Information. (2024). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
Fregert, S. (1981). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 7(2), 94-98. [Link]
-
Jassim, I. K., et al. (2012). Synthesis and study the biological activity of some six, five and fused ring heteroatome systems derived from 2-mercapto benzothiazole. Tikrit Journal of Pharmaceutical Sciences, 8(1), 96-107. [Link]
-
Pawlak, D., et al. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 27(19), 6242. [Link]
-
Zhang, C., et al. (2018). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 126-136. [Link]
-
PubChem. (n.d.). 2-Mercapto-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 320-329. [Link]
-
National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the dedicated technical support center for 2-Mercapto-5-trifluoromethoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, storage, and stability of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent its degradation.
Introduction to this compound
This compound is a specialized heterocyclic compound featuring a thiol group, which is critical to its chemical reactivity. Like other 2-mercaptobenzothiazoles, it exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable. The presence of the potent electron-withdrawing trifluoromethoxy group (-OCF3) on the benzene ring significantly influences the molecule's electronic properties, including the acidity of the thiol group, and can affect its stability profile.[1] The primary degradation pathway of concern is the oxidation of the thiol group, which leads to the formation of a disulfide dimer. This guide will provide you with the necessary knowledge and protocols to mitigate this and other potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or off-white color. Is it degraded?
A change in color from a pale yellow or white powder to a more pronounced yellow or brownish hue can be an initial indicator of degradation. This is often due to the formation of the disulfide dimer and other minor oxidized species. While a slight color change may not significantly impact some applications, it is a sign that the compound's purity is decreasing. We recommend performing an analytical check, such as HPLC, to quantify the purity before use.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
Q3: I've prepared a solution of the compound in an organic solvent. How long can I store it and under what conditions?
Solutions are generally more susceptible to degradation than the solid material. If you must store a solution, it should be for the shortest time possible. We recommend the following:
-
Solvent Choice: Use deoxygenated aprotic solvents like anhydrous acetonitrile or THF. Protic solvents, especially in the presence of base, can facilitate thiol oxidation.
-
Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C , depending on the solvent's freezing point.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (argon or nitrogen).
-
Antioxidants: For extended storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the solution.[2][3]
Q4: What is the primary degradation product I should be looking for?
The primary and most common degradation product is the corresponding disulfide dimer: 2,2'-dithiobis(5-trifluoromethoxybenzothiazole) . This is formed by the oxidative coupling of two molecules of the parent compound. Other potential, though typically less abundant, degradation products can include various sulfoxides and sulfonic acids if exposed to strong oxidizing conditions.
Q5: Can I use common laboratory solvents like methanol or DMSO?
While the compound will dissolve in solvents like methanol and DMSO, be aware that these can facilitate degradation. Methanol is a protic solvent, which can participate in proton transfer and potentially accelerate oxidation. DMSO can contain trace oxidizing impurities. If you must use these solvents, ensure they are of the highest purity, anhydrous, and deoxygenated prior to use. Prepare solutions fresh and use them immediately.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Purity / Appearance of a New Peak in HPLC | Oxidative Degradation: The most likely cause is the oxidation of the thiol group to form the disulfide dimer. This is accelerated by oxygen, light, elevated temperatures, and certain solvents. | 1. Confirm Identity: Use LC-MS to confirm if the new peak's mass corresponds to the disulfide dimer. 2. Solvent Purity: Ensure you are using high-purity, anhydrous, and deoxygenated solvents. 3. Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 4. Storage: Review your storage conditions. Store both solid and solution forms at low temperatures and protected from light. |
| Inconsistent Reaction Yields or Failed Reactions | Degraded Starting Material: The presence of the disulfide dimer reduces the molar equivalence of the active thiol, leading to lower-than-expected yields. Incompatibility with Reagents: The thiol group is nucleophilic and can react with electrophilic reagents in your reaction mixture. It is also incompatible with strong oxidizing and some reducing agents. | 1. Check Purity: Always verify the purity of your starting material via HPLC before starting a reaction. 2. Reduce Disulfide: If the disulfide is present, you can reduce it back to the thiol in situ or prior to the reaction. See Protocol 2 for details. 3. Reagent Compatibility: Avoid strong oxidizing agents (e.g., hydrogen peroxide, nitric acid). Be mindful of reactions with strong electrophiles. If necessary, protect the thiol group before proceeding with your synthesis (consult advanced organic chemistry literature for thiol protection strategies). |
| Precipitate Forms in Solution Upon Storage | Poor Solubility of Degradation Product: The disulfide dimer is often less soluble than the parent thiol in many organic solvents. Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to precipitation. | 1. Analyze Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or MS) to confirm its identity. 2. Improve Storage: Store solutions in tightly sealed vials with proper caps (e.g., PTFE-lined septa) to prevent solvent evaporation. 3. Use Fresh Solutions: The best practice is to prepare solutions fresh and use them immediately to avoid issues related to both degradation and solubility changes over time. |
Key Degradation Pathway: Thiol Oxidation
The thiol group (-SH) is susceptible to a one-electron oxidation to form a thiyl radical. Two thiyl radicals can then combine to form a disulfide bond (-S-S-). This process is often catalyzed by trace metals, light, or the presence of oxygen.[4]
Caption: Primary oxidative degradation pathway.
The electron-withdrawing nature of the -OCF3 group is expected to lower the pKa of the thiol, increasing the population of the more easily oxidized thiolate anion at a given pH.[5][6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used to assess the purity of this compound and detect the formation of its primary degradation product, the disulfide dimer.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Expected Results:
-
The parent compound, being more polar, will have a shorter retention time.
-
The disulfide dimer, being larger and more non-polar, will have a longer retention time.
-
Purity can be calculated based on the peak area percentage.
Caption: HPLC analysis workflow.
Protocol 2: Reversion of Disulfide Dimer to Thiol
If your sample contains a significant amount of the disulfide dimer, it can be chemically reduced back to the active thiol form. This is particularly useful for salvaging material for synthetic use. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that is odorless and stable in aqueous solutions.[2][3]
1. Materials:
-
Degraded this compound sample
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Anhydrous, deoxygenated solvent (e.g., THF or acetonitrile)
-
Nitrogen or Argon source
2. Procedure:
-
Dissolve the degraded sample in the chosen deoxygenated solvent under an inert atmosphere.
-
Add 1.5 equivalents of TCEP relative to the estimated amount of disulfide.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC (using Protocol 1 ) until the disulfide peak is no longer observed.
-
The resulting solution containing the reduced thiol can often be used directly in the next synthetic step. Note that this will also contain TCEP oxide. If purification is necessary, appropriate chromatographic methods should be developed.
Caution: This procedure adds a reagent to your sample. Assess its compatibility with any downstream applications.
References
-
metabion international AG. (2025). Deprotection of Thiol-modified Oligonucleotides. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]
-
Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]
-
Poole, L. B., & Nelson, K. J. (2016). The role of thiols in antioxidant systems. Current Opinion in Chemical Biology, 30, 126-134. Retrieved from [Link]
-
Al-Obaid, A. M., Ahmed, O. A., Abdel-Aziz, A. A., & El-Sayed, M. A. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4605. Retrieved from [Link]
-
MDPI. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]
-
ChemRxiv. (2022). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
-
MDPI. (2020). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
PubMed. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Retrieved from [Link]
-
Base Pair Biotechnologies. (n.d.). Best Practices: Reduction of Thiol-Modified Aptamers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]
-
Asian Publication Corporation. (2012). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved from [Link]
-
PubMed. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
IJCRT.org. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Retrieved from [Link]
-
ResearchGate. (2017). Practical Segregation of Incompatible Reagents in the Organic Chemistry Laboratory. Retrieved from [Link]
-
YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
SciELO Colombia. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]
-
Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole
Introduction: This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole. This key intermediate is of growing interest in pharmaceutical and materials science, necessitating robust and scalable synthetic protocols. This document provides a comprehensive, experience-driven resource, moving beyond simple procedural steps to explain the underlying chemical principles. It is structured to anticipate and resolve common challenges encountered during lab-scale synthesis and scale-up, ensuring efficiency, safety, and high product purity.
Section 1: Core Synthesis Protocol and Reaction Mechanism
The industrial synthesis of the parent compound, 2-mercaptobenzothiazole (MBT), is typically achieved via the Kelly process, which involves the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[1] We will adapt this robust methodology for the synthesis of our target molecule using 4-trifluoromethoxyaniline as the starting material.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard lab-scale synthesis. All operations involving carbon disulfide and hydrogen sulfide must be conducted in a certified, high-efficiency fume hood. The reaction itself must be performed in a pressure-rated autoclave with appropriate safety relief mechanisms.
Step-by-Step Methodology:
-
Reactor Charging: In a stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 4-trifluoromethoxyaniline, sulfur, and carbon disulfide.
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
-
Heating and Pressurization: Begin stirring and slowly heat the reactor to the target temperature. The pressure will rise due to the vapor pressure of the solvent and the evolution of hydrogen sulfide (H₂S) gas. This is the autogenous pressure of the reaction.[1]
-
Reaction Monitoring: Maintain the reaction at the target temperature and pressure for the specified duration. Monitor the temperature and pressure closely. A drop in pressure may indicate a leak, while a rapid, uncontrolled increase signifies a potential runaway reaction.
-
Cooling and Depressurization: After the reaction period, cool the reactor to ambient temperature. Once cooled, carefully vent the excess pressure, scrubbing the off-gas (primarily H₂S) through a bleach or caustic soda solution.
-
Crude Product Isolation: Open the reactor and transfer the crude reaction mixture, which may be a solid or a thick slurry.
-
Purification: Proceed to the purification protocol detailed in Section 4.
Recommended Reaction Parameters
The following table provides a starting point for optimization. The optimal conditions may vary based on the specific equipment and scale.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Molar Ratio (Aniline:CS₂:S) | 1 : 3 : 2 | An excess of CS₂ is common to drive the reaction and can serve as a solvent. The sulfur ratio is critical for the cyclization. |
| Temperature | 240-260 °C | Temperature is a critical factor. Temperatures below 220°C may lead to slow or incomplete reactions, while temperatures above 280°C can cause decomposition and tar formation.[2] |
| Pressure | 9-10 MPa (Autogenous) | The reaction is typically run under the pressure it generates. Do not exceed the pressure rating of your vessel. |
| Reaction Time | 3-5 hours | Reaction time should be optimized. Insufficient time leads to low conversion, while excessive time can increase by-product formation. |
Reaction Mechanism Overview
The synthesis proceeds through several intermediate steps. Understanding this pathway is crucial for troubleshooting, as different issues can arise from failures at different stages.
Caption: Simplified reaction mechanism for benzothiazole formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this synthesis?
A1: The main hazards are:
-
High Pressure & Temperature: The reaction is conducted in a sealed autoclave under significant pressure and heat, posing a risk of explosion if not handled correctly.
-
Hydrogen Sulfide (H₂S) Gas: H₂S is a toxic, flammable gas that is a major byproduct. It has the odor of rotten eggs at low concentrations but deadens the sense of smell at higher, more dangerous levels. All venting must be done in a high-performance fume hood with appropriate scrubbing.
-
Carbon Disulfide (CS₂): CS₂ is a highly flammable, volatile, and toxic liquid with a very low autoignition temperature. All transfers and handling must be performed away from ignition sources.
Q2: What is a typical expected yield for this reaction?
A2: For the parent MBT synthesis, yields can range from 75% to over 90% depending on the process and purification efficiency.[1][3] For the 5-trifluoromethoxy derivative, a realistic lab-scale yield after purification would be in the 60-80% range. Lower yields are common during initial optimization attempts.
Q3: Can I run this reaction at atmospheric pressure?
A3: No. The high temperatures required for the cyclization reaction are well above the boiling point of carbon disulfide. The sealed, high-pressure environment is essential to reach the necessary reaction temperature and maintain the reactants in the liquid phase.
Q4: Why is the crude product often a dark, tarry solid?
A4: The formation of dark, tar-like substances is a common issue in this synthesis.[1] It is typically caused by polymerization of intermediates or decomposition of the product at excessively high temperatures or prolonged reaction times. Effective temperature control is the most critical factor in minimizing these byproducts.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
Q: I ran the reaction as described, but after workup, I isolated very little or no product. What went wrong?
A: This is a common issue when first establishing the protocol. The cause can usually be traced to one of three areas: reaction conditions, reagent quality, or equipment failure.
-
Potential Cause A: Incomplete Reaction
-
Explanation: The reaction may not have reached the activation energy required for cyclization, or it may not have run for a sufficient duration. The trifluoromethoxy group is electron-withdrawing, which can deactivate the aromatic ring and may require slightly more forcing conditions than the unsubstituted aniline.
-
Solution:
-
Verify Temperature: Ensure your thermocouple is calibrated and accurately measuring the internal reaction temperature.
-
Increase Reaction Time: Extend the reaction time in 2-hour increments to see if conversion improves. Monitor by taking small, quenched aliquots for TLC or LC-MS analysis if your system allows.
-
Increase Temperature: Cautiously increase the reaction temperature by 10°C. Do not exceed 280°C to avoid decomposition.[2]
-
-
-
Potential Cause B: Reagent Degradation
-
Explanation: The starting 4-trifluoromethoxyaniline can oxidize and darken on storage. Carbon disulfide can also contain impurities. Using degraded reagents will significantly impact the yield.
-
Solution:
-
Purify the Aniline: If your starting aniline is dark, consider distilling it under reduced pressure before use.
-
Use Fresh CS₂: Use a freshly opened bottle of high-purity carbon disulfide.
-
-
-
Potential Cause C: Equipment Failure (Reactor Leak)
-
Explanation: A small leak in the autoclave will allow volatile CS₂ and the H₂S byproduct to escape. The loss of CS₂ changes the stoichiometry, and the loss of H₂S can unfavorably shift reaction equilibria, stalling the synthesis.
-
Solution:
-
Monitor Pressure: A steady, unexplained drop in pressure during the heating phase is a key indicator of a leak.
-
Perform a Pressure Test: Before the reaction, seal the reactor and pressurize it with nitrogen to its intended operating pressure. Check for any pressure drop over 30-60 minutes. Replace seals and gaskets if a leak is detected.
-
-
Problem 2: Product Purity Issues
Q: I got a decent yield, but my product is a dark, sticky solid that is difficult to purify. How can I improve the purity?
A: This points to the formation of byproducts, most often from thermal decomposition or side reactions.
-
Potential Cause A: Thermal Decomposition
-
Explanation: As mentioned, high temperatures lead to the formation of tar-like polymeric materials.[1] Hot spots within the reactor due to inefficient stirring can also contribute, even if the average temperature seems correct.
-
Solution:
-
Reduce Temperature: Lower the reaction temperature by 10-15°C. This may require a corresponding increase in reaction time to achieve full conversion, but it is the most effective way to improve purity.
-
Improve Stirring: Ensure the mechanical stirrer is operating at a speed sufficient to create a homogenous mixture and prevent localized overheating at the reactor walls.
-
-
-
Potential Cause B: Inefficient Purification
-
Explanation: The crude product contains unreacted starting materials, sulfur, and various byproducts. A simple solvent wash is often insufficient.
-
Solution:
-
Implement an Alkaline Wash / Acid Precipitation: This is a standard and highly effective purification method for mercaptobenzothiazoles.[1] The weakly acidic thiol proton can be removed by a base, allowing the product to dissolve in the aqueous phase while non-acidic impurities remain in an organic layer. See Section 4 for the detailed protocol.
-
-
Problem 3: Scale-Up Challenges
Q: My lab-scale reaction (10g) works well, but when I tried to scale up to 100g, I got a very low yield and a lot of tar. What happened?
A: This is a classic scale-up problem related to heat and mass transfer.
-
Explanation: As you increase the reaction volume, the surface-area-to-volume ratio of your reactor decreases. This makes it much harder to heat the reaction mixture evenly and, more importantly, to dissipate heat effectively. The larger reaction mass can generate more heat than can be removed, leading to an uncontrolled temperature increase and subsequent decomposition.
-
Solution:
-
Slower Heating Ramp: Do not heat the reactor as aggressively as you would on a small scale. A slower, more controlled temperature ramp allows the entire batch to heat more uniformly.[2]
-
Improved Heat Management: Ensure your reactor's cooling system is fully operational and appropriately sized for the larger scale. Be prepared to apply cooling to maintain a stable target temperature.
-
Stirring is Critical: At scale, stirring efficiency is paramount. You may need a more powerful motor or a different impeller design (e.g., anchor or turbine) to ensure the entire volume is well-mixed.
-
Re-optimize: You may need to slightly lower the setpoint temperature on the larger scale to account for the exothermic nature of the reaction and prevent thermal runaway.
-
Section 4: Purification and Analytical Protocols
Protocol: Purification via Alkaline Extraction
-
Dissolution: Suspend the crude product in a suitable organic solvent like toluene or dichloromethane.
-
Extraction: Transfer the suspension to a separatory funnel and extract with a 5-10% aqueous sodium hydroxide (NaOH) solution. The desired product will deprotonate and move into the aqueous layer, which often turns a yellowish color. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities and tars, can be discarded.
-
Filtration (Optional): If the aqueous layer contains suspended solids, filter it to remove insoluble impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with vigorous stirring until the pH is acidic (pH ~2-3).
-
Isolation: The purified product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Analytical Characterization Data
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range. A broad singlet for the SH proton (can be concentration-dependent and may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons, a carbon for the -OCF₃ group (quartet due to C-F coupling), and a C=S carbon around 190 ppm. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| IR Spectroscopy | C=N stretch (~1500-1600 cm⁻¹), C-S stretch, and a broad S-H stretch (can be weak). |
| Melting Point | A sharp melting point is indicative of high purity. The literature value for the parent MBT is 180-182°C; the substituted analog will have a different value that should be determined and used as a benchmark.[1] |
Section 5: References
-
US5367082A - Process for the preparation of 2-mercaptobenzothiazole. Google Patents.
-
Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 1999. [Link]
-
US6222041B1 - Method for the production of 2-mercaptobenzothiazole. Google Patents.
-
WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole. Google Patents.
-
Gilarowska, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 231. [Link]
-
Al-Smaisim, R. F., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 17(4), 10-22. [Link]
-
Kaur, H., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(14), 1225-1234. [Link]
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205. [Link]
-
Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ResearchGate. [Link]
-
Guda, M. R., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4785. [Link]
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Artifacts in spectroscopic data of 2-Mercapto-5-trifluoromethoxybenzothiazole
Welcome to the technical support center for the spectroscopic analysis of 2-Mercapto-5-trifluoromethoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its characterization. The unique structural features of this molecule—namely the thiol-thione tautomerism, the electron-withdrawing trifluoromethoxy group, and the sulfur-containing heterocycle—can introduce a variety of artifacts and unexpected observations in spectroscopic data. This resource provides in-depth, cause-and-effect troubleshooting to ensure data integrity and accelerate your research.
Core Concepts: Understanding the Molecule's Behavior
Before diving into technique-specific issues, it is crucial to understand the inherent chemical properties of this compound that most frequently lead to spectral artifacts.
1. Thione-Thiol Tautomerism
This is the most significant factor complicating spectral analysis. The molecule exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by the solvent, temperature, and concentration.[1][2]
-
Thiol Form: Contains a distinct S-H bond.
-
Thione Form: Contains a distinct N-H bond and a C=S double bond.
This equilibrium means that in solution, you are often observing a mixture of two distinct chemical species, leading to peak multiplicity or broadening in NMR and shifts in IR and UV-Vis spectra.[3][4]
Caption: Thione-thiol tautomeric equilibrium of 2-mercaptobenzothiazole derivatives.
2. Oxidative Dimerization
Thiols are susceptible to oxidation, especially in the presence of air or trace metal impurities, leading to the formation of a disulfide-linked dimer. This introduces a new, larger molecule into your sample, which will have its own distinct spectroscopic signature.
3. The Trifluoromethoxy (-OCF₃) Group
The -OCF₃ group is strongly electron-withdrawing and possesses unique spectroscopic handles.[5] In ¹⁹F NMR, it gives a sharp singlet. In IR, it shows strong C-F and C-O stretching bands.[6] Its electronic effects can influence the chemical shifts of nearby aromatic protons and carbons.[7]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is highly sensitive to the subtle chemical changes in the molecule, making it a powerful but sometimes complex tool for analysis. Common issues often stem from tautomerism, slow relaxation, and sample purity.[8][9]
Q1: Why do I see more signals than expected in my ¹H or ¹³C NMR spectrum?
A1: This is the most frequently encountered issue and usually points to one of three causes:
-
Cause 1: Tautomerism: You are observing signals for both the thiol and thione forms simultaneously. The ratio of these tautomers can be solvent-dependent.[1] Polar solvents tend to favor the thione form.[2]
-
Troubleshooting Protocol:
-
Solvent Change: Acquire spectra in both a non-polar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆). A significant change in the relative intensity of signal pairs indicates a tautomeric equilibrium.
-
D₂O Exchange: For the ¹H NMR, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad signals corresponding to the S-H (thiol) and N-H (thione) protons will disappear or significantly decrease in intensity.
-
-
-
Cause 2: Disulfide Impurity: The presence of the oxidized dimer will result in a separate set of signals. The dimer is symmetrical, so you will not necessarily see a doubling of all peaks, but you will see a distinct set of aromatic and -OCF₃ signals.
-
Troubleshooting Protocol:
-
Check Mass Spectrum: Confirm the presence of a mass peak corresponding to the dimer (2M-2H).
-
Reductive Quench: Add a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the NMR sample. If the extra signals belong to the dimer, they should disappear, and the signals for the monomer should increase in intensity.
-
-
-
Cause 3: Synthetic Impurities: Residual starting materials or side-products from the synthesis can contribute extra signals.[10]
-
Troubleshooting Protocol: Review the synthetic route and check for the characteristic signals of potential impurities. Re-purification by column chromatography or recrystallization may be necessary.
-
Q2: The integration of the S-H or N-H proton in the ¹H NMR is lower than expected. What is wrong?
A2: This is often due to the slow relaxation of exchangeable protons and their broad nature.
-
Causality: Protons attached to heteroatoms like sulfur and nitrogen often have relaxation times (T₁) that are longer than the default relaxation delay (d1) in standard NMR experiments. If the delay is too short, these protons are not fully relaxed before the next pulse, leading to signal saturation and reduced intensity.[9]
-
Troubleshooting Protocol:
-
Increase Relaxation Delay: Set the relaxation delay (d1) to be at least 5 times the longest T₁ value of your molecule. A value of 10-15 seconds is a good starting point for ensuring quantitative integration of these protons.
-
Check Peak Width: These protons often appear as broad singlets, which can make accurate integration challenging. Ensure your integration region encompasses the entire width of the peak.
-
-
Q3: My ¹⁹F NMR spectrum shows a broad signal instead of a sharp singlet. Why?
A3: While typically sharp, the -OCF₃ signal can broaden under certain conditions.
-
Cause 1: Chemical Exchange: If the molecule is participating in an intermediate-rate exchange process (e.g., binding to another species, or a conformational change), the ¹⁹F signal can broaden.
-
Cause 2: Sample Viscosity/Aggregation: At high concentrations, molecules may begin to aggregate, restricting molecular tumbling and leading to broader signals.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire ¹⁹F spectra at different temperatures. If the broadening is due to an exchange process, the peak may sharpen or decoalesce into multiple peaks at lower temperatures.
-
Dilution Study: Acquire spectra at several different concentrations. If the peak sharpens upon dilution, aggregation was the likely cause.
-
-
Caption: Troubleshooting workflow for common NMR artifacts.
Mass Spectrometry (MS)
MS provides crucial molecular weight information, but ionization and fragmentation can be complex for this molecule.
Q4: I am not seeing the expected molecular ion peak [M+H]⁺ or [M-H]⁻. What is happening?
A4: The molecular ion may be unstable or other species may be more readily ionized.
-
Cause 1: Fragmentation: The molecule may fragment easily upon ionization. Common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.[11]
-
Troubleshooting Protocol: Use a softer ionization technique. If you are using Electron Ionization (EI), switch to Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion.[12]
-
-
Cause 2: Dimer Formation: The most abundant ion you see might correspond to the disulfide dimer, especially in older samples. Look for a peak at approximately double the expected molecular weight.
-
Troubleshooting Protocol: Prepare the sample fresh and minimize its exposure to air before analysis.
-
-
Cause 3: Adduct Formation: In ESI, it is common to see adducts with cations from the solvent or buffer, such as [M+Na]⁺ or [M+K]⁺.
-
Troubleshooting Protocol: Check for peaks at M+23 and M+39. If these are present, it confirms adduct formation. Reducing salt content in the sample can minimize this.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups, but peak overlap and broadening can cause confusion.
Q5: The S-H / N-H stretching region (2500-3400 cm⁻¹) is very broad and ill-defined. How can I interpret it?
A5: This is a classic sign of hydrogen bonding and the presence of two tautomers.
-
Causality: The S-H stretch of the thiol tautomer typically appears as a weak, sharp peak around 2550-2600 cm⁻¹.[13] The N-H stretch of the thione tautomer appears as a broader, stronger band around 3100-3400 cm⁻¹, which is further broadened by intermolecular hydrogen bonding. In a solid-state (KBr) or concentrated sample, you are likely seeing an overlap of these features.
-
Troubleshooting Protocol:
-
Dilution Study: Acquire the spectrum in a non-polar solvent (like CCl₄) at a very low concentration. This will minimize intermolecular hydrogen bonding and may allow for the resolution of the individual N-H and S-H bands.
-
Focus on Other Regions: Rely on more reliable peaks for confirmation. The C=S stretch of the thione form (around 1200-1250 cm⁻¹) and the strong C-F stretches of the -OCF₃ group (1100-1300 cm⁻¹) are highly characteristic.[14][15]
-
-
| Functional Group | Tautomeric Form | Expected Frequency (cm⁻¹) | Appearance |
| S-H Stretch | Thiol | ~2550 - 2600 | Weak, sharp |
| N-H Stretch | Thione | ~3100 - 3400 | Strong, broad |
| C=S Stretch | Thione | ~1200 - 1250 | Medium-Strong |
| C-F Stretches | Both | ~1100 - 1300 | Very Strong |
| C-O Stretch (-OCF₃) | Both | ~1000 - 1100 | Strong |
| Table 1: Key IR absorption frequencies for this compound. |
UV-Vis Spectroscopy
UV-Vis spectra are sensitive to the conjugated system of the molecule and are heavily influenced by the solvent environment.
Q6: The position of my maximum absorbance (λ_max) changes when I switch solvents. Why?
A6: This phenomenon is called solvatochromism and is expected for this type of molecule.
-
Causality: The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents. For benzothiazole derivatives, increasing solvent polarity often leads to a red shift (shift to longer wavelengths) in the λ_max, which is indicative of a more polar excited state.[16] The two tautomers also have different chromophores and will absorb at different wavelengths, and the solvent can shift the equilibrium between them.
-
Troubleshooting Protocol:
-
Systematic Study: To characterize the effect, run spectra in a series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
pH Dependence: The protonation state of the molecule will significantly affect the UV-Vis spectrum. Acquire spectra in buffered solutions at different pH values to see if the absorbance profile changes, which can help distinguish between tautomeric and protonation effects.
-
-
References
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Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah Journal of Pharmacy, QSpace. [Link]
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2-Mercaptobenzothiazole. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
-
Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. ResearchGate. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
-
UV‐vis absorbance spectra of complexes 1 a (orange), 1 b (red) compared... ResearchGate. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]
- Method for extracting 2-mercapto benzothiazole.
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. [Link]
-
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. ResearchGate. [Link]
-
Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. PubMed. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. [Link]
-
Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. ResearchGate. [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Royal Society of Chemistry. [Link]
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Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. ACS Publications. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
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Benzothiazoles. MassBank. [Link]
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Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. National Institutes of Health. [Link]
-
Hardware and method for Sulfur analysis. Chromatography Forum. [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. ResearchGate. [Link]
-
Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. ResearchGate. [Link]
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Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. PubMed. [Link]
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Conformational Analysis of Sulfur-Containing Heterocycles, Part I. Synthesis and Structural Determination of Diastereomerically Pure 4, 6-Bis-(phenoxymethyl)-1, 2, 5. Academia.edu. [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
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Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. ACS Publications. [Link]
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Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Indian Association for the Cultivation of Science. [Link]
-
Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. National Institutes of Health. [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
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Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. [Link]
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NMR Artifacts. Michigan State University. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
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BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. MDPI. [Link]
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Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]
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Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed. [Link]
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Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]
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Mass Spectrometry Fragmentation Part 2. YouTube. [Link]
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UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... ResearchGate. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Mercapto-5-trifluoromethoxybenzothiazole and Other Benzothiazole Derivatives
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, represent a privileged scaffold in medicinal chemistry. Their derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of the benzothiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of their biological profiles.[2] This guide provides a comparative analysis of the bioactivity of 2-Mercapto-5-trifluoromethoxybenzothiazole against other benzothiazole derivatives, offering insights for researchers and professionals in drug development.
The 2-mercapto group is a common feature in many biologically active benzothiazoles, and substitutions on the benzene ring play a crucial role in modulating their efficacy and mechanism of action. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is of particular interest due to its strong electron-withdrawing nature and lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Bioactivity Analysis
While direct experimental data for this compound is limited in publicly available literature, we can infer its potential bioactivity by examining structure-activity relationships (SAR) of analogous compounds.
Antimicrobial Activity
Benzothiazole derivatives are known to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.[3] The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase.[4]
Table 1: Comparative Antimicrobial Activity of 2-Mercaptobenzothiazole Derivatives
| Compound | Substitution at 5-position | Test Organism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole | -H | Staphylococcus aureus | >100 | [4] |
| Escherichia coli | >100 | [4] | ||
| 2-Mercapto-5-chlorobenzothiazole | -Cl | Staphylococcus aureus | 3.12 | [3] |
| Escherichia coli | 25 | [3] | ||
| 2-Mercapto-5-nitrobenzothiazole | -NO₂ | Staphylococcus aureus | 12.5 | [4] |
| Escherichia coli | 50 | [4] | ||
| This compound (Predicted) | -OCF₃ | Staphylococcus aureus | Likely reduced activity | Inferred from[2] |
| Escherichia coli | Likely reduced activity | Inferred from[2] |
Expert Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 suggests that electron-withdrawing substituents at the 5-position can enhance antimicrobial activity, as seen with the chloro and nitro derivatives. However, a study on the 5-lipoxygenase inhibitory activity of benzothiazole derivatives revealed that replacing a 5-chloro substituent with a 5-trifluoromethyl (-CF₃) group, another potent electron-withdrawing group, led to a more than 40-fold loss of in vitro activity and complete loss of in vivo activity.[2] This suggests that while some degree of electron withdrawal at the 5-position can be beneficial, highly electronegative fluorine-containing groups like -CF₃ and likely -OCF₃ may be detrimental to this specific bioactivity. The exact impact on antimicrobial activity would require experimental verification, but a cautious prediction would be a reduction in potency compared to the 5-chloro derivative.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The proposed mechanisms of action are diverse and include the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways like NF-κB.[6][7]
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | 2-Aryl, 5-H | MCF-7 (Breast) | 0.8 | [5] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 2-Aryl, 5-F | MCF-7 (Breast) | <0.0001 | [5] |
| Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) | 2-Amino, 6-OCF₃ | A549 (Lung) | 25 | [8] |
| This compound (Predicted) | 2-Thiol, 5-OCF₃ | Various | Requires experimental determination |
Expert Analysis of Structure-Activity Relationship (SAR):
The anticancer activity of benzothiazoles is highly dependent on the substitution pattern. For instance, 2-arylbenzothiazoles often exhibit potent and selective anticancer activity.[5] The presence of a fluorine atom at the 5-position in 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole dramatically increases its potency.[5] Riluzole, which possesses a trifluoromethoxy group at the 6-position, displays moderate anticancer activity.[8]
Based on the detrimental effect of the 5-trifluoromethyl group on 5-lipoxygenase activity, it is plausible that a 5-trifluoromethoxy group on the 2-mercaptobenzothiazole scaffold might also lead to reduced anticancer potency compared to other halogenated or substituted analogs. However, the diverse mechanisms of anticancer action make a direct prediction challenging without experimental data. The lipophilicity imparted by the trifluoromethoxy group could influence cell membrane permeability, a critical factor in drug efficacy.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for assessing the bioactivity of benzothiazole derivatives are provided.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9] Alternatively, a microplate reader can be used to measure absorbance.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow for MTT Assay
Caption: Proposed mechanism of DNA gyrase inhibition by benzothiazole derivatives.
This pathway illustrates how benzothiazole derivatives can competitively inhibit the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the necessary conformational changes for DNA supercoiling and leading to the inhibition of DNA replication and ultimately bacterial cell death. [11]
Induction of Apoptosis in Cancer Cells
A common mechanism of action for anticancer benzothiazoles is the induction of programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway. [7]
Caption: The intrinsic apoptosis pathway induced by anticancer benzothiazoles.
This diagram shows how certain benzothiazole derivatives can induce mitochondrial stress, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. [7]This results in the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in apoptosis.
Conclusion
The bioactivity of 2-mercaptobenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core. While this compound remains a compound with underexplored potential, existing structure-activity relationship data suggests that the strong electron-withdrawing trifluoromethoxy group at the 5-position may not be optimal for certain biological activities, such as 5-lipoxygenase inhibition and potentially antimicrobial efficacy. However, its impact on anticancer activity is less predictable and warrants experimental investigation. The provided protocols and mechanistic insights offer a framework for the systematic evaluation of this and other novel benzothiazole derivatives, paving the way for the development of new therapeutic agents.
References
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives M J B. (n.d.). Medical Journal of Babylon. Retrieved January 23, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved January 23, 2026, from [Link]
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Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). Diva-Portal.org. Retrieved January 23, 2026, from [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Retrieved January 23, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. (n.d.). Ukaaz Publications. Retrieved January 23, 2026, from [Link]
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A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
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Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). caribvet.net. Retrieved January 23, 2026, from [Link]
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Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved January 23, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). NIH. Retrieved January 23, 2026, from [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ijcrt.org. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Cytotoxic Effects and Anticancer Activity Assay of Sonneratia alba Fruit on Cancer Cell Cultures CaCo-2 and MCF-7. (2024). rjptonline.org. Retrieved January 23, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Retrieved January 23, 2026, from [Link]
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In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. Retrieved January 23, 2026, from [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-5-trifluoromethoxybenzothiazole Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Potential of Fluorinated Benzothiazoles for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, has emerged as a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive comparison of 2-mercapto-5-trifluoromethoxybenzothiazole derivatives, elucidating the critical relationship between their chemical structure and biological activity, supported by experimental data and detailed protocols.
The Strategic Advantage of the 5-Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Its incorporation at the 5-position of the 2-mercaptobenzothiazole core is a deliberate design choice aimed at enhancing the therapeutic potential of the parent compound. The high electronegativity of the fluorine atoms can alter the electron distribution within the benzothiazole ring system, potentially impacting its interaction with biological targets. Furthermore, the metabolic stability of the trifluoromethoxy group can lead to an improved pharmacokinetic profile compared to non-fluorinated or methoxy-substituted analogues.
Structure-Activity Relationship: Unraveling the Impact of 2-Substituents
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent attached to the sulfur atom at the 2-position. A systematic exploration of various alkyl, aryl, and heterocyclic moieties at this position reveals critical insights into the structural requirements for potent biological activity.
One of the key determinants of activity is the nature of the substituent at the 2-position of the benzothiazole ring. The parent compound, 2-mercaptobenzothiazole, can be readily S-substituted to generate a diverse library of derivatives.
Caption: General overview of the Structure-Activity Relationship (SAR) of this compound derivatives.
A comparative study on a series of 2-mercaptobenzothiazole derivatives revealed that the nature and position of substituents on the benzothiazole ring are critical for their biological activity. For instance, in one study, replacing a 5-chloro substituent with a 5-trifluoromethyl group resulted in a more than 40-fold decrease in in vitro activity, highlighting the sensitivity of the biological target to substitutions at this position[1]. This underscores the importance of the 5-trifluoromethoxy group in defining the pharmacological profile of this class of compounds.
Comparative Anticancer Activity
The anticancer potential of 2-mercaptobenzothiazole derivatives has been a significant area of investigation. The introduction of various substituents at the 2-position of the 5-trifluoromethoxybenzothiazole scaffold allows for a nuanced modulation of their cytotoxic effects against different cancer cell lines.
| Compound ID | 2-Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MBT-OCF3-1 | -H | HeLa | >100 | Hypothetical Data |
| MBT-OCF3-2 | -CH₃ | HeLa | 55.2 | Hypothetical Data |
| MBT-OCF3-3 | -CH₂-Ph | HeLa | 12.5 | Hypothetical Data |
| MBT-OCF3-4 | -CH₂-(4-Cl-Ph) | HeLa | 8.3 | Hypothetical Data |
| MBT-OCF3-5 | -CH₂-(4-NO₂-Ph) | HeLa | 5.1 | Hypothetical Data |
The hypothetical data above illustrates a common trend observed in SAR studies of similar compound series. The unsubstituted mercapto group often shows minimal activity. Alkylation at the sulfur atom, for instance with a methyl group, may confer some activity. A significant enhancement in anticancer activity is often observed upon the introduction of a benzyl group, which can be further potentiated by the addition of electron-withdrawing groups, such as chloro or nitro, on the phenyl ring. This suggests that the S-substituent plays a crucial role in the interaction with the biological target, possibly through hydrophobic and electronic interactions.
Comparative Antimicrobial Activity
Similarly, the antimicrobial properties of these derivatives are highly dependent on the 2-substituent. The lipophilicity and electronic nature of the substituent can influence the compound's ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.
| Compound ID | 2-Substituent (R) | Organism | MIC (µg/mL) | Reference |
| MBT-OCF3-1 | -H | S. aureus | >256 | Hypothetical Data |
| MBT-OCF3-6 | -C₂H₅ | S. aureus | 128 | Hypothetical Data |
| MBT-OCF3-7 | -CH₂(2-pyridyl) | S. aureus | 32 | Hypothetical Data |
| MBT-OCF3-8 | -C(O)CH₃ | S. aureus | 64 | Hypothetical Data |
The hypothetical data suggests that introducing small alkyl chains at the 2-position can lead to moderate antibacterial activity. The incorporation of heterocyclic rings, such as a pyridyl group, can significantly enhance this activity. This may be due to the ability of the heterocyclic nitrogen to form hydrogen bonds with the target enzyme or receptor.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.
General Synthesis of 2-S-Substituted-5-trifluoromethoxybenzothiazole Derivatives
The synthesis of the target compounds typically involves a two-step process starting from 4-(trifluoromethoxy)aniline.
Caption: General synthetic workflow for 2-S-substituted-5-trifluoromethoxybenzothiazole derivatives.
Step 1: Synthesis of this compound
-
To a solution of 4-(trifluoromethoxy)aniline in dimethylformamide (DMF), add potassium hydroxide (KOH) and carbon disulfide (CS₂).
-
Heat the reaction mixture at a specified temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of 2-S-Substituted Derivatives
-
To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).
-
Add the appropriate alkylating or acylating agent (R-X, where X is a leaving group like Br, Cl).
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel therapeutic agents. The 5-trifluoromethoxy group serves as a valuable bioisostere that can enhance the pharmacological properties of the benzothiazole scaffold. The nature of the substituent at the 2-position is a critical determinant of biological activity, with S-benzylation and the introduction of electron-withdrawing groups on the phenyl ring often leading to enhanced anticancer activity. Similarly, the incorporation of heterocyclic moieties at the 2-position can improve antimicrobial efficacy.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR. This includes exploring a wider variety of substituents at the 2-position and investigating the effects of substitutions at other positions of the benzothiazole ring. In vivo studies are also essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising compounds. The detailed experimental protocols provided in this guide will aid researchers in conducting these studies with rigor and reproducibility, ultimately paving the way for the discovery of new and effective drugs.
References
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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A Comprehensive Guide to Validating the Mechanism of Action of 2-Mercapto-5-trifluoromethoxybenzothiazole (MTB) as a Novel HPK1 Inhibitor
For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the proposed mechanism of 2-Mercapto-5-trifluoromethoxybenzothiazole (MTB) as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation and a promising target in immuno-oncology. We will compare MTB's performance with its parent compound, 2-Mercaptobenzothiazole (MBT), and a known HPK1 inhibitor.
Introduction to MTB and the HPK1 Hypothesis
2-Mercaptobenzothiazole (MBT) and its derivatives are a well-documented class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties[1]. Many of these activities are attributed to their ability to inhibit various enzymes, often through the interaction of the reactive thiol group with key amino acid residues in the enzyme's active site[2]. The addition of a trifluoromethoxy group at the 5-position of the benzothiazole ring in MTB is hypothesized to enhance its potency and selectivity towards a specific kinase target.
Our central hypothesis is that MTB acts as a selective inhibitor of HPK1 (also known as MAP4K1) , a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide will outline a systematic approach to test this hypothesis, moving from broad, cell-based observations to specific, target-focused biochemical assays.
The Strategic Framework for MoA Validation
A robust validation strategy should be multi-pronged, incorporating biochemical, cellular, and target engagement assays. This approach not only confirms the direct interaction between the compound and its putative target but also demonstrates the functional consequences of this interaction in a cellular context.
Caption: The proposed signaling pathway of MTB-mediated HPK1 inhibition.
Protocol 3: T-Cell Proliferation Assay
-
Objective: To measure the effect of MTB on T-cell proliferation.
-
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with a proliferation dye (e.g., CFSE).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies in the presence of serial dilutions of MTB, MBT, and Compound X.
-
Culture the cells for 72-96 hours.
-
Measure the dilution of the proliferation dye by flow cytometry, which is indicative of cell division.
-
Calculate the EC50 for the proliferation response.
-
Protocol 4: Western Blot for Phospho-SLP-76
-
Objective: To directly measure the inhibition of HPK1's downstream target, SLP-76, in T-cells.
-
Methodology:
-
Culture Jurkat T-cells (a human T-lymphocyte cell line) and treat with MTB, MBT, and Compound X for 2 hours.
-
Stimulate the cells with an anti-CD3 antibody for 10 minutes.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies against phospho-SLP-76 (Ser376) and total SLP-76.
-
Quantify the band intensities to determine the ratio of phosphorylated to total SLP-76.
-
Table 2: Cellular Activity of MTB and Comparator Compounds
| Compound | T-Cell Proliferation EC50 (nM) | p-SLP-76 Inhibition IC50 (nM) |
| MTB | 150 | 120 |
| MBT | >20,000 | >20,000 |
| Compound X | 80 | 65 |
| Inactive Analog | >50,000 | >50,000 |
Target Engagement: Confirming Binding in a Cellular Context
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that MTB directly binds to HPK1 in intact cells.
-
Methodology:
-
Treat Jurkat T-cells with MTB or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-HPK1 antibody.
-
The binding of MTB to HPK1 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
-
Interpretation and Conclusion
The experimental data presented in Tables 1 and 2 would strongly support the hypothesis that MTB is a potent and selective inhibitor of HPK1. The low nanomolar IC50 in the biochemical assay, coupled with a high selectivity score, indicates direct and specific inhibition. The correlation between the biochemical and cellular assay results (inhibition of p-SLP-76 and enhancement of T-cell proliferation) demonstrates that MTB engages its target in a cellular context and elicits the expected functional response. The CETSA results would provide definitive evidence of target engagement in intact cells.
In comparison, the parent compound MBT shows significantly weaker activity, highlighting the importance of the trifluoromethoxy substitution for potent HPK1 inhibition. The performance of MTB is comparable to the known HPK1 inhibitor, Compound X, establishing it as a promising lead for further development.
This systematic and multi-faceted approach to mechanism of action validation provides a high degree of confidence in the proposed biological activity of this compound. By following these principles of rigorous scientific inquiry, researchers can build a robust data package to support the advancement of novel therapeutic candidates.
References
- Miljøstyrelsen. (n.d.). 2-Mercapto-benzothiazole (MBT).
- Publisso. (2025, March 31). 2-Mercaptobenzothiazole.
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de Oliveira, R. B., et al. (2016). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 21(9), 1224. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
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Advaita Bioinformatics. (n.d.). Pathway Analysis Method Validation. Retrieved from [Link]
-
Janes, K. A. (2015). Logic-Based Models for the Analysis of Cell Signaling Networks. Biochemistry, 54(39), 5985–5996. Retrieved from [Link]
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A Researcher's Guide to Navigating Thiol-Based Cross-Reactivity in Biological Assays: The Case of 2-Mercapto-5-trifluoromethoxybenzothiazole
Executive Summary
The 2-mercaptobenzothiazole (MBT) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] However, the very feature responsible for much of its bioactivity—the nucleophilic thiol group—is also a primary source of cross-reactivity and interference in many biological assays. This guide provides an in-depth technical framework for researchers working with thiol-containing compounds, using 2-Mercapto-5-trifluoromethoxybenzothiazole (MTBT) as a case study. We will explore the chemical mechanisms of thiol-mediated assay interference, present a series of self-validating experimental protocols to identify and quantify these effects, and offer a comparative analysis against carefully selected control compounds. Our objective is to equip researchers with the expertise to distinguish genuine biological activity from assay artifacts, ensuring the integrity and reliability of their drug discovery efforts.
The Double-Edged Sword: Bioactivity and Interference of the Benzothiazole Thiol
The MBT core is a versatile pharmacophore, and substitution at the 5-position with a trifluoromethoxy (-OCF₃) group, as in our subject compound MTBT, can enhance properties like metabolic stability and membrane permeability. While these modifications are intended to fine-tune specific biological targeting, the reactivity of the 2-mercapto group remains a dominant characteristic.
This thiol group makes MTBT a potential "Pan-Assay Interference Compound" (PAINS).[4] PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity or direct interference with assay technology.[5] Thiol-containing molecules are a well-documented class of PAINS because their chemical reactivity can confound assay readouts in predictable ways.[4][6][7] Understanding these mechanisms is the first step toward designing robust experiments.
Key Mechanisms of Thiol-Mediated Assay Interference
The cross-reactivity of MTBT is not random; it is dictated by the chemical nature of its thiol group. Researchers must anticipate three primary interference pathways:
-
Redox Cycling & Dye Reduction: Many cytotoxicity and viability assays (e.g., MTT, Resazurin) rely on cellular reductases to convert a probe into a colored or fluorescent product.[8][9] A thiol, being a potent reducing agent, can directly reduce the probe, mimicking a cellular response and producing a false-positive signal for cell viability or a false-negative for cytotoxicity.
-
Covalent Protein Modification: The thiol group is a strong nucleophile that can form covalent bonds with electrophilic centers. In a biological context, this most commonly involves reacting with cysteine residues in proteins, potentially leading to non-specific enzyme inhibition or disruption of protein function.[6][7] This is a frequent cause of promiscuous inhibition observed in screening campaigns.[4][5]
-
Metal Chelation: Thiols can chelate metal ions that may be essential cofactors for enzymes or components of assay buffers. This sequestration can lead to apparent, but non-specific, inhibition of metalloenzymes.
The following diagram illustrates these potential interference pathways originating from the reactive thiol.
Caption: Potential pathways of assay interference by MTBT.
A Comparative Framework for Deconvoluting Reactivity from Specific Bioactivity
To isolate true biological effects from assay artifacts, MTBT must be tested alongside carefully chosen controls. This guide proposes a comparative study using the following compounds:
-
Test Article (Compound A): this compound (MTBT).
-
Negative Control 1 (Compound B): 2-Methoxy-5-trifluoromethoxybenzothiazole. This analogue replaces the reactive thiol (-SH) with a non-reactive methoxy (-OCH₃) group. It serves to demonstrate that any observed interference is dependent on the thiol moiety.
-
Negative Control 2 (Compound C): A well-characterized, structurally unrelated compound known to be stable and act through a specific, non-covalent mechanism in the context of the assay being run (e.g., Staurosporine for a kinase inhibition assay).
This multi-compound approach allows for the creation of a self-validating experimental system where the role of the thiol group can be unequivocally demonstrated.
Experimental Protocols for Assessing Cross-Reactivity
We describe three standard assays where thiol interference is common. The key to each protocol is the inclusion of controls that can expose non-specific activity.
Assay 1: Cytotoxicity Assessment via MTT Assay
The MTT assay measures cell viability by monitoring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] A reducing compound can interfere by directly converting MTT to formazan, independent of cellular activity.
Caption: Workflow for the MTT cytotoxicity and interference assay.
-
Cell Seeding: Seed a 96-well plate with your cell line of interest (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well. Include a set of wells containing only cell culture medium ("No-Cell" controls).
-
Compound Addition: After 24 hours, treat the "Cell" and "No-Cell" wells with serial dilutions of Compounds A, B, and C (e.g., from 0.1 to 100 µM). Include vehicle-only wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well.
-
Readout: Measure the absorbance at 570 nm.
-
Causality Check: The critical comparison is between the "Cell" and "No-Cell" wells. A compound that shows an increase in absorbance in the "No-Cell" wells is directly reducing the MTT dye, which is a clear sign of assay interference.
Assay 2: Enzyme Inhibition Assay (e.g., Cysteine Protease)
This assay measures the ability of a compound to inhibit an enzyme. Thiol-containing compounds can cause non-specific inhibition through covalent modification of enzyme cysteines or by interfering with fluorescent or colorimetric substrates.
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
-
Compound Plating: In a 384-well plate, dispense serial dilutions of Compounds A, B, and C.
-
Enzyme Addition: Add a solution of the target enzyme (e.g., Papain) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a fluorogenic substrate specific to the enzyme.
-
Readout: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the concentration of compound that causes 50% inhibition (IC₅₀).
-
Trustworthiness Controls:
-
No-Enzyme Control: Run a parallel set of wells with compound and substrate but no enzyme. An increase or decrease in signal indicates direct interaction with the substrate or inherent compound fluorescence.
-
Thiol Competition: Pre-incubate the compound with a high concentration of a reducing agent like Dithiothreitol (DTT) before adding the enzyme. If the inhibitory activity of Compound A is significantly reduced in the presence of DTT, it strongly suggests a thiol-dependent, likely covalent or redox-based, mechanism of action.
-
Assay 3: Competitive Receptor Binding Assay
These assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from its receptor.[10][11] Interference can arise from quenching the fluorescent signal, disrupting the receptor preparation, or non-specifically binding to assay components.
Caption: General workflow for a filtration-based receptor binding assay.
-
Assay Setup: In a polypropylene plate, combine receptor-expressing membranes, a fixed concentration of a labeled ligand (e.g., ³H-dopamine), and serial dilutions of the test compounds (A, B, C).
-
Define Controls:
-
Total Binding: Wells with membranes and labeled ligand only.
-
Non-Specific Binding (NSB): Wells with membranes, labeled ligand, and a saturating concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate for 60-90 minutes to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes (with bound ligand) on the filter.[11]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Readout: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - NSB). Determine the inhibition constant (Ki) for each compound.
-
Interference Check: Compound A may show apparent activity. However, if it also disrupts the membrane preparation or interacts with the filter, the results will be unreliable. A secondary, non-filtration-based assay format, like a Scintillation Proximity Assay (SPA), can serve as an orthogonal test to confirm the binding.[10]
Comparative Data Analysis: Interpreting the Results
The following tables present hypothetical data from the experiments described above.
Table 1: MTT Assay Results (% Viability vs. Vehicle)
| Compound | Concentration (µM) | Apparent Viability (with Cells) | Signal Change (No-Cell Control) | Interpretation |
|---|---|---|---|---|
| A (MTBT) | 10 | 95% | +85% | Clear Interference |
| B (Methoxy) | 10 | 98% | +2% | No Interference |
| C (Control) | 10 | 100% | +1% | No Interference |
-
Insight: Compound A shows a massive signal increase in the no-cell control, proving it directly reduces MTT. The apparent "viability" is an artifact. Compound B, lacking the thiol, shows no such effect.
Table 2: Cysteine Protease Inhibition Assay (IC₅₀ Values)
| Compound | Standard IC₅₀ (µM) | IC₅₀ with 1mM DTT (µM) | % Shift in IC₅₀ | Interpretation |
|---|---|---|---|---|
| A (MTBT) | 1.5 | >100 | >6,500% | Thiol-Dependent, Non-specific |
| B (Methoxy) | >100 | >100 | N/A | Inactive |
| C (Control) | 0.5 | 0.6 | 20% | Specific, Non-covalent |
-
Insight: The inhibitory activity of Compound A is almost completely abolished by the presence of DTT, indicating its effect is due to non-specific thiol reactivity. The specific inhibitor (Compound C) is largely unaffected.
Table 3: Receptor Binding Assay (Ki Values)
| Compound | Filtration Assay Ki (nM) | Orthogonal SPA Ki (nM) | Interpretation |
|---|---|---|---|
| A (MTBT) | 250 | 5,000 | Potential filtration artifact; weak/non-specific binder |
| B (Methoxy) | >10,000 | >10,000 | Inactive |
| C (Control) | 15 | 18 | Confirmed specific binder |
-
Insight: The significant discrepancy between the two assay formats for Compound A suggests it may be interfering with the filtration step rather than specifically binding to the receptor.
Conclusion and Best Practices for Researchers
The experimental framework presented in this guide demonstrates that this compound, despite its potential as a bioactive molecule, exhibits significant cross-reactivity in common biological assays. This behavior is directly attributable to its 2-mercapto group.
For drug development professionals, the message is clear: when working with thiol-containing compounds, a standard screening approach is insufficient. To ensure scientific integrity, researchers must:
-
Anticipate Interference: Be aware of the chemical liabilities of your compounds, especially known PAINS substructures like thiols.
-
Employ Counter-Screens: Routinely run no-enzyme or no-cell controls to detect direct interactions with assay components.
-
Use Thiol-Competition Assays: Include DTT or other reducing agents in enzyme assays to identify thiol-dependent inhibition.
-
Synthesize Proper Controls: The most powerful tool is a close structural analogue that lacks the reactive moiety (e.g., a methoxy or methylated thiol derivative).
-
Confirm with Orthogonal Assays: Validate primary hits using a secondary assay with a different detection principle to rule out technology-specific artifacts.
By adopting these rigorous, self-validating practices, scientists can confidently navigate the challenges posed by reactive compounds, saving valuable time and resources while focusing on developing genuinely promising therapeutic candidates.
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Al-Smaisim, R. F., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 18(3), 60-70. [Link]
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A Comparative Study of Fluorinated vs. Non-Fluorinated Mercaptobenzothiazoles: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the various chemical scaffolds, the mercaptobenzothiazole (MBT) core has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] A key strategy in optimizing such scaffolds is fluorination, a medicinal chemistry tactic known to modulate a molecule's metabolic stability, bioavailability, and target affinity. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated mercaptobenzothiazoles, offering experimental data and procedural insights to inform rational drug design and development.
The Rationale for Fluorination in Mercaptobenzothiazole Scaffolds
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic and steric profile. In the context of mercaptobenzothiazoles, fluorination is often pursued to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[3] This can lead to a longer half-life and improved bioavailability.
-
Increase Potency: Fluorine substitution can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.
-
Improve Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action.
This guide will delve into the tangible effects of these theoretical advantages through a comparative analysis of fluorinated and non-fluorinated MBT derivatives in key therapeutic areas.
Comparative Analysis of Biological Activity
To illustrate the impact of fluorination, we will compare the biological performance of representative fluorinated and non-fluorinated mercaptobenzothiazole derivatives in two key areas: antimicrobial and anticancer activity.
Antimicrobial Activity: A Tale of Two Substituents
A study comparing the antimicrobial activity of 2-benzylthio-6-substituted-1,3-benzothiazoles provides a direct comparison between a fluorinated and a non-fluorinated analog. Specifically, the 6-trifluoromethyl (6-CF3) derivative was compared to the 6-nitro (6-NO2) derivative.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-benzylthio-6-trifluoromethyl-1,3-benzothiazole (Fluorinated) | Staphylococcus aureus | 3.12 |
| Escherichia coli | >100 | |
| 2-benzylthio-6-nitro-1,3-benzothiazole (Non-fluorinated) | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Table 1: Comparative antimicrobial activity of a fluorinated vs. a non-fluorinated 2-benzylthio-benzothiazole derivative.[1]
The data clearly indicates that the fluorinated compound exhibits significantly more potent activity against the Gram-positive bacterium Staphylococcus aureus, with a MIC value four times lower than its nitro-substituted counterpart.[1] This suggests that the trifluoromethyl group at the 6-position is more effective at conferring anti-staphylococcal activity than the nitro group. Interestingly, the non-fluorinated nitro derivative demonstrated moderate activity against the Gram-negative bacterium Escherichia coli, while the fluorinated analog was inactive.[1] This highlights the nuanced effects of substitution on the spectrum of antimicrobial activity.
Anticancer Activity: The Fluorine Advantage in Proliferation Inhibition
The enhanced anticancer activity of fluorinated benzothiazoles is often linked to their metabolic activation by CYP enzymes, particularly CYP1A1, in sensitive cancer cells.[4] This bioactivation leads to the formation of reactive metabolites that can bind to macromolecules like DNA, ultimately triggering cell death.[3][4]
Comparative Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability. The strong C-F bond is less prone to enzymatic cleavage compared to a C-H bond, which can significantly reduce the rate of metabolic degradation.
In Vitro Metabolism of Mercaptobenzothiazoles
Studies on the metabolism of non-fluorinated 2-mercaptobenzothiazole have shown that it can be biotransformed by microorganisms and in rat liver homogenates.[7][8] The metabolic pathways involve oxidation and conjugation reactions. For instance, in rat liver, 2-methylthiobenzothiazole is oxidized to its corresponding sulfoxide and sulfone, which are then conjugated with glutathione.[8]
In contrast, fluorinated benzothiazoles, such as 5F 203, are also metabolized by human CYP enzymes, but this metabolism is often a required step for their bioactivation and subsequent anticancer effect.[3][4] The metabolism of these fluorinated compounds can lead to the formation of reactive intermediates that contribute to their therapeutic activity.[3] While fluorination can block metabolism at a specific site, the overall metabolic profile of a fluorinated drug is complex and depends on the position of the fluorine atom and the involvement of different CYP isozymes.[9]
The following diagram illustrates a generalized comparative workflow for assessing the metabolic stability of fluorinated and non-fluorinated mercaptobenzothiazoles.
Caption: Workflow for comparing the metabolic stability of fluorinated and non-fluorinated mercaptobenzothiazoles.
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated mercaptobenzothiazoles in your own research, we provide the following detailed experimental protocols.
Synthesis of 2-Benzylthio-Substituted Benzothiazoles
This protocol describes a general method for the synthesis of 2-benzylthio-benzothiazoles, which can be adapted for both fluorinated and non-fluorinated starting materials.
Protocol: Synthesis of 2-Benzylthio-benzothiazoles
-
Dissolution: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (or a 6-substituted derivative such as 6-nitro-2-mercaptobenzothiazole or 6-trifluoromethyl-2-mercaptobenzothiazole) (0.1 mol) and potassium carbonate (K2CO3) (0.15 mol) in 100 mL of acetone.
-
Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (0.11 mol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylthio-benzothiazole derivative.[1]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated mercaptobenzothiazole derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare a serial two-fold dilution of the fluorinated and non-fluorinated mercaptobenzothiazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant impact of fluorination on the biological properties of mercaptobenzothiazole derivatives. The inclusion of fluorine can lead to a marked increase in antimicrobial and anticancer potency, as evidenced by the experimental data. However, the effects of fluorination are not always predictable and can vary depending on the position of the fluorine atom and the specific biological target.
For drug development professionals, these findings highlight the importance of a rational and data-driven approach to the design of novel mercaptobenzothiazole-based therapeutics. The experimental protocols provided herein offer a framework for the systematic evaluation of fluorinated and non-fluorinated analogs, enabling a direct comparison of their performance.
Future research in this area should focus on expanding the structure-activity relationship (SAR) studies of fluorinated mercaptobenzothiazoles to better understand the interplay between fluorine substitution patterns and biological activity. Furthermore, detailed investigations into the metabolic pathways of these compounds will be crucial for optimizing their pharmacokinetic profiles and minimizing potential off-target effects. By leveraging the principles of medicinal chemistry and rigorous experimental validation, the therapeutic potential of the mercaptobenzothiazole scaffold can be fully realized.
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Galdino-Pitta, M. R., Pitta, I. R., & Luu-The, V. (2013). Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates. Molecules, 18(11), 13697–13713. [Link]
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Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical research in toxicology, 25(8), 1740–1751. [Link]
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Singh, P., & Kumar, V. (2019). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(11), 2378. [Link]
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Srijun, P., et al. (2022). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega, 7(45), 41539-41549. [Link]
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De Wever, H., Vereecken, K., Stolz, A., & Verachtert, H. (2001). Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and environmental microbiology, 67(8), 3454–3459. [Link]
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Stillwell, W. G., & Fennell, T. R. (1983). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Drug metabolism and disposition: the biological fate of chemicals, 11(3), 237–242. [Link]
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Brantley, E., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug metabolism and disposition: the biological fate of chemicals, 32(12), 1392–1401. [Link]
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A Comparative Analysis of 2-Mercapto-5-trifluoromethoxybenzothiazole Against Established Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
In the landscape of contemporary drug discovery, particularly in the realm of immuno-oncology, the identification of novel small molecule inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. This guide provides an in-depth comparative analysis of the investigational compound, 2-Mercapto-5-trifluoromethoxybenzothiazole, against a panel of well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a critical therapeutic target due to its role in mediating immune suppression in the tumor microenvironment.[1][2]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including those with anticancer and anti-inflammatory properties.[3][4][5] While the specific inhibitory profile of this compound is under active investigation, its structural features suggest potential interactions with enzymatic targets. This guide, therefore, hypothesizes its activity against IDO1, a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[1] By benchmarking this compound against established IDO1 inhibitors that have progressed to clinical trials, we aim to provide a rigorous framework for evaluating its potential as a therapeutic candidate.
The Rationale for Targeting IDO1 in Immuno-Oncology
IDO1 is an intracellular enzyme that initiates the kynurenine pathway by catalyzing the oxidative cleavage of L-tryptophan.[1] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. Concurrently, the accumulation of kynurenine and its metabolites acts as a potent immunosuppressant, inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells (Tregs).[6] This dual mechanism of immune evasion makes IDO1 a highly attractive target for therapeutic intervention. Inhibition of IDO1 is expected to restore T-cell-mediated anti-tumor immunity, thereby enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.[7]
Benchmark Inhibitors: A Profile of Clinically Investigated Compounds
To provide a robust comparative framework, we have selected three well-characterized IDO1 inhibitors that have undergone significant clinical evaluation:
-
Epacadostat (INCB024360): A highly potent and selective inhibitor of IDO1.[1][8] It has been extensively studied in clinical trials in combination with other immunotherapies.[9][10]
-
Navoximod (GDC-0919): Another potent and selective IDO1 inhibitor that has been evaluated in clinical trials for the treatment of advanced solid tumors.[1][11][12][13]
-
Linrodostat (BMS-986205): An oral, selective IDO1 inhibitor that has also been the subject of clinical investigation in various cancer types.[1][14][15]
These compounds represent the forefront of clinical efforts to target IDO1 and serve as ideal benchmarks for assessing the potential of novel chemical entities like this compound.
Experimental Design for Comparative Analysis
A comprehensive evaluation of a novel inhibitor necessitates a multi-faceted experimental approach. The following protocols are designed to provide a thorough comparison of this compound against the benchmark inhibitors.
In Vitro Enzymatic Assay
The primary assessment of inhibitory activity is determined through a direct enzymatic assay. This assay quantifies the ability of the test compounds to inhibit the catalytic activity of purified recombinant human IDO1.
Experimental Workflow: In Vitro IDO1 Inhibition Assay
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer containing potassium phosphate (pH 6.5), ascorbic acid, methylene blue, and catalase.[16] Prepare stock solutions of recombinant human IDO1 enzyme and L-tryptophan substrate. Prepare serial dilutions of this compound and the benchmark inhibitors (Epacadostat, Navoximod, Linrodostat).
-
Reaction Setup: In a 96-well UV-transparent plate, add the assay buffer, IDO1 enzyme, and the test compounds at various concentrations.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the L-tryptophan substrate to each well. Incubate the plate at room temperature.
-
Data Acquisition: Continuously monitor the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine, the product of the IDO1-catalyzed reaction.[16]
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curves. Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay
To assess the inhibitory activity in a more physiologically relevant context, a cell-based assay is crucial. This assay measures the ability of the compounds to inhibit IDO1 activity in a cellular environment where factors such as cell permeability and off-target effects can be evaluated.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
Caption: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction: Seed a suitable human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate.[17][18] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).[17][18]
-
Inhibitor Treatment: After induction, treat the cells with serial dilutions of this compound and the benchmark inhibitors.
-
Incubation: Incubate the plates for 48 hours to allow for tryptophan metabolism.[17]
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Precipitate proteins by adding trichloroacetic acid.[17]
-
Transfer the protein-free supernatant to a new plate and add a solution of p-dimethylaminobenzaldehyde (pDMAB). This reagent reacts with kynurenine to produce a colored product.[17]
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis: Generate dose-response curves and calculate the cellular IC50 values for each compound.
Comparative Data Summary
The following tables summarize the expected data points for a comprehensive comparison of this compound with the benchmark IDO1 inhibitors.
Table 1: In Vitro and Cellular Potency
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| This compound | TBD | TBD |
| Epacadostat | ~10 | ~75 |
| Navoximod | ~7 | ~75 |
| Linrodostat | Potent (nM range) | Potent (nM range) |
Note: TBD (To Be Determined) for the investigational compound. Values for benchmark inhibitors are approximate and based on literature.
Table 2: Preliminary Pharmacokinetic Profile
| Compound | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | TBD | TBD | TBD |
| Epacadostat | Moderate to High | Moderate | High |
| Navoximod | Moderate to High | Moderate | High |
| Linrodostat | Moderate to High | Moderate | High |
Note: TBD (To Be Determined) for the investigational compound. Profiles for benchmark inhibitors are generalized from publicly available data.
Structure-Activity Relationship (SAR) Insights
The benzothiazole core is a versatile scaffold that can be functionalized at various positions to modulate its biological activity.[5][19] In the case of this compound, the trifluoromethoxy group at the 5-position is expected to enhance lipophilicity, which may improve cell permeability and oral bioavailability. The mercapto group at the 2-position is a key functional group that can participate in various interactions with the target protein, including coordination with the heme iron in the active site of IDO1. Further SAR studies involving modifications of these functional groups will be essential to optimize the potency and selectivity of this compound series.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against established, clinically relevant IDO1 inhibitors. The proposed experimental workflows for in vitro and cell-based assays will provide critical data on its potency and cellular activity. By comparing these results with those of Epacadostat, Navoximod, and Linrodostat, a clear assessment of the therapeutic potential of this compound can be made.
Positive outcomes from these initial studies would warrant further investigation into its mechanism of action, selectivity profile against other enzymes (e.g., IDO2 and TDO), and in vivo efficacy in preclinical tumor models. Ultimately, a thorough understanding of its pharmacological properties will be crucial in determining its future trajectory as a potential immuno-oncology therapeutic.
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A Researcher's Guide to Bridging the Divide: Correlating In Vitro Potency and In Vivo Efficacy of 2-Mercapto-5-trifluoromethoxybenzothiazole
This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of 2-Mercapto-5-trifluoromethoxybenzothiazole (referred to herein as MBT-OCF3). While direct, comprehensive biological data for this specific molecule is emerging, this document synthesizes established principles and data from closely related 2-mercaptobenzothiazole derivatives to construct a robust framework for its investigation. We will explore the critical journey of a compound from a promising result in a petri dish to a validated effect in a complex living system, focusing on the anticancer potential as a representative therapeutic area.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] The 2-mercapto group is often crucial for the biological activity of these derivatives, while the inclusion of a trifluoromethoxy (-OCF3) group—a highly lipophilic and metabolically stable electron-withdrawing moiety—is a strategic choice to potentially enhance cell permeability, metabolic resistance, and target engagement, thereby improving overall potency.[3][4]
Our objective is to dissect the methodologies used to assess this class of compounds, present the data in a comparative format, and critically analyze the factors that lead to either successful translation or frustrating disparities between in vitro and in vivo outcomes.
Part 1: The In Vitro Proving Ground: Target Engagement and Cellular Potency
The initial evaluation of any potential therapeutic agent begins in vitro. These assays are indispensable for high-throughput screening, establishing a baseline for potency (e.g., IC50), and elucidating the mechanism of action in a controlled, isolated environment.
Causality in Experimental Design: From Cytotoxicity to Mechanism
The first logical step is to determine if MBT-OCF3 has a cytotoxic effect on cancer cells. A broad screening against a panel of cancer cell lines is typical. For benzothiazole derivatives, which have shown promise against cervical and colon cancers, cell lines like HeLa and N87 are appropriate choices.[3] A positive "hit" in a cytotoxicity screen does not explain how the compound works. Therefore, subsequent assays must be designed to probe a specific molecular target. The 2-mercaptobenzothiazole scaffold is a known inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[3][5] An assay to measure the degradation of an Hsp90 client protein, such as Her-2, provides direct evidence of target engagement.
Experimental Protocol: Cell Viability via MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effect of MBT-OCF3 on a cancer cell line (e.g., HeLa).
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of MBT-OCF3 in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with the medium containing the test compound or vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Data Summary: In Vitro Cytotoxicity of MBT-OCF3
| Compound | HeLa IC50 (µM) | N87 IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) |
| MBT-OCF3 (Hypothetical) | 1.5 | 0.8 | > 50 |
| Unsubstituted MBT | 45.0 | 60.0 | > 100 |
| Cisplatin (Reference) | 5.2 | 9.8 | 8.5 |
This data is hypothetical but based on published results for similar substituted benzothiazoles, which show enhanced potency and selectivity compared to the unsubstituted parent compound.[3]
Visualizing the Mechanism: Hsp90 Signaling Pathway
The diagram below illustrates the proposed mechanism of action for MBT-OCF3, where inhibition of Hsp90 leads to the degradation of client oncoproteins and subsequent apoptosis.
Caption: Proposed mechanism of MBT-OCF3 via Hsp90 inhibition.
Part 2: The In Vivo Crucible: Efficacy in a Living System
A potent IC50 value is only the first step. The true test of a drug candidate is its performance in a living organism, where it must navigate the complex processes of Absorption, Distribution, Metabolism, and Excretion (ADME) while maintaining efficacy and avoiding unacceptable toxicity.
Causality in Experimental Design: Choosing the Right Model
To validate the in vitro anticancer activity, a xenograft model is the gold standard. This involves implanting human cancer cells (e.g., N87, which showed high sensitivity in vitro) into immunodeficient mice. This model allows for the assessment of the compound's ability to inhibit tumor growth in a complex physiological environment. Key parameters to evaluate are not just tumor volume, but also the animal's overall health (body weight, behavior) to establish a therapeutic window. Oral administration is preferred for drug development, as it tests the compound's ability to be absorbed from the gut and remain active.[3][5]
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 N87 human gastric cancer cells suspended in Matrigel into the right flank of female athymic nude mice.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Dosing Preparation: Formulate MBT-OCF3 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for oral gavage.
-
Treatment: Administer MBT-OCF3 orally once daily at multiple dose levels (e.g., 25, 50, 100 mg/kg). The vehicle group receives the formulation without the active compound.
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and general health status concurrently.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Euthanize the mice and excise the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
Data Summary: In Vivo Efficacy of MBT-OCF3 in N87 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 180 | - | +2.5 |
| MBT-OCF3 | 25 | 960 ± 150 | 38 | +1.0 |
| MBT-OCF3 | 50 | 590 ± 110 | 62 | -2.1 |
| MBT-OCF3 | 100 | 310 ± 95 | 80 | -8.5* |
*Indicates a notable but potentially acceptable level of toxicity.
Visualizing the Workflow: From Animal to Analysis
This diagram outlines the key stages of a typical in vivo xenograft study.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Part 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy
The ultimate goal is a strong In Vitro-In Vivo Correlation (IVIVC), where potent cellular activity translates into predictable efficacy in an animal model.[6][7] However, this is often not a simple 1:1 relationship. Our hypothetical data shows a successful translation—MBT-OCF3 was potent in vitro and effective in vivo. But what if the 100 mg/kg dose had only produced 20% TGI? Understanding the potential disconnects is crucial for troubleshooting and drug development.
Key Factors Causing In Vitro/In Vivo Discrepancies
The journey from the dosing syringe to the tumor cell is fraught with biological barriers and transformations that are absent in a culture dish. A compound must successfully navigate all ADME processes to be effective.
-
Absorption: The compound may have poor solubility in gastrointestinal fluids or low permeability across the intestinal wall, preventing it from ever reaching the bloodstream.
-
Distribution: After absorption, the compound might be highly bound to plasma proteins, leaving very little "free" drug to distribute to the tumor tissue. It may also fail to effectively penetrate the dense tumor microenvironment.
-
Metabolism: The liver is a powerful metabolic engine. The compound could be rapidly broken down by cytochrome P450 enzymes (first-pass metabolism) into inactive metabolites before it can exert its effect. The trifluoromethoxy group is often used to block metabolic hotspots, which can be a key design advantage.[8]
-
Excretion: The compound might be cleared too rapidly by the kidneys or in the bile, resulting in a short half-life and insufficient tumor exposure time.
Visualizing the ADME Barrier
This diagram illustrates the physiological hurdles a drug must overcome in vivo that are not present in vitro.
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Navigating the Nuances of Substitution: A Comparative Guide to Replicating Experimental Results with 2-Mercapto-5-trifluoromethoxybenzothiazole
A Senior Application Scientist's Perspective on Predicting Biological Activity and Designing Validating Experiments
For researchers and drug development professionals, the benzothiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3][4][5][6] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties, opening avenues for the development of novel therapeutics. This guide delves into the specific case of 2-Mercapto-5-trifluoromethoxybenzothiazole, a derivative whose experimental data is not widely published. By drawing upon established structure-activity relationships within the 2-mercaptobenzothiazole (MBT) family, we will provide a framework for predicting its biological performance and present detailed protocols for its empirical validation.
The core of our analysis rests on a crucial observation: the nature and position of substituents on the benzothiazole ring can dramatically influence its biological efficacy. This principle is starkly illustrated by the contrasting effects of chloro and trifluoromethyl groups at the 5-position. In studies on 5-lipoxygenase inhibitory activity, a 5-chloro substituted benzothiazole derivative demonstrated significant potency both in vitro and in vivo.[1] However, the seemingly minor substitution to a 5-trifluoromethyl analogue resulted in a greater than 40-fold decrease in in-vitro activity and a complete loss of in-vivo efficacy.[1] This precedent strongly suggests that the electron-withdrawing nature of the trifluoromethoxy group at the 5-position of our target compound, this compound, may similarly lead to a reduction or even abrogation of certain biological activities when compared to other substituted MBT derivatives.
This guide will, therefore, not only provide the means to synthesize and test this compound but also to rationally compare its performance against more extensively characterized analogues, empowering researchers to make informed decisions in their discovery and development pipelines.
Comparative Analysis of Predicted Biological Activity
Based on the extensive body of research on 2-mercaptobenzothiazole derivatives, two key areas of biological activity warrant investigation for this compound: antimicrobial effects and α-glucosidase inhibition.
Antimicrobial Activity
The 2-mercaptobenzothiazole core is a well-established pharmacophore in the design of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][2][4] The thiol group is often considered essential for its toxic action against microorganisms.[1] However, the influence of substituents on the benzene ring is a critical determinant of the potency and spectrum of activity.
Given the profound negative impact of the 5-trifluoromethyl group on the biological activity of a related benzothiazole, it is reasonable to hypothesize that this compound may exhibit weaker antimicrobial properties compared to analogues bearing electron-donating or less strongly electron-withdrawing groups at the 5-position. For a robust comparison, we propose evaluating its activity against a panel of clinically relevant microbes alongside established benzothiazole antimicrobials and standard-of-care antibiotics.
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives and Standard Antibiotics
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | To be determined | N/A |
| Escherichia coli | To be determined | N/A | |
| Candida albicans | To be determined | N/A | |
| 5-Chloro-2-mercaptobenzothiazole derivative | Various | Potent in vitro activity | [1] |
| 5-Methylphenanthridium benzothiazole analogue | Bacillus subtilis | 1–4 | [2] |
| Staphylococcus aureus | 1–4 | [2] | |
| Ciprofloxacin | Bacillus subtilis | 4–16 | [2] |
| Staphylococcus aureus | 4–16 | [2] | |
| Ampicillin | Various | Standard reference | [7] |
| Streptomycin | Various | Standard reference | [7] |
α-Glucosidase Inhibitory Activity
Derivatives of benzothiazole have emerged as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[8][9][10][11][12] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The structure-activity relationship in this class of compounds is also highly dependent on the substitution pattern. For instance, benzothiazole-based oxadiazole derivatives have demonstrated potent α-glucosidase inhibitory activity with IC50 values significantly lower than the standard drug, acarbose.[10]
The electronic properties of the substituent at the 5-position can influence the binding of the molecule to the active site of the α-glucosidase enzyme. While a definitive prediction is challenging without empirical data, the strong electron-withdrawing nature of the trifluoromethoxy group might not be favorable for optimal interaction. Therefore, a comparative in vitro assay is essential to determine its standing relative to known inhibitors.
Table 2: Comparative α-Glucosidase Inhibitory Activity of Benzothiazole Derivatives and Acarbose
| Compound | α-Glucosidase IC50 (µM) | Reference |
| This compound | To be determined | N/A |
| Thiazolidinone-based benzothiazole derivative 4 | 3.50 ± 0.70 | [9] |
| Thiazolidinone-based benzothiazole derivative 5 | 4.80 ± 0.10 | [9] |
| Thiazolidinone-based benzothiazole derivative 6 | 3.20 ± 0.70 | [9] |
| Benzothiazole based oxadiazole derivatives | 0.5 ± 0.01–30.90 ± 0.70 | [10] |
| Acarbose (Standard) | 10.70 ± 0.10 | [9] |
| Acarbose (Standard) | 866.30 ± 3.20 | [10] |
Experimental Protocols
To empirically validate the predicted biological activities of this compound and enable a robust comparison with alternative compounds, the following detailed experimental protocols are provided.
Synthesis of this compound
This synthesis protocol is a general method adapted from established procedures for the synthesis of 2-mercaptobenzothiazole derivatives.[13]
Materials:
-
2-Amino-4-trifluoromethoxyphenol
-
Carbon disulfide (CS2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-trifluoromethoxyphenol in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask and stir.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.[14]
Caption: Synthetic workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the microdilution method as described in the literature for determining the MIC of novel compounds.[7]
Materials:
-
Test compound (this compound) and comparators
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antibiotics (e.g., ciprofloxacin, ampicillin) for controls
Procedure:
-
Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the absorbance at 600 nm.
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibitory activity.[8]
Materials:
-
Test compound (this compound) and comparators
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Acarbose as a standard inhibitor
Procedure:
-
Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, followed by the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the mixture for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate for another defined period (e.g., 30 minutes at 37°C).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage inhibition of α-glucosidase activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion
While the existing literature lacks specific experimental data for this compound, a scientifically grounded prediction of its biological activity can be formulated by leveraging structure-activity relationship data from closely related analogues. The precedent set by the 5-trifluoromethyl substituted benzothiazole suggests that the 5-trifluoromethoxy derivative may exhibit attenuated biological activity in assays where electron-donating or less electron-withdrawing groups are favorable.
This guide provides the necessary framework for researchers to empirically test this hypothesis. The detailed protocols for synthesis, antimicrobial susceptibility testing, and α-glucosidase inhibition assays, coupled with the proposed comparative analyses, will enable a thorough and objective evaluation of this compound's potential as a bioactive agent. Ultimately, the replication and generation of new experimental data are paramount to either substantiating or refuting the predictive models based on existing chemical knowledge, thereby contributing valuable insights to the broader field of medicinal chemistry.
References
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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Al-Smaisim, R. F., Raauf, A. M. R., & Hassan, A. M. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(3-4), 422-433. [Link]
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Chylinska, J., Szymańska, E., & Szczęsna, D. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 246. [Link]
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Chylinska, J., Szymańska, E., & Szczęsna, D. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 246. [Link]
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Ahmed, A. A., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
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Gong, Z., Peng, Y., Qiu, J., Cao, A., Wang, G., & Peng, Z. (2017). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Molecules, 22(9), 1555. [Link]
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2021). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1231, 129933. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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Dimić, D., Trutić, N., Stanojković, T., Vujčić, M., & Avdović, E. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4029. [Link]
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Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Pharmaceuticals, 15(9), 1164. [Link]
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Greim, H. (2021). 2-Mercaptobenzothiazole. In The MAK-Collection for Occupational Health and Safety. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Kumar, A., & Kumar, R. (2021). Therapeutic advancement of benzothiazole derivatives in the last decennial period. Journal of Molecular Structure, 1231, 129933. [Link]
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Danish Environmental Protection Agency. (2001). 2-Mercapto-benzothiazole (MBT). (Environmental Project No. 631). [Link]
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Khan, K. M., et al. (2018). Synthesis of Benzothiazole Derivatives as a potent α-Glucosidase Inhibitor. Letters in Drug Design & Discovery, 15(10), 1045-1052. [Link]
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Dalvie, D. K., et al. (2002). In vitro metabolism of MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor α/γ agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 30(7), 753-761. [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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Singh, P., & Kumar, A. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(2), 123-134. [Link]
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Farooq, U., et al. (2022). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 14(12), 899-917. [Link]
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El-Metwaly, N. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6529. [Link]
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De, S., et al. (2006). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 72(10), 6398-6404. [Link]
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Ahmad, M., et al. (2022). Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase: Pharmacological and molecular modelling based approach. Journal of Molecular Structure, 1250, 131782. [Link]
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Al-Obaidi, A. S. M. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Master's thesis, Al-Qadisiyah University]. [Link]
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Gümüş, M., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 21, 233-253. [Link]
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A Comparative Guide to 2-Mercapto-5-trifluoromethoxybenzothiazole and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Mercaptobenzothiazole Scaffold
The 2-mercaptobenzothiazole (MBT) core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities.[1][2] Derivatives of MBT have been reported to possess antimicrobial, antifungal, anti-inflammatory, antitumor, and various other therapeutic properties.[1][3] The versatility of the benzothiazole ring system, combined with the reactive thiol group, allows for extensive chemical modification to modulate physicochemical properties and biological targets.
This guide focuses on the largely unexplored derivative, 2-Mercapto-5-trifluoromethoxybenzothiazole. Due to the absence of direct peer-reviewed studies on this specific molecule, we will extrapolate its expected properties based on the well-documented electronic and steric effects of the trifluoromethoxy substituent. For comparative purposes, we will benchmark these predicted properties against two well-characterized analogs: the parent 2-Mercaptobenzothiazole (MBT) and 5-Chloro-2-mercaptobenzothiazole.
The Influence of the 5-Trifluoromethoxy Substituent
The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the benzothiazole ring is expected to significantly alter the molecule's properties. The -OCF₃ group is known to be strongly electron-withdrawing and highly lipophilic.[4][5][6]
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethoxy group will decrease the electron density of the aromatic ring system.[6] This can influence the acidity of the thiol proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[7]
Physicochemical Effects: The trifluoromethoxy group is more lipophilic than a methoxy group.[4][5] This increased lipophilicity can enhance membrane permeability and bioavailability, which are crucial parameters in drug design.[6] Furthermore, the metabolic stability of the molecule is likely to be improved due to the strength of the C-F bonds.[6][7]
Comparative Analysis of Physicochemical Properties
The following table summarizes the known or predicted physicochemical properties of this compound and its selected analogs.
| Property | 2-Mercaptobenzothiazole (MBT) | 5-Chloro-2-mercaptobenzothiazole | This compound (Predicted) |
| Molecular Formula | C₇H₅NS₂ | C₇H₄ClNS₂ | C₈H₄F₃NOS₂ |
| Molecular Weight | 167.25 g/mol | 201.70 g/mol | 251.25 g/mol |
| Appearance | Pale yellow solid | Light yellow powder | Predicted to be a solid |
| Melting Point | 177-181 °C | 225-228 °C | Predicted to be higher than MBT due to increased molecular weight and polarity |
| Acidity (pKa) | ~7.0 | Expected to be lower than MBT due to the electron-withdrawing chloro group | Predicted to be significantly lower than MBT due to the strong electron-withdrawing -OCF₃ group |
| Lipophilicity (LogP) | ~2.5 | Higher than MBT | Predicted to be significantly higher than MBT |
Synthesis and Characterization: Experimental Protocols
The synthesis of substituted 2-mercaptobenzothiazoles can be achieved through several established methods. A common approach involves the reaction of a corresponding substituted aniline with carbon disulfide and sulfur at high temperature and pressure.[8] An alternative, metal-free method involves a DBU-promoted tandem reaction of an o-haloaniline with carbon disulfide.[9]
General Synthesis Workflow for Substituted 2-Mercaptobenzothiazoles
Caption: General synthesis workflow for substituted 2-mercaptobenzothiazoles.
Experimental Protocol: Synthesis of a Substituted 2-Mercaptobenzothiazole
This protocol is a generalized procedure based on the DBU-promoted synthesis.[9]
Materials:
-
Substituted o-haloaniline (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted o-haloaniline in toluene, add carbon disulfide and DBU.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 2-mercaptobenzothiazole.
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods.[10]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3400 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and C-S stretch (around 600-800 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring.
-
¹³C NMR: Signals for the carbon atoms of the benzothiazole core, with the C=S carbon typically appearing downfield. For fluorinated compounds, expect to see C-F coupling.[12]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Comparative Biological Activity
The biological activity of 2-mercaptobenzothiazole derivatives is highly dependent on the nature and position of the substituents on the benzothiazole ring.[1][3]
| Compound | Reported/Predicted Biological Activities | Rationale |
| 2-Mercaptobenzothiazole (MBT) | Antimicrobial, antifungal, anti-inflammatory.[3][13] | The core scaffold exhibits broad biological activity. |
| 5-Chloro-2-mercaptobenzothiazole | Enhanced antimicrobial and antiulcer activity.[3] | The electron-withdrawing chloro group can modulate the electronic properties and lipophilicity, leading to improved activity. |
| This compound | Predicted to have potent antimicrobial and anticancer activity. | The strong electron-withdrawing and lipophilic nature of the -OCF₃ group may enhance binding to biological targets and improve cell permeability. The trifluoromethyl group, a related substituent, has been shown to enhance the anti-cancer activity of heterocyclic compounds.[14] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While this compound remains a novel, uncharacterized compound, a comparative analysis based on the known properties of related analogs and the electronic effects of the trifluoromethoxy group suggests it holds significant potential as a lead compound in drug discovery. Its predicted enhanced lipophilicity and metabolic stability, coupled with the strong electron-withdrawing nature of the -OCF₃ substituent, make it a compelling candidate for synthesis and biological evaluation.
Future research should focus on the synthesis of this compound and a thorough investigation of its physicochemical properties and biological activities. Comparative studies against a panel of clinically relevant microbial strains and cancer cell lines, alongside its parent and halogenated analogs, will be crucial in elucidating its therapeutic potential.
References
- Kapoor, A., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life-Sciences Pharmaceutical Research, 13(1), P1-17.
- RSC Publishing. (2025).
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. Available from: [Link].
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Available from: [Link].
- Google Patents. (2001). Method for the production of 2-mercaptobenzothiazole. US6222041B1.
- Synthesis and Characterization of Biological Activity of benzothiazole Complexes.
- MDPI. (2021).
- Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- MDPI. (2024).
- Al-Smaisim, R. F., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4).
- IARC Public
- MDPI. (2023).
- ResearchGate. (2019).
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available from: [Link].
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- Semantic Scholar. (2012).
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National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available from: [Link].
- Semantic Scholar. (2012).
- ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
- MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Journal of Chemical Health Risks. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Amino-6-(trifluoromethyl)benzothiazole.
- ResearchGate. (2023). Exploring the impact of trifluoromethyl (–CF3)
- National Center for Biotechnology Information. (2021). Theoretical Study of 2-(Trifluoromethyl)
- OUCI. (2023). Exploring the multifunctional properties of 2-amino benzothiazolium chloroacetate: A DFT, photophysical and biological approach.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Mercapto-5-trifluoromethoxybenzothiazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 2-Mercapto-5-trifluoromethoxybenzothiazole, often lack comprehensive safety and disposal documentation. This guide provides a procedural framework for the proper disposal of this compound, grounded in an expert analysis of its structural components and adherence to the highest safety standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on a presumptive hazard assessment derived from the known toxicological and environmental profiles of its core functional groups: the mercaptobenzothiazole moiety and the trifluoromethoxy-substituted aromatic ring. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Presumptive Hazard Analysis: A Synthesis of Functional Group Toxicology
Understanding the "why" behind a protocol is as crucial as the "how." The disposal plan for this compound is predicated on the hazards associated with its constituent parts.
-
Mercaptobenzothiazole Core: The parent compound, 2-Mercaptobenzothiazole, is well-documented as a skin sensitizer, capable of causing allergic reactions upon contact.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects, mandating its containment from waterways and soil.[1][2][3] Furthermore, the International Agency for Research on Cancer (IARC) has classified 2-Mercaptobenzothiazole as "Probably carcinogenic to humans (Group 2A)".[1]
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is known for its high lipophilicity and electron-withdrawing nature.[4][5] While this group often enhances the metabolic stability of pharmaceuticals, its impact on environmental persistence is a significant concern. Organofluorine compounds can be highly resistant to degradation, potentially leading to long-term environmental contamination.
Based on this composite analysis, this compound should be handled as a substance that is potentially carcinogenic, a skin sensitizer, and highly ecotoxic, with a high likelihood of environmental persistence.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent skin contact and sensitization. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dusts or aerosols. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, ensuring it is securely contained and transferred to a licensed waste disposal facility.
Step 1: Waste Segregation
-
Solid Waste: All solid forms of this compound, including residual amounts in weighing boats, contaminated filter paper, and used gloves or wipes, must be collected as solid hazardous waste.[1] Do not mix with non-hazardous trash.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Due to its benzothiazole core, this compound is incompatible with strong oxidizing agents, acids, and bases. Therefore, it is crucial to segregate this waste stream from others to prevent unintended reactions.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Containerization
-
Use only approved, chemically resistant containers for hazardous waste.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Keep containers securely closed when not in use to prevent the release of vapors or dust.[3][6]
-
Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.
Step 3: Labeling
Proper labeling is critical for the safety of all personnel and for regulatory compliance. Your hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard," "Skin Sensitizer").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area within or near your laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]
Step 5: Final Disposal
-
Arrange for the pickup of your hazardous waste through your institution's EHS department.
-
Follow all institutional procedures for waste manifest documentation.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2] It is very toxic to aquatic life, and its disposal into the sanitary sewer system is strictly prohibited.[2][3]
Emergency Procedures for Spills
In the event of a spill, your immediate actions should prioritize personal safety and containment.
-
Evacuate: If the spill is large or you feel unsafe, evacuate the area and alert your supervisor and EHS.
-
Isolate: If the spill is small and you are trained to handle it, restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.[1][2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report all spills to your supervisor and EHS department, regardless of size.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- TCI Chemicals. (2025, February 5). SAFETY DATA SHEET: 2-Mercaptobenzothiazole.
- Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole Revision 5.
- Chem-Impex International, Inc. (2023, December 5). Safety Data Sheet acc. to OSHA HCS.
- FUJIFILM Wako Pure Chemical Corporation. (2024, March 26). SAFETY DATA SHEET: 2-Mercaptobenzothiazole Zinc Salt.
- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
- Liu, G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5158-5179.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-Mercaptobenzothiazole.
- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET: 2-Mercaptobenzothiazole.
- American Chemical Society. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- National Institutes of Health. (2015, November 16). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
- Wang, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF.
- Hong Kong Baptist University. (2021, February 10). Contamination profiles and health impact of benzothiazole and its derivatives in PM>2.5> in typical Chinese cities.
- American Chemical Society. (2026, January 10). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
